molecular formula C20H22N2O7S B1662846 Sivelestat CAS No. 127373-66-4

Sivelestat

Numéro de catalogue: B1662846
Numéro CAS: 127373-66-4
Poids moléculaire: 434.5 g/mol
Clé InChI: BTGNGJJLZOIYID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sivelestat is a N-acylglycine and a pivalate ester. It is functionally related to a N-benzoylglycine.
This compound has been used in trials studying the treatment of Acute Lung Injury and Respiratory Distress Syndrome, Adult.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
inhibitor of neutrophil elastase;  structure given in first source
See also: this compound Sodium (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGNGJJLZOIYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048304
Record name Sivelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127373-66-4, 331731-18-1
Record name Sivelestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127373-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sivelestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sivelestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12863
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sivelestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331731-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIVELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adalimumab
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Sivelestat in Acute Lung Injury: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant clinical challenge with high mortality rates. The pathophysiology is characterized by an overwhelming inflammatory response in the lungs, in which neutrophils and their released proteases play a central role. Sivelestat, a selective and competitive inhibitor of neutrophil elastase, has emerged as a therapeutic agent in the management of ALI/ARDS. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound in ALI, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into its primary target, the downstream signaling pathways it modulates, and its impact on inflammatory and oxidative stress responses. This guide also presents a compilation of quantitative data from preclinical and clinical studies, details of key experimental protocols, and visual representations of the intricate signaling networks and experimental workflows.

Core Mechanism of Action: Targeting Neutrophil Elastase

This compound's primary mechanism of action is the potent and selective inhibition of neutrophil elastase, a serine protease released from activated neutrophils during an inflammatory response.[1] In the context of ALI, excessive neutrophil elastase activity contributes to lung tissue damage through the degradation of extracellular matrix components, such as elastin, and the cleavage of various proteins involved in maintaining the integrity of the alveolar-capillary barrier.

This compound acts as a competitive inhibitor, binding to the active site of neutrophil elastase and preventing its proteolytic activity. This targeted inhibition is crucial in mitigating the destructive effects of neutrophil elastase in the lungs.

Quantitative Data on this compound's Inhibitory Activity
TargetSpeciesIC50Reference
Neutrophil ElastaseHuman44 nM[2][3][4]
Leukocyte ElastaseGeneral19-49 nM
Pancreas ElastaseGeneral5.6 µM
Neutrophil ElastaseRabbit36 nM[2]
Neutrophil ElastaseRat19 nM[2]
Neutrophil ElastaseHamster37 nM[2]
Neutrophil ElastaseMouse49 nM[2]

Modulation of Key Signaling Pathways

Beyond its direct inhibition of neutrophil elastase, this compound exerts its protective effects in ALI by modulating several critical intracellular signaling pathways that are dysregulated during the inflammatory cascade.

Inhibition of Pro-inflammatory Pathways
  • JNK/NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5] In ALI, the activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing the phosphorylation of JNK and preventing the nuclear translocation of the p65 subunit of NF-κB, this compound effectively dampens the production of these key inflammatory mediators.

  • PI3K/AKT/mTOR Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is another pro-inflammatory signaling cascade implicated in ALI. This compound has been demonstrated to inhibit this pathway, leading to a reduction in the inflammatory response and protection against lung injury.

  • TGF-β/Smad Signaling Pathway: The transforming growth factor-beta (TGF-β)/Smad signaling pathway is involved in inflammation and fibrosis. This compound has been found to inhibit this pathway, contributing to its anti-inflammatory effects in sepsis-induced ALI.[6]

Activation of Anti-inflammatory and Antioxidant Pathways
  • Nrf2/HO-1 Signaling Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5] This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. The activation of the Nrf2/HO-1 pathway by this compound contributes to the reduction of oxidative stress and inflammation in the injured lung.

  • ACE2/Ang-(1–7)/Mas Receptor Axis: this compound has been shown to upregulate the expression of angiotensin-converting enzyme 2 (ACE2) and angiotensin-(1–7) [Ang-(1–7)], key components of the protective arm of the renin-angiotensin system.[7] The ACE2/Ang-(1–7)/Mas receptor axis counteracts the pro-inflammatory and vasoconstrictive effects of the ACE/Ang II/AT1R axis, thereby contributing to the resolution of lung inflammation and injury.

Impact on Inflammatory and Oxidative Stress Responses

The modulation of these signaling pathways by this compound translates into a significant reduction in the hallmarks of ALI: inflammation and oxidative stress.

Reduction of Pro-inflammatory Cytokines

Numerous preclinical and clinical studies have demonstrated that this compound treatment leads to a significant decrease in the levels of key pro-inflammatory cytokines in the lungs and systemic circulation.

CytokineExperimental ModelReduction ObservedReference
TNF-αLPS-induced ALI in ratsSignificant decrease in serum levels with 10 mg/kg and 30 mg/kg this compound.[7]
IL-6LPS-induced ALI in ratsSignificant decrease in serum levels with 10 mg/kg and 30 mg/kg this compound.[7]
IL-1βCOVID-19 patients with ALI/ARDSSignificant decrease in cytokine levels.[8][9]
IL-2COVID-19 patients with ALI/ARDSSignificant decrease in cytokine levels.[8][9]
IFNαCOVID-19 patients with ALI/ARDSSignificant decrease in cytokine levels.[8][9]
IL-8Pediatric ARDS patientsSignificantly more reduced in the this compound group.[10]
Attenuation of Oxidative Stress

This compound mitigates oxidative stress in the lungs by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

MarkerExperimental ModelEffect of this compoundReference
Myeloperoxidase (MPO)LPS-induced lung injury in ratsSignificantly ameliorated the increase in MPO-positive cells.[11]
Myeloperoxidase (MPO)Ischemia-reperfusion induced kidney injury in miceDecreased neutrophil infiltration (MPO is an indicator of neutrophil activation).[12]
Malondialdehyde (MDA)LPS-induced ALISignificant elevation in pulmonary MDA was observed in the LPS group, which was not explicitly stated to be reversed by this compound in the abstract.[13]
Inhibition of Neutrophil Extracellular Traps (NETs)

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by activated neutrophils. While NETs play a role in trapping pathogens, excessive NET formation (NETosis) can contribute to tissue damage and inflammation in ALI. By inhibiting neutrophil elastase, a key enzyme involved in NETosis, this compound can potentially reduce the formation of NETs and their detrimental effects.

Clinical Efficacy and Outcomes

The preclinical findings on the multifaceted mechanism of action of this compound have translated into observable clinical benefits in patients with ALI/ARDS, although some studies have shown conflicting results.

Improvement in Gas Exchange

A consistent finding across several clinical trials is the improvement in oxygenation, as measured by the PaO2/FiO2 ratio, in patients treated with this compound.

| Study Population | Improvement in PaO2/FiO2 Ratio | Reference | | :--- | :--- | :--- | :--- | | ALI/ARDS patients (meta-analysis) | Associated with a better short-term PaO2/FiO2 ratio (standardized mean difference 0.30). | | | Pediatric ARDS patients | Significant improvements at 48h (141±45 vs. 115±21) and 72h (169±61 vs. 139±40). |[10][14] | | ALI/ARDS patients (meta-analysis) | this compound therapy might increase the PaO2/FiO2 level (SMD: 0.87 after sensitivity analysis). | | | High-risk patients after scheduled cardiac surgery | Median lowest PaO2/FiO2 was 272.1 mmHg in the this compound group vs. 111.5 mmHg in the control group. |[15] |

Mortality and Other Clinical Outcomes

The effect of this compound on mortality in ALI/ARDS patients has been a subject of debate, with some studies showing a benefit while others do not. A meta-analysis of 15 studies including 2050 patients showed that this compound can reduce 28-30 day mortality (RR = 0.81).[16] This analysis also indicated that this compound shortened mechanical ventilation time and ICU stays.[16] In a study on COVID-19 patients with ALI/ARDS, this compound was associated with a significant reduction in 30-day mortality.[8][9]

Experimental Protocols

This section provides an overview of the methodologies for key in vivo and in vitro experiments frequently cited in the study of this compound's mechanism of action in ALI.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats

This is a widely used and reproducible model to mimic the inflammatory aspects of ALI.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Induction of ALI:

    • Rats are anesthetized (e.g., with pentobarbital sodium, 50 mg/kg, intraperitoneally).

    • A single intratracheal instillation of LPS (from E. coli, serotype O55:B5 or similar) at a dose of 3-5 mg/kg in sterile saline is administered.[13] Some protocols may use a combination of intraperitoneal and intratracheal LPS administration.[17]

  • This compound Treatment: this compound is typically administered intravenously or intraperitoneally at doses ranging from 10 to 100 mg/kg, either before or after LPS challenge, depending on the study design (prophylactic or therapeutic).

  • Assessment of Lung Injury (typically 6-24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid. The fluid is analyzed for total and differential cell counts (neutrophils, macrophages), total protein concentration (as an indicator of alveolar-capillary barrier permeability), and cytokine levels (TNF-α, IL-6, etc.) by ELISA.

    • Lung Wet-to-Dry Weight Ratio: The lungs are excised, and the wet weight is recorded. The lungs are then dried in an oven (e.g., at 60-80°C for 48-72 hours) to obtain the dry weight. The ratio is a measure of pulmonary edema.

    • Histopathology: Lung tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are examined for evidence of alveolar congestion, hemorrhage, infiltration of inflammatory cells, and hyaline membrane formation. A lung injury score is often used for semi-quantitative analysis.

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in lung tissue homogenates is measured spectrophotometrically and serves as an index of neutrophil infiltration.

    • Western Blot and RT-PCR: Lung tissue homogenates are used to analyze the expression and phosphorylation of proteins in the signaling pathways of interest (e.g., p-JNK, p-p65, Nrf2, HO-1) by Western blot. Gene expression of cytokines and other relevant molecules is assessed by real-time PCR.

In Vitro Model: TNF-α Stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)

This model is used to study the direct effects of this compound on the endothelial cells that form the alveolar-capillary barrier.

  • Cell Culture: Primary HPMECs are cultured in endothelial cell growth medium supplemented with growth factors and antibiotics.[18] Cells are typically used between passages 3 and 8.

  • Stimulation: Confluent HPMEC monolayers are stimulated with recombinant human TNF-α (typically 10-100 ng/mL) for various time points (e.g., 4-24 hours) to induce an inflammatory response.

  • This compound Treatment: this compound is added to the culture medium, usually 1-2 hours prior to TNF-α stimulation, at concentrations ranging from 10 to 100 µg/mL.

  • Assessment of Endothelial Activation and Injury:

    • Cytokine Secretion: The levels of cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are measured by ELISA.

    • Adhesion Molecule Expression: The expression of cell surface adhesion molecules such as ICAM-1 and VCAM-1 is assessed by flow cytometry or Western blot.

    • Signaling Pathway Analysis: Cell lysates are collected to analyze the activation of signaling pathways (e.g., NF-κB, JNK) by Western blot, looking at the phosphorylation status of key proteins.

    • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • Endothelial Barrier Function: The integrity of the endothelial monolayer can be assessed by measuring the flux of labeled albumin or dextran across the cell layer grown on a transwell insert.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Sivelestat_Signaling_Pathways ALI Acute Lung Injury (LPS, TNF-α, etc.) Neutrophils Activated Neutrophils ALI->Neutrophils NE Neutrophil Elastase Neutrophils->NE JNK_NFkB JNK/NF-κB Pathway NE->JNK_NFkB PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway NE->PI3K_AKT_mTOR TGFb_Smad TGF-β/Smad Pathway NE->TGFb_Smad This compound This compound This compound->NE This compound->JNK_NFkB This compound->PI3K_AKT_mTOR This compound->TGFb_Smad Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 ACE2_Ang_Mas ACE2/Ang-(1-7)/Mas Axis This compound->ACE2_Ang_Mas Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-8) JNK_NFkB->Pro_Inflammatory_Cytokines PI3K_AKT_mTOR->Pro_Inflammatory_Cytokines TGFb_Smad->Pro_Inflammatory_Cytokines Lung_Protection Lung Protection Pro_Inflammatory_Cytokines->Lung_Protection Antioxidant_Effects Antioxidant Effects Nrf2_HO1->Antioxidant_Effects Anti_Inflammatory_Effects Anti-inflammatory Effects ACE2_Ang_Mas->Anti_Inflammatory_Effects Anti_Inflammatory_Effects->Lung_Protection Antioxidant_Effects->Lung_Protection

Caption: this compound's multifaceted mechanism of action in acute lung injury.

Experimental Workflows

Experimental_Workflows cluster_invivo In Vivo: LPS-Induced ALI in Rats cluster_invitro In Vitro: TNF-α Stimulated HPMECs Rat_Model Rat Model (Wistar/Sprague-Dawley) LPS_Induction LPS Instillation (Intratracheal) Rat_Model->LPS_Induction Sivelestat_Treatment_Vivo This compound Treatment (IV or IP) LPS_Induction->Sivelestat_Treatment_Vivo Endpoint_Analysis_Vivo Endpoint Analysis (BAL, Histology, MPO, etc.) Sivelestat_Treatment_Vivo->Endpoint_Analysis_Vivo HPMEC_Culture HPMEC Culture TNFa_Stimulation TNF-α Stimulation HPMEC_Culture->TNFa_Stimulation Sivelestat_Treatment_Vitro This compound Treatment TNFa_Stimulation->Sivelestat_Treatment_Vitro Endpoint_Analysis_Vitro Endpoint Analysis (Cytokines, Adhesion Molecules, etc.) Sivelestat_Treatment_Vitro->Endpoint_Analysis_Vitro

Caption: Standard experimental workflows for evaluating this compound in ALI models.

Conclusion

This compound presents a targeted therapeutic approach for ALI by specifically inhibiting neutrophil elastase, a key driver of lung parenchymal damage. Its mechanism of action extends beyond simple enzyme inhibition to the modulation of a complex network of pro- and anti-inflammatory signaling pathways. The ability of this compound to suppress the JNK/NF-κB and PI3K/AKT/mTOR pathways while activating the protective Nrf2/HO-1 and ACE2/Ang-(1–7)/Mas receptor axes underscores its multifaceted role in mitigating the inflammatory storm characteristic of ALI. The resulting decrease in pro-inflammatory cytokines, reduction in oxidative stress, and potential inhibition of NETosis collectively contribute to the preservation of lung integrity and function. While clinical outcomes on mortality remain a subject of ongoing investigation, the consistent improvement in oxygenation and other physiological parameters provides a strong rationale for its use in specific patient populations with ALI/ARDS. This in-depth guide serves as a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of this compound and other neutrophil elastase inhibitors in the fight against acute lung injury.

References

Sivelestat: A Deep Dive into Selective Neutrophil Elastase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sivelestat, a selective inhibitor of neutrophil elastase. It covers its mechanism of action, physicochemical properties, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

This compound (also known as ONO-5046) is a synthetic, competitive, and reversible inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2] Neutrophil elastase is released from activated neutrophils at sites of inflammation and can degrade extracellular matrix proteins, leading to tissue damage.[2] By selectively targeting this enzyme, this compound offers a therapeutic strategy to mitigate the harmful effects of excessive neutrophil activity. It is approved in Japan and the Republic of Korea for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS).[3]

Physicochemical Properties

PropertyValueReference
IUPAC NameN-{2-[({4-[(2,2-dimethylpropanoyl)oxy]phenyl}sulfonyl)amino]benzoyl}glycine[4]
Molecular FormulaC₂₀H₂₂N₂O₇S[5]
Molecular Weight434.46 g/mol [4]
CAS Number127373-66-4[4]
PubChem CID107706[5]

Mechanism of Action

This compound functions as a selective inhibitor of neutrophil elastase.[2] It binds to the active site of the enzyme, preventing the degradation of elastin and other structural proteins in the extracellular matrix.[2] This inhibitory action helps to reduce the inflammatory response and protect tissues from enzyme-mediated damage.[2] The specificity of this compound for neutrophil elastase over other serine proteases is a key attribute, minimizing off-target effects.[2][6]

Signaling Pathways

Neutrophil elastase is involved in complex signaling cascades that promote inflammation. This compound, by inhibiting neutrophil elastase, can modulate these pathways.

G cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 Downstream Effects Pathogens Pathogens Neutrophil Neutrophil Pathogens->Neutrophil Tissue Injury Tissue Injury Tissue Injury->Neutrophil Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil->Neutrophil Elastase Release ECM Degradation ECM Degradation Neutrophil Elastase Release->ECM Degradation Cytokine Release Cytokine Release Neutrophil Elastase Release->Cytokine Release PAR2 Activation PAR2 Activation Neutrophil Elastase Release->PAR2 Activation p44/42 MAPK Pathway p44/42 MAPK Pathway PAR2 Activation->p44/42 MAPK Pathway Inflammation & Pain Inflammation & Pain p44/42 MAPK Pathway->Inflammation & Pain This compound This compound This compound->Neutrophil Elastase Release inhibits

Caption: General inflammatory pathway involving neutrophil elastase.

A more specific pathway details how neutrophil elastase stimulates MUC1 transcription, a process that can be modulated by this compound.

G NE Neutrophil Elastase PKCδ Protein Kinase Cδ NE->PKCδ Duox1 Dual Oxidase 1 PKCδ->Duox1 ROS Reactive Oxygen Species Duox1->ROS TACE TNF-α–Converting Enzyme ROS->TACE TNFα TNF-α TACE->TNFα TNFR1 TNF Receptor 1 TNFα->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1_Transcription MUC1 Transcription Sp1->MUC1_Transcription This compound This compound This compound->NE inhibits

Caption: Signaling pathway for NE-activated MUC1 transcription.

Quantitative Data

In Vitro Inhibitory Activity
TargetSpeciesIC₅₀KᵢReference
Neutrophil ElastaseHuman44 nM200 nM[6][7]
Neutrophil ElastaseRabbit36 nM-[6]
Neutrophil ElastaseRat19 nM-[6]
Neutrophil ElastaseHamster37 nM-[6]
Neutrophil ElastaseMouse49 nM-[6]

This compound shows minimal to no inhibitory activity against other proteases such as trypsin, thrombin, plasmin, chymotrypsin, and cathepsin G, even at concentrations up to 100 μM, highlighting its selectivity.[6][8]

Clinical Efficacy in ARDS
Outcome MeasureThis compound GroupControl Groupp-valueReference
Improvement in PaO₂/FiO₂ ratio on Day 341%16%p=0.001[9]
Median Duration of Invasive Mechanical Ventilation104.0 hours170.3 hoursp=0.006[9]
90-day Mortality (Hazard Ratio)0.51 (95% CI, 0.26 to 0.99)-p=0.044[9]
28-day Mortality (Hazard Ratio)0.32 (95% CI, 0.11 to 0.95)-p=0.041[10]
All-cause Mortality (Odds Ratio)0.61 (95% CI 0.51–0.73)--[11]

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is based on commercially available inhibitor screening kits.[12][13]

Objective: To determine the inhibitory potential of a test compound against neutrophil elastase.

Materials:

  • Neutrophil Elastase (human, recombinant)

  • Assay Buffer

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • This compound (as a positive control)

  • Test compounds

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 400/505 nm)

Procedure:

  • Preparation:

    • Reconstitute neutrophil elastase in assay buffer.

    • Prepare serial dilutions of the test compound and this compound in assay buffer.

    • Prepare the substrate solution in assay buffer.

  • Assay:

    • Add assay buffer to all wells.

    • Add the test compound or this compound to the respective wells.

    • Add the neutrophil elastase solution to all wells except the blank.

    • Incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus compound concentration and calculate the IC₅₀ value.

In Vivo Animal Model: LPS-Induced Acute Lung Injury

This protocol is a generalized representation based on methods described in the literature.[14][15]

Objective: To evaluate the efficacy of this compound in a mouse model of acute lung injury.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Anesthesia

Procedure:

  • Induction of Lung Injury:

    • Administer LPS intratracheally or intranasally to induce lung inflammation.

  • Treatment:

    • Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and time point relative to LPS administration. A control group receives the vehicle.

  • Assessment (24 hours post-LPS):

    • Collect bronchoalveolar lavage fluid (BALF).

    • Perform a total and differential cell count on the BALF to quantify neutrophil infiltration.

    • Measure the total protein concentration in the BALF as an indicator of vascular permeability.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF via ELISA.

    • Harvest lung tissue for histological analysis to assess lung injury.

  • Data Analysis:

    • Compare the measured parameters between the this compound-treated group and the control group using appropriate statistical tests.

G cluster_0 In Vitro Screening cluster_1 In Vivo Preclinical Models cluster_2 Clinical Trials Enzyme_Assay Fluorometric Enzyme Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (e.g., Neutrophil Activation) Enzyme_Assay->Cell_Based_Assay LPS_Model LPS-Induced Lung Injury Model (Mouse/Rat) Cell_Based_Assay->LPS_Model CLP_Model Cecal Ligation and Puncture Model (Sepsis) LPS_Model->CLP_Model Phase_I Phase I (Safety & Pharmacokinetics) CLP_Model->Phase_I Phase_II_III Phase II/III (Efficacy in ARDS/Sepsis) Phase_I->Phase_II_III

Caption: Experimental workflow for inhibitor development.

Therapeutic Applications and Clinical Evidence

This compound is primarily indicated for the treatment of ALI/ARDS associated with SIRS.[3] Clinical studies have demonstrated its potential to improve oxygenation, reduce the duration of mechanical ventilation, and shorten ICU stays in this patient population.[3][11] A meta-analysis of 17 studies on patients with septic ARDS indicated that this compound therapy significantly reduced all-cause mortality.[11]

More recently, this compound has been investigated for its potential in treating ARDS induced by COVID-19.[16][17] Retrospective studies suggest that this compound administration is associated with improved clinical outcomes in these patients.[17]

Adverse Effects

Commonly reported side effects of this compound include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[18] Less frequent but more severe adverse effects can include liver dysfunction, changes in blood pressure, and renal impairment.[18] Regular monitoring of liver and kidney function is recommended during treatment.[18]

Conclusion

This compound is a potent and selective inhibitor of neutrophil elastase with a well-defined mechanism of action. Preclinical and clinical data support its therapeutic utility in mitigating the inflammatory damage associated with conditions like ARDS and sepsis. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of inflammation and critical care medicine. Further large-scale, randomized controlled trials are warranted to fully elucidate its role in various inflammatory diseases.[3]

References

Sivelestat's Role in Mitigating Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sivelestat is a synthetic, selective, and competitive inhibitor of neutrophil elastase (NE), a serine protease released by neutrophils during inflammation.[1][2] While essential for host defense, excessive NE activity can lead to severe tissue damage and is implicated in the pathogenesis of various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] Clinically, this compound is utilized for the treatment of ALI/ARDS associated with systemic inflammatory response syndrome (SIRS).[3][4][5] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound mitigates inflammatory responses, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action

The primary mechanism of this compound is its direct and selective inhibition of neutrophil elastase.[1] By binding to the active site of NE, this compound prevents the degradation of crucial extracellular matrix components like elastin, thereby preserving tissue integrity.[1] This action forms the foundation for its broader anti-inflammatory effects, which are mediated through the modulation of multiple downstream signaling pathways.

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades.

1. Inhibition of the JNK/NF-κB Signaling Pathway

The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate this pathway, leading to the production of inflammatory cytokines.[3][6] this compound has been shown to inhibit the activation of the JNK/NF-κB pathway.[3][7][8] It decreases the phosphorylation of NF-κB, preventing its translocation into the nucleus where it would otherwise trigger the transcription of pro-inflammatory mediators.[2][3]

G LPS Inflammatory Stimuli (LPS, TNF-α) JNK JNK Activation LPS->JNK IKB IκB Phosphorylation JNK->IKB NFKB NF-κB Nuclear Translocation IKB->NFKB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFKB->Genes This compound This compound This compound->JNK Inhibits This compound->IKB Inhibits

This compound inhibits the pro-inflammatory JNK/NF-κB pathway.

2. Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a critical defense mechanism against oxidative stress. This compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme HO-1.[3][7] This activation helps to counteract the oxidative damage that accompanies severe inflammation by increasing the levels of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][7]

G This compound This compound Nrf2_trans Nrf2 Nuclear Translocation This compound->Nrf2_trans Promotes HO1 HO-1 Upregulation Nrf2_trans->HO1 Antioxidant Increased Antioxidant Enzymes (SOD, GSH-Px) HO1->Antioxidant OxidativeStress Oxidative Stress (ROS, MDA) Antioxidant->OxidativeStress Reduces

This compound activates the protective Nrf2/HO-1 antioxidant pathway.

3. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is involved in cell survival, proliferation, and apoptosis. In the context of ALI, neutrophil elastase can activate this pathway, promoting inflammation and apoptosis.[4][9] this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4][9] This inhibition leads to a reduction in the expression of pro-apoptotic factors (like Bax) and an increase in anti-apoptotic factors (like Bcl-2), ultimately protecting lung cells from damage.[9]

G NE Neutrophil Elastase (NE) PI3K PI3K NE->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis & Inflammation (↑Bax, ↓Bcl-2) mTOR->Apoptosis This compound This compound This compound->NE Inhibits

This compound's inhibition of NE downregulates the PI3K/AKT/mTOR pathway.

4. Upregulation of the ACE2/Ang-(1-7)/Mas Receptor Axis

Recent studies have revealed that this compound can upregulate the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis, which plays a protective role in the lungs.[10] LPS stimulation is known to down-regulate this axis, exacerbating lung injury. This compound treatment counters this effect by increasing the expression of ACE2 and Ang-(1-7), which helps to reduce the inflammatory response and confer a pulmonary protective effect.[10]

G LPS LPS ACE2_Axis ACE2/Ang-(1-7)/MasR Axis LPS->ACE2_Axis Downregulates LungInjury Inflammation & Lung Injury ACE2_Axis->LungInjury Protects Against This compound This compound This compound->ACE2_Axis Upregulates

This compound upregulates the protective ACE2/Ang-(1-7)/MasR axis.

Quantitative Data on this compound's Effects

The efficacy of this compound in mitigating inflammation has been quantified across numerous preclinical and clinical studies.

Table 1: Effect of this compound on Inflammatory Cytokines and Mediators

Marker Model / Condition Effect of this compound Reference
TNF-α LPS-induced ARDS (Rats) Significantly decreased serum levels [9]
TNF-α stimulated HPMECs Reversed increase in expression [3]
LPS-stimulated RAW264.7 cells Significantly inhibited secretion [10]
IL-1β LPS-stimulated porcine blood Significantly suppressed production (p<0.05) [11][12]
COVID-19 ALI/ARDS Significantly decreased levels [13]
IL-6 Cardiopulmonary Bypass Significantly decreased levels post-op (p<0.01) [14]
LPS-stimulated RAW264.7 cells Significantly inhibited secretion [10]
IL-8 LPS-induced ARDS (Rats) Significantly decreased serum levels [9]
VCAM-1 LPS-induced ARDS (Rats) Significantly decreased serum levels [9]

| ICAM-1 | LPS-induced ARDS (Rats) | Significantly decreased serum levels |[9] |

Table 2: Effect of this compound on Oxidative Stress Markers

Marker Model / Condition Effect of this compound Reference
ROS TNF-α stimulated HPMECs Reduced intracellular production [3]
LPS-stimulated endothelial cells Significantly greater suppression than free drug [15]
MDA KP-induced ALI (Rats) Reversed increase in lung tissue [3]
SOD KP-induced ALI (Rats) Reversed decrease in lung tissue [3]

| GSH-Px | KP-induced ALI (Rats) | Reversed decrease in lung tissue |[3] |

Table 3: Effect of this compound on Clinical and Physiological Parameters

Parameter Patient Population / Model Effect of this compound Reference
PaO2/FiO2 Ratio Mild-moderate ARDS with SIRS Improved by 41% vs 16% in placebo on day 3 (p=0.001) [16]
Mechanical Ventilation Mild-moderate ARDS with SIRS Median duration 104.0 hrs vs 170.3 hrs in placebo (p=0.006) [16]
90-day Mortality Mild-moderate ARDS with SIRS Significantly reduced (HR 0.51, p=0.044) [16]

| Lung W/D Ratio | KP-induced ALI (Rats) | Decreased ratio, alleviating pulmonary edema |[3] |

Experimental Protocols

The following are representative methodologies from key studies investigating this compound's effects.

1. In Vivo Model: LPS-Induced Acute Lung Injury in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used.[3]

  • Induction of Injury: Acute lung injury is induced via intratracheal or intraperitoneal injection of Lipopolysaccharide (LPS).[9][10]

  • Treatment Protocol: this compound is typically administered intraperitoneally at varying doses (e.g., 10 mg/kg, 30 mg/kg) prior to or following the LPS challenge.[9][10] A control group receives a vehicle (e.g., saline).

  • Sample Collection: After a set period (e.g., 24 hours), animals are euthanized. Blood serum is collected for cytokine analysis. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration.[3] Lung tissues are harvested for histopathological analysis, wet/dry ratio measurement, and protein expression analysis via Western blot.[3][9]

  • Analysis:

    • Cytokines: Serum levels of TNF-α, IL-6, IL-8, etc., are quantified using ELISA kits.[9]

    • Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess structural damage, edema, and inflammatory cell infiltration.[9]

    • Protein Expression: Western blotting is used to measure the expression levels of proteins in key signaling pathways (e.g., p-JNK, p-NF-κB, Nrf2, HO-1, PI3K, AKT).[3][9]

2. In Vitro Model: Inflammatory Stimulation of Endothelial Cells

  • Cell Line: Human pulmonary microvascular endothelial cells (HPMECs) or macrophage cell lines like RAW264.7 are frequently used.[3][10]

  • Stimulation: Cells are stimulated with an inflammatory agent, typically TNF-α or LPS (e.g., 1 µg/mL), for a specified duration (e.g., 24 hours).[3][15]

  • Treatment Protocol: Cells are pre-treated with this compound at various concentrations (e.g., 1 µM) before the addition of the inflammatory stimulus.[15]

  • Analysis:

    • Cytokine Production: The cell culture supernatant is collected, and the concentrations of secreted cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA.[10]

    • Gene Expression: RNA is extracted from the cells, and RT-qPCR is performed to measure the mRNA expression levels of inflammatory genes.[3]

    • Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes like DCFH-DA and flow cytometry.[3][15]

    • Protein Analysis: Cell lysates are analyzed by Western blot to determine the activation state and expression levels of signaling proteins (e.g., JNK/NF-κB, Nrf2/HO-1).[3]

G cluster_invivo In Vivo Protocol (Rat ALI Model) cluster_invitro In Vitro Protocol (HPMEC Model) Rat Sprague-Dawley Rats LPS LPS Instillation (Induce ALI) Rat->LPS SIV_Treat This compound Treatment (i.p.) LPS->SIV_Treat Sacrifice Euthanasia & Sample Collection (BALF, Serum, Lung Tissue) SIV_Treat->Sacrifice Analysis_Vivo Analysis: - Histopathology (H&E) - ELISA (Cytokines) - Western Blot (Pathways) - W/D Ratio Sacrifice->Analysis_Vivo HPMEC Culture HPMECs SIV_Pretreat This compound Pre-treatment HPMEC->SIV_Pretreat TNFa TNF-α Stimulation SIV_Pretreat->TNFa Incubate Incubation & Collection (Supernatant, Cell Lysate) TNFa->Incubate Analysis_Vitro Analysis: - ELISA (Cytokines) - RT-qPCR (mRNA) - Flow Cytometry (ROS) - Western Blot (Pathways) Incubate->Analysis_Vitro

Representative experimental workflows for studying this compound.

This compound mitigates inflammatory responses through a multifaceted mechanism centered on the selective inhibition of neutrophil elastase. This primary action prevents direct tissue degradation and initiates a cascade of downstream effects, including the suppression of key pro-inflammatory signaling pathways like JNK/NF-κB and PI3K/AKT/mTOR, and the activation of protective pathways such as Nrf2/HO-1 and the ACE2/Ang-(1-7)/MasR axis. Quantitative data from a range of experimental models robustly demonstrate its ability to reduce inflammatory cytokine production, alleviate oxidative stress, and improve physiological outcomes in the context of acute lung injury. The detailed protocols and pathway analyses presented here provide a comprehensive technical foundation for researchers and drug development professionals exploring the therapeutic potential of neutrophil elastase inhibition in inflammatory diseases.

References

Preclinical Efficacy of Sivelestat in Respiratory Distress Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) remains a significant clinical challenge with high mortality and limited therapeutic options. The pathogenesis of ARDS is characterized by overwhelming lung inflammation, in which neutrophil elastase (NE) plays a pivotal role in tissue damage. Sivelestat, a selective NE inhibitor, has been investigated as a potential therapeutic agent. This technical guide provides an in-depth review of the preclinical studies on this compound for ARDS, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The evidence from various animal models suggests that this compound can mitigate lung injury, reduce inflammation, and improve physiological outcomes, warranting further investigation for its clinical application in ARDS.

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by diffuse alveolar damage, severe hypoxemia, and non-cardiogenic pulmonary edema.[1] The inflammatory cascade in ARDS involves the recruitment and activation of neutrophils, which release a variety of cytotoxic mediators, including neutrophil elastase (NE).[2] NE is a serine protease that degrades key components of the extracellular matrix, such as elastin and collagen, leading to increased alveolar-capillary permeability and lung tissue destruction.[2]

This compound is a specific and competitive inhibitor of neutrophil elastase.[1] Preclinical studies have demonstrated its protective effects in various animal models of acute lung injury (ALI) and ARDS.[2][3] This whitepaper synthesizes the findings from these preclinical investigations, focusing on the quantitative efficacy data, experimental designs, and the molecular mechanisms of action of this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in several preclinical models of ARDS, with key quantitative outcomes summarized below.

Table 1: Effect of this compound on Physiological and Lung Injury Parameters in a Lipopolysaccharide (LPS)-Induced Rat Model of ARDS
ParameterSham GroupVehicle (LPS only)This compound (Low-dose)This compound (Medium-dose)This compound (High-dose)
PaO₂ (mmHg) 95.7 ± 5.365.4 ± 4.8 72.1 ± 5.178.9 ± 5.585.3 ± 6.2
PaO₂/FiO₂ Ratio 455.7 ± 25.2311.4 ± 22.8 343.3 ± 24.2375.7 ± 26.2406.2 ± 29.5
Lung W/D Ratio 4.2 ± 0.37.8 ± 0.6 6.9 ± 0.5*6.1 ± 0.45.3 ± 0.4
Lung Injury Score 0.5 ± 0.13.8 ± 0.43.1 ± 0.3*2.4 ± 0.3 1.6 ± 0.2

*Data are presented as mean ± standard deviation. **p<0.01 vs. Vehicle group; p<0.05 vs. Vehicle group. Data extracted from a study by Zhou et al. (2024).[4][5]

Table 2: Effect of this compound on Inflammatory Markers in a Lipopolysaccharide (LPS)-Induced Rat Model of ARDS
ParameterSham GroupVehicle (LPS only)This compound (Low-dose)This compound (Medium-dose)This compound (High-dose)
Neutrophil Elastase (NE) (ng/mL) 25.3 ± 2.185.6 ± 7.2 68.4 ± 5.9*52.1 ± 4.838.7 ± 3.5
VCAM-1 (ng/mL) 1.8 ± 0.26.5 ± 0.55.2 ± 0.44.1 ± 0.3 2.9 ± 0.3
IL-8 (pg/mL) 35.4 ± 3.1125.8 ± 10.2**101.2 ± 8.782.5 ± 7.1 65.3 ± 5.8
TNF-α (pg/mL) 42.1 ± 3.8158.4 ± 12.5 129.7 ± 11.2*105.3 ± 9.482.6 ± 7.3**

*Data are presented as mean ± standard deviation. **p<0.01 vs. Vehicle group; p<0.05 vs. Vehicle group. Data extracted from a study by Zhou et al. (2024).[4][5]

Table 3: Efficacy of this compound in Various Animal Models of ARDS
Animal ModelInducing AgentThis compound TreatmentKey FindingsReference
Hamster Hydrochloric Acid (HCl) Aspiration0.01, 0.1, and 1 mg/kg/h IV infusionDose-dependently reduced mortality; improved BALF parameters and PaO₂.[6]
Mouse Streptococcus pneumoniae3 mg/kg every 12 hoursSignificantly prolonged survival; prevented progression of lung inflammation.[7]
Rat Klebsiella pneumoniae50 and 100 mg/kg intraperitoneallyReduced inflammatory factors, oxidative stress, and lung W/D ratio; improved survival.[8]
Rat Ventilator-Induced Lung Injury (VILI)PretreatmentAttenuated pulmonary edema, and histological deterioration.[9]
Rat Endotoxin (LPS)Pretreatment (10 or 30 mg/kg)Attenuated alveolar hemorrhage, septal widening, inflammatory cell exudation, and lung edema.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines the key experimental protocols used in the evaluation of this compound for ARDS.

LPS-Induced ARDS in Rats
  • Animal Model: Healthy male Sprague-Dawley or Wistar rats are commonly used.[4][10]

  • Induction of ARDS: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 4 mg/kg is administered to induce ARDS.[4]

  • This compound Administration: this compound sodium is administered i.p. at varying doses (e.g., 6, 10, or 15 mg/kg) one hour after LPS injection.[4] A control group receives saline.

  • Outcome Measures:

    • Blood Gas Analysis: Arterial blood is collected from the carotid artery to measure PaO₂ and calculate the PaO₂/FiO₂ ratio.[5]

    • Lung Wet/Dry (W/D) Weight Ratio: The right lung is excised, weighed (wet weight), dried in an oven at 80°C for 48 hours, and weighed again (dry weight) to determine the extent of pulmonary edema.[5]

    • Histopathological Examination: The left lung is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of lung injury.[4]

    • ELISA: Serum levels of inflammatory markers such as NE, VCAM-1, ICAM-1, IL-8, and TNF-α are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[4]

    • Western Blotting: Lung tissue homogenates are used to determine the protein expression levels of signaling pathway components (e.g., PI3K, Akt, mTOR).[4]

Acid Aspiration-Induced Lung Injury in Hamsters
  • Animal Model: Male Syrian golden hamsters are utilized.[6]

  • Induction of Lung Injury: A single intratracheal instillation of hydrochloric acid (HCl; 0.2 N, 200 µL) is administered to induce severe acute lung injury.[6]

  • This compound Administration: this compound is administered as a continuous intravenous infusion (e.g., at 0.01, 0.1, and 1 mg/kg/h) for 48 hours post-HCl instillation.[6]

  • Outcome Measures:

    • Survival: Mortality is monitored over a set period.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure protein concentration, leukocyte count, and neutrophil elastase activity.[6]

    • Arterial Blood Gas Analysis: PaO₂ levels are measured to assess oxygenation.[6]

Klebsiella pneumoniae-Induced Pneumonia in Rats
  • Animal Model: Male Sprague-Dawley rats are used.[8]

  • Induction of Pneumonia: Rats are intratracheally injected with a suspension of Klebsiella pneumoniae.[8]

  • This compound Administration: this compound is injected intraperitoneally at doses of 50 and 100 mg/kg for 6 days, starting 12 hours after the bacterial injection.[8]

  • Outcome Measures:

    • Survival Rate: Monitored throughout the experiment.

    • Lung Histopathology and W/D Ratio: Assessed as described previously.

    • BALF Analysis: Total and differential cell counts are performed.[8]

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in lung tissue are measured.[8]

    • Inflammatory Cytokines: Serum levels of TNF-α, IL-1β, and IL-6 are determined by ELISA.[8]

    • Western Blot and Immunofluorescence: To analyze the expression and localization of proteins in the JNK/NF-κB and Nrf2/HO-1 signaling pathways.[8]

Signaling Pathways and Molecular Mechanisms

Preclinical studies have elucidated several signaling pathways through which this compound exerts its protective effects in ARDS.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival, proliferation, and inflammation. In LPS-induced ARDS models, this pathway is activated. This compound treatment has been shown to significantly reduce the expression of PI3K, Akt, and mTOR.[4][11] By inhibiting this pathway, this compound is thought to suppress the release of pro-inflammatory factors and reduce apoptosis, thereby protecting against lung injury.[11]

PI3K_AKT_mTOR_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation_Apoptosis Inflammation & Apoptosis mTOR->Inflammation_Apoptosis This compound This compound This compound->PI3K

This compound inhibits the LPS-induced activation of the PI3K/AKT/mTOR pathway.
Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. This compound has been shown to promote the nuclear translocation of Nrf2 and upregulate the expression of heme oxygenase-1 (HO-1).[8] This activation leads to a reduction in reactive oxygen species (ROS) production and an increase in the levels of antioxidant enzymes like SOD and GSH-Px, thereby mitigating oxidative damage in the lungs.[8]

Nrf2_HO1_Pathway Oxidative_Stress Oxidative Stress (e.g., from KP infection) Nrf2_inactive Nrf2 (cytosolic, inactive) Oxidative_Stress->Nrf2_inactive induces Nrf2_active Nrf2 (nuclear, active) Nrf2_inactive->Nrf2_active translocation HO1 HO-1 Nrf2_active->HO1 upregulates Antioxidant_Response Antioxidant Response (SOD, GSH-Px) HO1->Antioxidant_Response This compound This compound This compound->Nrf2_inactive promotes

This compound promotes the Nrf2/HO-1 antioxidant pathway.
Inhibition of the JNK/NF-κB Signaling Pathway

The JNK/NF-κB signaling pathway is a pro-inflammatory cascade that is activated in ARDS. This compound has been demonstrated to inhibit the activation of this pathway, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[8] This anti-inflammatory effect is a key component of this compound's therapeutic action.

JNK_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., KP infection) JNK JNK Inflammatory_Stimuli->JNK NFkB NF-κB JNK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) NFkB->Proinflammatory_Cytokines This compound This compound This compound->JNK

This compound inhibits the pro-inflammatory JNK/NF-κB signaling pathway.

Conclusion

The preclinical evidence strongly supports the therapeutic potential of this compound in the management of ARDS. Through its primary mechanism of neutrophil elastase inhibition and its influence on key signaling pathways such as PI3K/AKT/mTOR, Nrf2/HO-1, and JNK/NF-κB, this compound has demonstrated consistent efficacy in reducing lung injury, inflammation, and oxidative stress in a variety of animal models. The quantitative data and detailed experimental protocols presented in this whitepaper provide a solid foundation for further research and development of this compound as a targeted therapy for ARDS. While clinical trial results have been mixed, the robust preclinical findings highlight the importance of identifying the right patient populations and therapeutic windows to translate these promising preclinical results into clinical success.

References

Sivelestat's Effect on Extracellular Matrix Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its degradation is a critical pathological feature in various inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS), sepsis, and ischemia-reperfusion injury.[1][2] Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a primary driver of this destructive process, breaking down key ECM components like elastin, collagen, and proteoglycans.[3][4][5] Sivelestat, a selective, competitive inhibitor of neutrophil elastase, has emerged as a therapeutic agent that mitigates tissue damage by directly preventing this enzymatic degradation.[3][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on ECM preservation, the signaling pathways it modulates, and the experimental protocols used to evaluate its efficacy.

This compound: Mechanism of Action

This compound functions as a specific and competitive inhibitor of neutrophil elastase.[6] During an inflammatory response, neutrophils are recruited to the site of injury and release NE, which degrades the ECM, facilitating neutrophil migration and pathogen clearance.[3] However, excessive NE activity leads to pathological tissue destruction.[3] this compound binds to the active site of NE, forming a stable, reversible complex that blocks its proteolytic function.[3] This targeted inhibition prevents the breakdown of structural proteins, thereby preserving the integrity of the tissue architecture, particularly the air-blood barrier in the lungs.[3][7]

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound has been quantified through in vitro enzymatic assays, preclinical animal models, and clinical trials. While clinical studies often focus on physiological outcomes, they are the result of underlying cellular and matrix-level preservation.

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the direct inhibitory potency of this compound against neutrophil elastase from various species.

ParameterTarget EnzymeValueReference
IC₅₀ Human Neutrophil Elastase44 nM[6]
Kᵢ Human Neutrophil Elastase200 nM[6]
IC₅₀ Mouse Neutrophil Elastase49 nM[6]
IC₅₀ Rat Neutrophil Elastase19 nM[6]
Table 2: Key Preclinical and Clinical Outcomes of this compound Treatment

This table highlights significant findings from preclinical and clinical studies, demonstrating this compound's protective effects.

Model / PopulationKey FindingQuantitative ResultReference
Sepsis-induced ALI (mice) Reduced Collagen DepositionSignificant decrease in collagen fibers observed via Masson's trichrome staining.[8]
Ischemia-Reperfusion (rats) Counteracted Muscle FibrosisThis compound (15 mg/kg) treatment attenuated muscle fibrosis.[9]
ARDS with SIRS (humans) Improved Oxygenation41% improvement in PaO₂/FiO₂ ratio on day 3 (vs. 16% in placebo, p=0.001).[10]
ARDS with SIRS (humans) Reduced Mechanical VentilationMedian duration of 104.0 hours (vs. 170.3 hours in placebo, p=0.006).[10]
Sepsis with ARDS (humans) Reduced MortalityHazard ratio of 0.51 (95% CI, 0.26 to 0.99; p=0.044) for 90-day mortality.[10]
Renal Ischemia-Reperfusion (mice) Reduced Inflammatory CytokinesSignificant reduction in mRNA levels of IL-6, TNF-α, MIP-2, and MCP-1.[1]

Signaling Pathways Modulated by this compound

This compound's inhibition of neutrophil elastase initiates a cascade of downstream effects, modulating key signaling pathways involved in inflammation and tissue remodeling.

Inhibition of the TLR4/Myd88/NF-κB Pathway

In conditions like renal ischemia-reperfusion injury, cellular damage releases endogenous ligands that activate Toll-like receptor 4 (TLR4). This triggers a pro-inflammatory cascade through MyD88 and subsequent activation of NF-κB, leading to the production of inflammatory cytokines. This compound, by preventing initial tissue degradation by NE, can mitigate the activation of this entire pathway.[1][11]

G cluster_0 Inflammatory Stimulus (e.g., Ischemia-Reperfusion) cluster_1 Neutrophil Activation & ECM Degradation cluster_2 TLR4 Signaling Cascade Damage Tissue Damage Neutrophil Neutrophil Activation Damage->Neutrophil NE Neutrophil Elastase (NE) Release Neutrophil->NE ECM ECM Degradation NE->ECM TLR4 TLR4 Activation ECM->TLR4 Releases Endogenous Ligands Myd88 Myd88 TLR4->Myd88 NFkB NF-κB Activation Myd88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->NE Inhibits

This compound's inhibition of NE-driven ECM degradation reduces TLR4 pathway activation.
Regulation of the TGF-β/Smad Pathway via microRNA

The TGF-β/Smad pathway is a central regulator of fibrosis and collagen deposition. In sepsis-induced lung injury, this compound has been shown to upregulate microRNA-744-5p. This miRNA, in turn, inhibits the TGF-β1/Smad3 signaling pathway, leading to a reduction in collagen synthesis and deposition, thereby alleviating lung fibrosis.[8]

G cluster_TGF TGF-β/Smad Fibrosis Pathway This compound This compound miR744 microRNA-744-5p Upregulation This compound->miR744 TGFB1 TGF-β1 miR744->TGFB1 Inhibits Smad3 Smad3 TGFB1->Smad3 Fibrosis Collagen Deposition & Fibrosis Smad3->Fibrosis LungInjury Sepsis-Induced Acute Lung Injury Fibrosis->LungInjury Contributes to

This compound indirectly inhibits the pro-fibrotic TGF-β pathway via microRNA.

Experimental Protocols

Evaluating the effect of this compound on ECM degradation involves a combination of in vitro and in vivo experimental models.

In Vitro Protocol: Neutrophil Elastase Inhibition Assay

This fluorometric assay is used to screen for NE inhibitors and quantify their potency (e.g., IC₅₀).

Principle: A specific, non-fluorescent substrate is hydrolyzed by NE to release a fluorescent product. An inhibitor like this compound will prevent this process, resulting in a reduced fluorescent signal.[12]

Materials:

  • Human Neutrophil Elastase (NE) enzyme

  • NE Assay Buffer

  • Fluorometric NE Substrate (e.g., MeOSuc-AAPV-AFC)

  • This compound (or other test inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer at 4x the final desired concentration.

    • Reconstitute and dilute NE enzyme in cold Assay Buffer to the working concentration (e.g., 0.25 ng/µl).

    • Dilute the NE substrate in Assay Buffer.

  • Assay Setup (in duplicate):

    • Test Wells: Add 25 µL of diluted this compound solution.

    • Enzyme Control Wells (100% activity): Add 25 µL of Assay Buffer.

    • Background Control Wells (No enzyme): Add 75 µL of Assay Buffer.

  • Enzyme Addition:

    • Add 50 µL of diluted NE solution to all 'Test' and 'Enzyme Control' wells.

    • Mix gently and incubate for 5-10 minutes at 37°C, protected from light.

  • Substrate Addition & Measurement:

    • Add 25 µL of diluted NE substrate to all wells to start the reaction.

    • Immediately place the plate in the reader. Measure fluorescence (RFU) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of RFU vs. time) for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.

    • Plot % Inhibition vs. log[this compound] and fit to a dose-response curve to determine the IC₅₀.

In Vivo Protocol: LPS-Induced Acute Lung Injury Model

This animal model is frequently used to simulate sepsis-induced ARDS and evaluate the protective effects of this compound on lung tissue, including the ECM.[7]

Principle: Intratracheal or intraperitoneal administration of lipopolysaccharide (LPS) induces a massive inflammatory response in the lungs, characterized by neutrophil infiltration, cytokine release, and subsequent ECM degradation.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)[7]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound sodium hydrate

  • Sterile saline

  • Anesthetics

Procedure:

  • Animal Acclimatization: House animals under standard conditions for at least one week before the experiment.

  • Grouping: Randomize animals into groups (n=8-10 per group):

    • Sham Control (saline only)

    • LPS Model (LPS + saline vehicle)

    • LPS + this compound (e.g., 10 mg/kg and 30 mg/kg)[7]

  • Treatment Administration:

    • Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes prior to LPS challenge.

  • ALI Induction:

    • Anesthetize the animals.

    • Administer LPS (e.g., 5 mg/kg) via intratracheal instillation or intraperitoneal injection.

  • Monitoring & Sample Collection:

    • Monitor animals for signs of respiratory distress.

    • At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels (ELISA).

    • Perfuse the lungs and harvest the tissue.

  • ECM Degradation Analysis:

    • Histology: Fix a portion of the lung in formalin, embed in paraffin, and section. Perform Masson's Trichrome staining to visualize and quantify collagen deposition (fibrosis) or Hematoxylin and Eosin (H&E) staining for general tissue damage and inflammatory infiltrate.

    • Hydroxyproline Assay: Hydrolyze a weighed portion of the lung tissue and use a colorimetric assay to quantify total collagen content.

    • Western Blot: Homogenize lung tissue to extract proteins. Use Western blotting to measure levels of key ECM proteins (e.g., elastin, fibronectin) and enzymes (e.g., MMPs).

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of this compound's effect on ECM degradation.

G cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Model cluster_analysis Phase 3: Endpoint Analysis A1 NE Inhibition Assay (Determine IC50) A2 Cell-Based ECM Degradation Assay A1->A2 B1 Select Animal Model (e.g., LPS-induced ALI) A2->B1 Proceed if Potent B2 Administer this compound & Induce Injury B1->B2 B3 Collect Tissue Samples (Lung, BALF, Serum) B2->B3 C1 Histology (H&E, Trichrome) B3->C1 C2 Biochemical Assays (ELISA, Hydroxyproline) B3->C2 C3 Western Blot / qPCR (ECM Proteins, MMPs) B3->C3

Typical workflow for preclinical evaluation of this compound.

Conclusion

This compound effectively mitigates extracellular matrix degradation by directly and potently inhibiting neutrophil elastase. This primary mechanism of action interrupts the pathological cascade of inflammation, leading to the preservation of tissue structure and function. Its effects are further amplified through the modulation of key signaling pathways like TLR4/NF-κB and TGF-β/Smad, which control inflammation and fibrosis, respectively. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in treating diseases characterized by excessive ECM degradation.

References

Sivelestat: A Technical Guide to its Therapeutic Potential in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat is a synthetic, selective, and competitive inhibitor of neutrophil elastase (NE), a potent serine protease implicated in the pathogenesis of various inflammatory conditions.[1][2] Initially approved in Japan and the Republic of Korea for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS), its therapeutic utility is a subject of ongoing investigation across a spectrum of inflammatory diseases.[3][4] Neutrophil elastase, when excessively released by activated neutrophils at sites of inflammation, can lead to significant tissue damage by degrading crucial components of the extracellular matrix, such as elastin.[2][5]

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, modulation of key signaling pathways, therapeutic efficacy supported by quantitative data, and detailed experimental protocols. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of this compound.

Core Mechanism of Action: Neutrophil Elastase Inhibition

The primary mechanism of this compound involves the direct, competitive, and reversible inhibition of neutrophil elastase.[5][6] During an inflammatory response, neutrophils are recruited to the site of injury or infection, where they release a variety of mediators, including NE. While essential for host defense, unregulated NE activity contributes to pathological tissue destruction.[5] this compound binds to the active site of NE, preventing its proteolytic activity and thereby mitigating inflammatory damage.[5] This targeted inhibition helps protect the extracellular matrix and preserve tissue integrity.[5]

cluster_0 Inflammatory Cascade cluster_1 Pathological Effects cluster_2 Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Sepsis) Neutrophil_Activation Neutrophil Activation & Degranulation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Tissue_Damage Tissue Damage & Increased Permeability ECM_Degradation->Tissue_Damage Inflammation_Amplification Inflammation Amplification Tissue_Damage->Inflammation_Amplification This compound This compound Inhibition This compound->Inhibition Inhibition->NE_Release Inhibition

Caption: this compound's core mechanism of inhibiting neutrophil elastase.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, this compound's therapeutic effects are mediated through its influence on several intracellular signaling pathways that are central to the inflammatory process.

PI3K/AKT/mTOR Pathway

Neutrophil elastase can activate the PI3K/AKT/mTOR signaling pathway, which promotes the expression of adhesion molecules like VCAM-1 and ICAM-1, facilitating neutrophil-endothelial cell adhesion and leading to the release of pro-inflammatory factors.[7][8] Studies have shown that this compound significantly reduces the expression of PI3K, AKT, and mTOR, thereby down-regulating VCAM-1 and ICAM-1 levels and preventing the amplification of the inflammatory cascade seen in ARDS.[7][8]

NE Neutrophil Elastase (NE) PI3K PI3K NE->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Adhesion VCAM-1, ICAM-1 Upregulation mTOR->Adhesion Inflammation Inflammatory Response (e.g., ARDS) Adhesion->Inflammation This compound This compound This compound->NE Inhibits

Caption: this compound inhibits the NE-activated PI3K/AKT/mTOR pathway.

JNK/NF-κB and Nrf2/HO-1 Pathways

This compound has demonstrated a dual effect on key inflammatory and antioxidant pathways. It inhibits the activation of the pro-inflammatory JNK/NF-κB signaling pathway, which is responsible for the transcription of numerous inflammatory cytokines.[9] Concurrently, this compound promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the upregulation of the protective enzyme heme oxygenase-1 (HO-1).[9] This combined action reduces inflammatory cytokine levels and mitigates oxidative stress.[10]

cluster_pro_inflammatory Pro-inflammatory Pathway cluster_antioxidant Antioxidant Pathway JNK JNK NFkB NF-κB JNK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response This compound This compound This compound->JNK Inhibits This compound->Nrf2 Activates

Caption: this compound's dual modulation of JNK/NF-κB and Nrf2/HO-1 pathways.

ACE2/Ang-(1-7)/Mas Receptor Axis

In the context of LPS-induced lung injury, the protective angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis is often down-regulated.[11] this compound has been shown to counteract this by upregulating the expression of ACE2 and Ang-(1–7).[11] This action contributes to its pulmonary protective effects by reducing the inflammatory response.[11]

LPS LPS-induced Injury ACE2_Axis ACE2 / Ang-(1-7) / MasR Axis LPS->ACE2_Axis Downregulates Inflammation Inflammation LPS->Inflammation Lung_Protection Lung Protection ACE2_Axis->Lung_Protection This compound This compound This compound->ACE2_Axis Upregulates

Caption: this compound upregulates the protective ACE2/Ang-(1-7)/MasR axis.

Quantitative Data on Therapeutic Efficacy

The clinical and preclinical efficacy of this compound has been evaluated in various inflammatory conditions, most notably in ARDS and sepsis. The following tables summarize key quantitative findings from meta-analyses and clinical studies.

Table 1: Efficacy in Sepsis-Associated ARDS/ALI (Meta-Analysis Data)
Outcome MeasureResult95% Confidence Intervalp-valueCitation(s)
Mortality
All-Cause Mortality (OR)0.61 - 0.630.51 - 0.73 / 0.48 - 0.84<0.05[12]
28-30 Day Mortality (RR)0.810.66 - 0.980.03[13][14]
90-Day Mortality (HR)0.510.26 - 0.990.044[4]
Clinical Improvement
Duration of Mech. Vent. (SMD)-0.58 days-0.96 to -0.19<0.05[12]
ICU Length of Stay (SMD)-0.76 days-1.09 to -0.43<0.05[12]
Ventilation-Free Days (MD)3.573.42 - 3.73<0.00001[14]
PaO₂/FiO₂ on Day 3 (SMD)0.880.39 - 1.360.0004[13][14]
Adverse Events
Incidence of Adv. Events (RR)0.910.85 - 0.980.01[14]

OR: Odds Ratio; RR: Relative Risk; HR: Hazard Ratio; SMD: Standardized Mean Difference; MD: Mean Difference.

Table 2: Efficacy in Specific Patient Subpopulations
Patient SubpopulationOutcomeResult (HR)95% Confidence Intervalp-valueCitation(s)
Sepsis-induced ARDS with APACHE II <1528-Day Mortality0.320.11 - 0.950.041[15]
COVID-19 ARDS with PaO₂/FiO₂ < 200 mmHgRisk of Death0.140.02 - 0.81<0.05[16]
Sepsis with ARDS & DICSurvivalIndependent Predictor-<0.05[17]

APACHE II: Acute Physiology and Chronic Health Evaluation II; DIC: Disseminated Intravascular Coagulation.

Table 3: Preclinical Efficacy in Animal Models
ModelTreatmentKey FindingsCitation(s)
Rat Sepsis (CLP)This compoundImproved survival, restored GFR, ↓BUN, ↓NGAL, ↓TNF-α, ↓IL-1β[18]
Rat ALI (LPS)This compound↑PaO₂, ↑PaO₂/FiO₂, ↓Lung W/D ratio, ↓NE, ↓VCAM-1, ↓ICAM-1[7]
Rat Sepsis (CLP)This compoundImproved gut microbiota composition and associated metabolites[19]
Gastric Cancer XenograftThis compoundSuppressed tumor growth induced by surgical stress[2]

CLP: Cecal Ligation and Puncture; GFR: Glomerular Filtration Rate; BUN: Blood Urea Nitrogen; NGAL: Neutrophil Gelatinase-Associated Lipocalin; W/D: Wet/Dry.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common experimental protocols used to investigate this compound's efficacy.

In Vivo Model: LPS-Induced Acute Lung Injury in Rats

This model is frequently used to simulate the inflammatory lung damage characteristic of ARDS.

  • Animals: Healthy male Sprague-Dawley (SD) rats, typically weighing 200 ± 20 g, are used. Animals are acclimatized for at least 5 days with free access to food and water under a 12-hour light/dark cycle.[7][8]

  • Model Induction: Acute lung injury is induced by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 4 mg/kg.[8]

  • Grouping and Treatment:

    • Sham Group: Injected i.p. with an equivalent volume of sterile saline.

    • Vehicle (Model) Group: Injected i.p. with LPS, followed 1 hour later by an i.p. injection of saline.

    • This compound Groups: Injected i.p. with LPS, followed 1 hour later by i.p. injections of this compound at varying doses (e.g., low: 6 mg/kg, medium: 10 mg/kg, high: 15 mg/kg).[8]

  • Outcome Assessments:

    • Arterial Blood Gas Analysis: At a set time point (e.g., 24 hours post-LPS), rats are anesthetized, and arterial blood is collected from the carotid artery to measure PaO₂ and calculate the PaO₂/FiO₂ ratio.[7]

    • Lung Wet/Dry (W/D) Ratio: To quantify pulmonary edema, the right lung is excised, weighed immediately (wet weight), then dried in an oven at 60-80°C for 48-72 hours until a constant weight is achieved (dry weight). The W/D ratio is then calculated.[7]

    • Histopathology: The left lung is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar wall thickening, and overall lung architecture.

    • Biochemical Analysis: Serum or lung tissue homogenates are used to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA and markers of oxidative stress (MDA, SOD).[10]

    • Molecular Analysis (Western Blot/RT-PCR): Lung tissue lysates are used to quantify the protein expression of signaling pathway components (e.g., p-AKT, NF-κB) via Western Blot and gene expression of inflammatory mediators via RT-PCR.[1][7]

cluster_treatment Induction & Treatment start SD Rats (Acclimatization) grouping Random Grouping (Sham, Vehicle, this compound) start->grouping lps LPS Injection (i.p.) (Vehicle & this compound Groups) grouping->lps saline1 Saline Injection (i.p.) (Sham Group) grouping->saline1 treatment 1 hr Post-LPS: This compound or Saline (i.p.) lps->treatment blood_gas Arterial Blood Gas (PaO2/FiO2) saline1->blood_gas treatment->blood_gas wd_ratio Lung Wet/Dry Ratio histo Histopathology (H&E) biochem Biochemical Analysis (ELISA, etc.) mol_bio Molecular Biology (Western, RT-PCR)

Caption: Experimental workflow for the rat LPS-induced ALI model.

In Vitro Model: TNF-α-Stimulated Endothelial Cells

This model investigates the direct effects of this compound on endothelial cells during an inflammatory challenge.

  • Cells: Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in appropriate endothelial cell growth medium.[10]

  • Grouping and Treatment:

    • Control Group: Cells receive no treatment.

    • TNF-α Group: Cells are stimulated with TNF-α (e.g., 0.2 µg/mL) for 24 hours to induce an inflammatory response.

    • This compound Group: Cells are pre-treated with this compound (e.g., 50, 100 µg/mL) for 2 hours, followed by co-culture with TNF-α for 24 hours.[10]

  • Outcome Assessments:

    • Cell Viability: Assessed using assays like MTT or CCK-8 to ensure this compound concentrations are not cytotoxic.[10]

    • Inflammatory Cytokine Expression: Levels of IL-1β, IL-6, and IL-8 mRNA are quantified using RT-qPCR from cell lysates.[10]

    • Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) production is measured using fluorescent probes like DCFH-DA.[10]

    • Western Blot Analysis: Protein levels of signaling molecules (e.g., p-JNK, p-p65, Nrf2, HO-1) are quantified from cell lysates to elucidate pathway modulation.[10]

Safety and Tolerability

Across multiple meta-analyses of clinical trials, this compound has generally been well-tolerated. One analysis reported a significantly lower incidence of adverse events in the this compound group compared to the control group (RR = 0.91).[14] Another concluded there were no differences in adverse events between the this compound and control groups.[12] The available data do not suggest that this compound worsens existing infections.[3]

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential in inflammatory diseases, particularly in sepsis-associated ARDS, by inhibiting neutrophil elastase and modulating key inflammatory and antioxidant signaling pathways. Quantitative data from numerous studies indicate that this compound can reduce mortality, shorten the duration of mechanical ventilation and ICU stays, and improve oxygenation.[12][13][14] Preclinical studies further support its protective effects on multiple organs and reveal its influence on complex biological systems like the gut microbiome.[18][19]

However, the clinical evidence is not uniformly positive, with some large trials showing no significant effect on primary outcomes like 28-day mortality, leading to controversy regarding its efficacy.[3][20] Evidence suggests that this compound may be most beneficial in specific patient subpopulations, such as those with moderate-to-severe lung injury or sepsis.[21][22]

Future research should focus on large, well-designed, multicenter randomized controlled trials to definitively establish the efficacy and safety of this compound.[12] These trials should incorporate biomarker strategies to identify patient populations most likely to respond to treatment. Further investigation into this compound's role in other inflammatory conditions, such as inflammatory bowel disease and post-operative inflammatory syndromes, is also warranted to explore the full extent of its therapeutic potential.[23][24]

References

The chemical structure and properties of Sivelestat sodium hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Sivelestat sodium hydrate is a selective, competitive inhibitor of neutrophil elastase, a key protease involved in the inflammatory cascade that can lead to tissue damage in various pathological conditions.[1][2] Marketed under trade names such as Elaspol and ONO-5046, it is primarily utilized in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS).[3][4] This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound sodium hydrate is chemically known as sodium (2-((4-(pivaloyloxy)phenyl)sulfonamido)benzoyl)glycinate tetrahydrate.[3][5] Its structure features a beta-lactam ring, which is crucial for its inhibitory activity against neutrophil elastase.[1]

PropertyValueReference
Chemical Formula C20H29N2NaO11S[5]
Molecular Weight 528.50 g/mol [5]
CAS Number 201677-61-4 (sodium hydrate)[5]
IUPAC Name sodium (2-((4-(pivaloyloxy)phenyl)sulfonamido)benzoyl)glycinate tetrahydrate[5]
Appearance White to off-white solid
Solubility DMSO: 15 mg/mL, DMF: 25 mg/mL, PBS (pH 7.2): 2 mg/mL, Ethanol: 0.3 mg/mL[6][7][8]
Purity ≥98% (HPLC)

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released from activated neutrophils during an inflammatory response.[1] While it plays a role in host defense by degrading proteins, its excessive activity can lead to the breakdown of extracellular matrix components like elastin, contributing to tissue damage in conditions such as ALI and ARDS.[1][2] this compound binds competitively to the active site of neutrophil elastase, preventing this degradation and thereby mitigating the inflammatory damage.[1][9]

Mechanism of Action of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., Sepsis, Trauma) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Neutrophil_Elastase_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->Neutrophil_Elastase_Release Degradation Degradation of Matrix Neutrophil_Elastase_Release->Degradation Catalyzes Extracellular_Matrix Extracellular Matrix Proteins (e.g., Elastin) Extracellular_Matrix->Degradation Tissue_Injury Tissue Injury & Inflammation (e.g., ALI/ARDS) Degradation->Tissue_Injury This compound This compound This compound->Neutrophil_Elastase_Release Inhibits

Caption: this compound inhibits neutrophil elastase, preventing tissue injury.

Pharmacological Properties and Efficacy

This compound has demonstrated significant inhibitory activity against neutrophil elastase from various species. It shows high selectivity, with no significant inhibition of other proteases like trypsin, thrombin, plasmin, and chymotrypsin even at high concentrations.[9]

Preclinical Data
ParameterSpecies/EnzymeValueReference
IC50 Human Neutrophil Elastase44 nM[5][9]
Ki Human Neutrophil Elastase200 nM[5][9]
IC50 Rabbit Neutrophil Elastase36 nM[9]
IC50 Rat Neutrophil Elastase19 nM[9]
IC50 Hamster Neutrophil Elastase37 nM[9]
IC50 Mouse Neutrophil Elastase49 nM[9]
ID50 HNE-induced lung hemorrhage (hamster, intratracheal)82 µg/kg[9]
ID50 HNE-induced skin capillary permeability (guinea pig, IV)9.6 mg/kg[9]
Clinical Efficacy in ALI/ARDS

Clinical studies have evaluated the efficacy of this compound in patients with ALI/ARDS, showing mixed but often positive results, particularly in certain patient populations.

Outcome MeasureThis compound GroupControl Groupp-valueReference
Ventilator-Free Days (28 days) 26.9 days (median)21.0 days (median)0.004[10]
90-day Mortality 14.8%28.4%0.033[10]
Improvement in PaO2/FiO2 ratio (Day 3) 36% improvement3% improvement< 0.001[10]
30-day Mortality 28.0%35.0%-[11]
60-day Mortality 43.6%52.7%-[11]
90-day Mortality 52.8%61.7%-[11]

Involved Signaling Pathways

Recent research has elucidated that this compound's protective effects extend beyond simple enzyme inhibition, involving the modulation of key intracellular signaling pathways implicated in inflammation, oxidative stress, and cell survival.

JNK/NF-κB and Nrf2/HO-1 Signaling

In models of acute lung injury, this compound has been shown to attenuate inflammation and oxidative stress by inhibiting the JNK/NF-κB pathway and activating the Nrf2/HO-1 pathway.[4]

This compound's Effect on JNK/NF-κB and Nrf2/HO-1 Pathways cluster_0 Pro-inflammatory Pathway cluster_1 Anti-inflammatory/Antioxidant Pathway JNK JNK NFkB NF-κB JNK->NFkB Inflammatory_Cytokines Inflammatory Cytokines & Oxidative Stress NFkB->Inflammatory_Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Protection Cell Protection HO1->Protection This compound This compound This compound->JNK Inhibits This compound->Nrf2 Activates

Caption: this compound modulates inflammatory and antioxidant pathways.

PI3K/AKT/mTOR Signaling

This compound has also been found to intervene in ALI by inhibiting the PI3K/AKT/mTOR signaling pathway, which plays a role in cell apoptosis and inflammation.[12]

This compound's Effect on PI3K/AKT/mTOR Pathway LPS LPS PI3K PI3K LPS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inflammation Apoptosis & Inflammation mTOR->Apoptosis_Inflammation This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the pro-inflammatory PI3K/AKT/mTOR pathway.

TGF-β/Smad Signaling

In sepsis-induced ALI, this compound has been shown to upregulate microRNA-744-5p, which in turn inhibits the TGF-β/Smad signaling pathway, leading to reduced inflammation and lung injury.[13][14]

This compound's Effect on TGF-β/Smad Pathway This compound This compound miR_744_5p miR-744-5p This compound->miR_744_5p Upregulates TGF_beta1 TGF-β1 miR_744_5p->TGF_beta1 Inhibits Smad3 p-Smad3 TGF_beta1->Smad3 ALI ALI Progression Smad3->ALI General Synthesis Workflow for this compound Sodium Start Isatoic Anhydride Step1 Reaction with Glycine Ethyl Ester Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Condensation with Pivaloyloxy Benzene Sulfonyl Chloride Intermediate1->Step2 Intermediate2 N-[2-[4-(pivaloyloxy) -phenylsulfonamido] -benzoyl] glycine ethyl ester Step2->Intermediate2 Step3 Hydrolysis with Aqueous Sodium Hydroxide Intermediate2->Step3 Final This compound Sodium Hydrate Step3->Final

References

Sivelestat's Function in Modulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides an in-depth examination of sivelestat, a selective neutrophil elastase inhibitor, and its multifaceted role in the modulation of immune responses. It covers the core mechanism of action, its influence on key signaling pathways, and its effects on various immune mediators, supported by quantitative data and detailed experimental protocols.

Introduction: this compound and Neutrophil Elastase

This compound is a synthetic, specific, and reversible inhibitor of neutrophil elastase (NE).[1][2] NE is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] During an inflammatory response, activated neutrophils are recruited to sites of injury or infection, where they release NE.[1][3] While NE plays a crucial role in host defense by degrading bacterial proteins and facilitating neutrophil migration, its excessive or unregulated activity can lead to severe tissue damage by breaking down essential extracellular matrix proteins like elastin.[1][3] This pathological activity is a key driver in inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][4] this compound's therapeutic potential lies in its ability to specifically target and inhibit this enzymatic damage, thereby mitigating the inflammatory cascade.[1]

Core Mechanism of Action

This compound functions by selectively binding to the active site of neutrophil elastase.[1] This action prevents NE from degrading its natural substrates, thus protecting tissues from proteolytic damage and dampening the inflammatory response.[1] This targeted inhibition is central to its clinical efficacy, particularly in conditions characterized by high neutrophil activity.[1][4]

Inflammation Inflammatory Stimulus (e.g., Sepsis, Trauma) Neutrophil Neutrophil Activation and Degranulation Inflammation->Neutrophil NE Neutrophil Elastase (NE) Release Neutrophil->NE ECM Extracellular Matrix Degradation NE->ECM TissueDamage Tissue Injury & Amplified Inflammation ECM->TissueDamage This compound This compound Inhibition This compound->Inhibition Inhibition->NE LPS LPS / TNF-α JNK JNK LPS->JNK IKK IκB Kinase (IKK) LPS->IKK NFkB NF-κB Translocation JNK->NFkB IkB IκB Phosphorylation & Degradation IKK->IkB IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Cytokines TNF-α, IL-6, IL-1β, iNOS Gene->Cytokines This compound This compound This compound->JNK This compound->IkB Stimulus Inflammatory Stimulus PI3K PI3K Stimulus->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Inflammation & Apoptosis mTOR->Response This compound This compound This compound->PI3K This compound This compound Nrf2_trans Nrf2 Nuclear Translocation This compound->Nrf2_trans ARE Antioxidant Response Element Nrf2_trans->ARE HO1 HO-1 Upregulation ARE->HO1 Response Antioxidant & Anti-inflammatory Effects HO1->Response Model Select Model (In Vitro / In Vivo) Induce Induce Injury/Stimulation (e.g., LPS, TNF-α, CLP) Model->Induce Treat Administer Treatment (this compound vs. Control) Induce->Treat Collect Sample Collection (BALF, Serum, Tissue, Cells) Treat->Collect Analyze Analysis Collect->Analyze ELISA ELISA (Cytokines) Analyze->ELISA WB Western Blot (Proteins) Analyze->WB PCR RT-qPCR (mRNA) Analyze->PCR Histo Histology (Tissue Damage) Analyze->Histo

References

Sivelestat in Non-Respiratory Conditions: An In-Depth Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat, a selective neutrophil elastase inhibitor, has been primarily investigated and utilized for its role in treating acute lung injury and acute respiratory distress syndrome. However, a growing body of preclinical evidence suggests its therapeutic potential extends to a variety of non-respiratory conditions characterized by neutrophil-driven inflammation and tissue damage. This technical guide provides a comprehensive overview of the early-stage research on this compound in these novel applications, with a focus on sepsis-induced kidney injury, ischemia-reperfusion injury, and inflammatory bowel disease. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.

Sepsis-Induced Acute Kidney Injury

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leading to acute kidney injury (AKI). Neutrophil elastase released from activated neutrophils is a key mediator of sepsis-induced tissue damage. This compound has been investigated for its ability to mitigate this renal injury.

Quantitative Data Summary
Animal Model This compound Dosage Key Findings Reference
Rat (Sprague-Dawley)50 or 100 mg/kg (i.p.) immediately after CLPImproved survival, restored mean arterial pressure and glomerular filtration rate, inhibited increases in BUN and NGAL, suppressed macrophage infiltration and pro-inflammatory mediators (TNF-α, IL-1β, HMGB1), and inhibited the Akt signaling pathway in the kidney.[1][1]
Rat (Sprague-Dawley)0.2 g/kg (intravenous)Reversed increases in white blood cells, neutrophils, C-reactive protein, and procalcitonin. It also reversed the increase in malondialdehyde and the decrease in superoxide dismutase and glutathione peroxidase, indicating a reduction in oxidative stress.[2][2]
Experimental Protocols

1.2.1. Cecal Ligation and Puncture (CLP) Model in Rats

This model is considered the "gold standard" for inducing polymicrobial sepsis that mimics the clinical scenario.[3]

  • Animals: Male Sprague-Dawley rats.

  • Anesthesia: Intraperitoneal injection of an anesthetic agent.

  • Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated below the ileocecal valve to maintain bowel continuity.

    • The ligated cecum is punctured once or twice with a needle (e.g., 18-gauge).

    • A small amount of fecal content is extruded to induce peritonitis.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.[3][4]

  • This compound Administration: this compound is typically administered via intraperitoneal[1] or intravenous[2] injection immediately following the CLP procedure.

  • Outcome Measures:

    • Survival rate.

    • Serum creatinine and Blood Urea Nitrogen (BUN) levels.

    • Serum cytokine levels (e.g., TNF-α, IL-1β, IL-6) measured by ELISA.

    • Myeloperoxidase (MPO) activity in kidney tissue as a measure of neutrophil infiltration.

    • Histopathological examination of kidney tissue.

1.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Sample Collection: Blood is collected from the animals, and serum is separated by centrifugation.

  • Procedure (General Sandwich ELISA Protocol):

    • ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-rat TNF-α).

    • Plates are washed, and non-specific binding sites are blocked.

    • Serum samples and standards are added to the wells and incubated.

    • Plates are washed, and a biotinylated detection antibody is added.

    • Following another wash, an enzyme-conjugated streptavidin is added.

    • A substrate is added, and the colorimetric change is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparison to the standard curve.[5][6][7][8][9]

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow: this compound in Sepsis-Induced AKI Animal_Model Cecal Ligation and Puncture (CLP) in Rats Sivelestat_Admin This compound Administration (i.p. or i.v.) Animal_Model->Sivelestat_Admin Immediately after surgery Monitoring Monitor Survival and Collect Blood/Tissue Samples Sivelestat_Admin->Monitoring Biochemical_Analysis Measure Serum Creatinine, BUN, and Cytokines (ELISA) Monitoring->Biochemical_Analysis Histopathology Histological Examination of Kidney Tissue Monitoring->Histopathology Data_Analysis Statistical Analysis of Results Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Experimental workflow for studying this compound in a rat model of sepsis-induced AKI.

Ischemia-Reperfusion (I/R) Injury

Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to a tissue after a period of ischemia, leading to a surge of oxidative stress and inflammation. Neutrophils play a central role in the pathogenesis of I/R injury in various organs.

Quantitative Data Summary
Animal Model This compound Dosage Key Findings Reference
Mouse (C57BL/6J) - Renal I/R50 mg/kg (i.v.)Decreased serum creatinine and BUN, reduced histological damage and apoptosis in the kidneys, and diminished mRNA expression of IL-6, MIP-2, MCP-1, and TNF-α. This compound also mitigated the expression of TLR4, Myd88, and NF-κB p-p65.[10][10]
Rat - Hindlimb I/R15 mg/kg/day (i.v. or i.m.) for 7 daysReduced markers of NETs (MPO, NE, histone H3), improved hindlimb perfusion and motor function, promoted angiogenesis, and attenuated muscle fibrosis.[11][11]
Experimental Protocols

2.2.1. Renal Ischemia-Reperfusion Model in Mice

  • Animals: Male C57BL/6J mice.

  • Anesthesia: Intraperitoneal injection of an anesthetic cocktail.

  • Procedure:

    • A flank incision is made to expose the kidney.

    • A non-traumatic micro-aneurysm clamp is placed on the renal pedicle to induce ischemia (typically 30-45 minutes).

    • The clamp is removed to allow reperfusion.

    • The incision is sutured.[12]

  • This compound Administration: this compound is often administered as a pretreatment before the ischemic insult or at the onset of reperfusion.[13]

  • Outcome Measures:

    • Serum creatinine and BUN levels.

    • Histological analysis of renal tissue for signs of injury.

    • TUNEL staining for apoptosis.

    • Measurement of inflammatory markers in kidney tissue homogenates (e.g., by Western blot for NF-κB or ELISA for cytokines).

2.2.2. Western Blot for NF-κB in Kidney Tissue

  • Tissue Preparation: Kidney tissue is homogenized in lysis buffer, and protein concentration is determined.

  • Procedure:

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody against NF-κB (e.g., p65 subunit).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A chemiluminescent substrate is added, and the signal is detected. The intensity of the bands is quantified to determine the protein levels.[14][15][16][17]

Signaling Pathways and Experimental Workflows

G cluster_pathway This compound's Proposed Mechanism in Renal I/R Injury IR_Injury Ischemia-Reperfusion Injury Neutrophil_Activation Neutrophil Activation IR_Injury->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release TLR4 TLR4 Activation NE_Release->TLR4 crosstalk This compound This compound This compound->NE_Release MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammation Inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Inflammation Kidney_Injury Acute Kidney Injury Inflammation->Kidney_Injury G cluster_workflow Experimental Workflow: this compound in Renal I/R Injury Animal_Prep Anesthetize Mouse Sivelestat_Pretreat This compound Pre-treatment (optional) Animal_Prep->Sivelestat_Pretreat Renal_Ischemia Clamp Renal Pedicle (30-45 min) Sivelestat_Pretreat->Renal_Ischemia Reperfusion Remove Clamp Renal_Ischemia->Reperfusion Post_Op_Care Suture and Recovery Reperfusion->Post_Op_Care Sample_Collection Collect Blood and Kidneys (e.g., at 24h post-reperfusion) Post_Op_Care->Sample_Collection Analysis Biochemical and Histological Analysis Sample_Collection->Analysis G cluster_pathway Neutrophil Elastase and NETosis in IBD Inflammatory_Stimuli Inflammatory Stimuli in Gut Neutrophil_Recruitment Neutrophil Recruitment to Mucosa Inflammatory_Stimuli->Neutrophil_Recruitment NE_Release Neutrophil Elastase (NE) Release Neutrophil_Recruitment->NE_Release NET_Formation Neutrophil Extracellular Trap (NET) Formation NE_Release->NET_Formation promotes Tissue_Damage Mucosal Tissue Damage NE_Release->Tissue_Damage direct proteolysis This compound This compound This compound->NE_Release NET_Formation->Tissue_Damage Inflammation_Amplification Amplification of Inflammation NET_Formation->Inflammation_Amplification Tissue_Damage->Inflammation_Amplification IBD_Pathogenesis IBD Pathogenesis Inflammation_Amplification->IBD_Pathogenesis G cluster_workflow Experimental Workflow: this compound in DSS-Induced Colitis DSS_Admin Administer DSS in Drinking Water (5-7 days) Daily_Monitoring Daily Monitoring of Disease Activity Index (DAI) DSS_Admin->Daily_Monitoring Sivelestat_Treat This compound Treatment (Prophylactic or Therapeutic) Sivelestat_Treat->Daily_Monitoring Termination Euthanasia and Sample Collection Daily_Monitoring->Termination Colon_Analysis Measure Colon Length and Collect Tissue for Histology Termination->Colon_Analysis MPO_Assay Measure MPO Activity in Colon Tissue Termination->MPO_Assay

References

Methodological & Application

Application Notes and Protocols for Sivelestat in Animal Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sivelestat, a selective neutrophil elastase inhibitor, in various animal models of sepsis. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound for sepsis and its associated organ dysfunction.

Introduction to this compound in Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key feature of the septic inflammatory cascade is the excessive activation of neutrophils and the release of neutrophil elastase (NE), a potent serine protease.[1] Unregulated NE activity contributes significantly to tissue damage, inflammation, and the progression of organ failure, particularly acute lung injury (ALI) and acute kidney injury (AKI).[1][2][3]

This compound sodium hydrate functions as a specific and selective inhibitor of neutrophil elastase.[1] By binding to the active site of NE, this compound blocks its proteolytic activity, thereby mitigating inflammatory tissue damage and reducing the release of pro-inflammatory mediators.[1][4][5] Its therapeutic potential has been investigated in various animal models of sepsis, demonstrating protective effects on multiple organs, including the lungs, kidneys, and heart.[2][3][4][5][6]

Data Presentation: this compound Dosage and Administration

The following tables summarize the quantitative data from key studies on this compound administration in different animal models of sepsis.

Table 1: this compound Dosage and Administration in Rodent Sepsis Models

Animal ModelSepsis InductionThis compound DosageAdministration RouteTiming of AdministrationKey OutcomesReference
Male Sprague-Dawley RatCecal Ligation and Puncture (CLP)50 mg/kg & 100 mg/kgIntraperitoneal (i.p.)Immediately after CLP surgeryImproved survival, restored renal function, reduced inflammatory mediators, inhibited Akt signaling.[2][3]Li et al., 2016
Male Sprague-Dawley RatCLP200 mg/kgIntravenous (i.v.) via sustained-release systemPost-CLPAmeliorated kidney and liver histopathology, inhibited oxidative stress.[7]Unnamed, 2024
RatSepsis-induced Myocarditis1.6, 4.8, & 10 mg/kgIntraperitoneal (i.p.)At 24, 48, 72, & 96 hours post-procedureDose-dependently improved cardiac function, reduced inflammatory cytokines, modulated ERK1/2 signaling.[4][5]Unnamed, 2022
RatLipopolysaccharide (LPS)6, 10, & 15 mg/kgIntraperitoneal (i.p.)1 hour after LPS injectionDose-dependently improved lung function, reduced lung injury, inhibited PI3K/AKT/mTOR pathway.[8]Unnamed, 2024
MouseCLP-induced Acute Lung Injury (ALI)10 mg/kg (as free drug or in nanoparticles)Intravenous (i.v.)Injections every 24h for up to 60h post-CLPNanoparticle formulation significantly improved survival compared to free this compound.[9]Unnamed, 2025

Experimental Protocols

Cecal Ligation and Puncture (CLP) Model in Rats

The CLP model is a widely used and clinically relevant model for inducing polymicrobial sepsis.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic: 10% chloral hydrate (350 mg/kg) or 0.4% sodium pentobarbital (40 mg/kg)[2][7]

  • Surgical instruments

  • Suture material

  • 18-gauge needle[7]

Procedure:

  • Anesthetize the rat via intraperitoneal injection of the chosen anesthetic.[2][7]

  • Make a 1.5 cm ventral midline incision to expose the abdominal cavity.[2][7]

  • Carefully expose the cecum.[2][7]

  • Ligate the cecum just distal to the ileocecal valve to ensure intestinal continuity.

  • Puncture the ligated cecum three times with an 18-gauge needle.[2][7]

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity.[2][7]

  • Close the abdominal incision in layers.

  • For sham-operated control animals, perform the same procedure but without ligation and puncture of the cecum.[2][7]

  • Administer fluid resuscitation and analgesics as required by the experimental design and institutional guidelines.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Rats

This model is used to study the acute inflammatory response characteristic of sepsis, particularly ALI/ARDS.

Materials:

  • Rats

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

Procedure:

  • Prepare a solution of LPS in sterile saline.

  • Administer a single intraperitoneal injection of LPS at a dose of 4 mg/kg to induce sepsis-like symptoms and acute lung injury.[8]

  • Control animals should receive an equivalent volume of sterile saline.

Preparation and Administration of this compound

Preparation:

  • This compound sodium is typically dissolved in sterile normal saline to the desired concentration.

Administration Routes:

  • Intraperitoneal (i.p.) Injection: This is a common route for bolus administration. Doses ranging from 1.6 mg/kg to 100 mg/kg have been used effectively.[2][4][5][8]

  • Intravenous (i.v.) Injection: Can be administered as a bolus (e.g., 10 mg/kg) or via a sustained-release drug delivery system implanted in the jugular vein (e.g., 200 mg/kg).[7][9]

Timing of Administration:

  • Prophylactic/Immediate: Administering this compound immediately after the septic insult (e.g., CLP surgery) has been shown to be effective.[2][3]

  • Therapeutic/Delayed: Administration can also begin after the onset of sepsis, such as 1 hour after LPS injection or in multiple doses over several days post-CLP.[4][5][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and typical experimental workflows.

G cluster_0 Experimental Workflow: CLP Sepsis Model Animal_Grouping Animal Grouping (Sham, Sepsis, Sepsis + this compound) Anesthesia Anesthesia (e.g., Chloral Hydrate) Animal_Grouping->Anesthesia CLP_Surgery CLP Surgery (Ligation & Puncture) Anesthesia->CLP_Surgery Sivelestat_Admin This compound Administration (i.p. or i.v.) CLP_Surgery->Sivelestat_Admin Monitoring Monitoring & Sampling (Survival, Blood, Tissues) Sivelestat_Admin->Monitoring Data_Analysis Data Analysis (Biomarkers, Histology) Monitoring->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in a rat CLP model.

G Sepsis Sepsis (e.g., CLP, LPS) Neutrophil Neutrophil Activation Sepsis->Neutrophil NE Neutrophil Elastase (NE) Release Neutrophil->NE Inflammation Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) NE->Inflammation Injury Tissue & Endothelial Damage (ALI, AKI) NE->Injury This compound This compound This compound->NE Inhibits

Caption: this compound's core mechanism of inhibiting neutrophil elastase to reduce inflammation.

G cluster_pi3k PI3K/Akt/mTOR Pathway in Sepsis Sepsis Sepsis PI3K PI3K Activation Sepsis->PI3K Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Activation Akt->mTOR Outcome Inflammation & Cell Apoptosis mTOR->Outcome This compound This compound This compound->Akt Inhibits

Caption: this compound inhibits the pro-inflammatory PI3K/Akt/mTOR signaling pathway.[2][8]

G cluster_tgf TGF-β/Smad Pathway in Sepsis-ALI Sepsis Sepsis miR ↓ miR-744-5p Sepsis->miR TGF ↑ TGF-β1 miR->TGF Smad ↑ p-Smad3 TGF->Smad ALI Acute Lung Injury Smad->ALI This compound This compound This compound->miR Upregulates

Caption: this compound alleviates ALI by upregulating miR-744-5p, inhibiting TGF-β/Smad.[10][11]

G cluster_erk ERK1/2 Pathway in Septic Myocarditis Sepsis Sepsis Bax ↑ Bax (Pro-apoptosis) Sepsis->Bax Bcl2 ↓ Bcl-2 (Anti-apoptosis) Sepsis->Bcl2 Injury Myocardial Injury & Dysfunction Bax->Injury Bcl2->Injury This compound This compound ERK ↑ ERK1/2 Activation This compound->ERK ERK->Bcl2 Increases

Caption: this compound protects the myocardium by activating the ERK1/2 signaling pathway.[4][5]

References

Application Notes and Protocols for In Vitro Efficacy Testing of Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of Sivelestat, a selective neutrophil elastase inhibitor. The following sections describe methods for direct enzyme inhibition, as well as cell-based assays to assess the anti-inflammatory effects of this compound in relevant cell models.

Introduction

This compound is a potent and specific competitive inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation.[1][2] Unregulated neutrophil elastase activity contributes to tissue damage in inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] this compound binds to the active site of neutrophil elastase, preventing the degradation of extracellular matrix proteins and thereby mitigating the inflammatory cascade.[1] In vitro assays are crucial for characterizing the inhibitory activity of this compound and elucidating its mechanism of action.

Data Summary

The following tables summarize key quantitative data regarding the in vitro efficacy of this compound.

Table 1: this compound Inhibitory Activity against Neutrophil Elastase

ParameterValueAssay ConditionsReference
IC₅₀19-49 nMHuman leukocyte elastase, substrate competitive[2]
IC₅₀30 nMHuman neutrophil elastase, NE680 substrate[3]
IC₅₀46 ± 2 nMHuman neutrophil elastase, synthetic substrate (serum-free)[4]
IC₅₀22.8 ± 3.3 µMHuman neutrophil elastase, synthetic substrate (in human serum)[4]

Table 2: Effects of this compound on Inflammatory Mediator Release in Cell-Based Assays

Cell LineStimulantThis compound ConcentrationMeasured Mediator% ReductionReference
A549Endotoxin or TNF-α100 µg/mLIL-8Significant reduction[5]
A549Endotoxin or TNF-α100 µg/mLMCP-1Reduction (not significant)[5]
RAW264.7LPSNot specifiedTNF-αDecreased secretion[6]
RAW264.7LPSNot specifiedIL-6Decreased secretion[6]
RAW264.7LPSNot specifiedNitric OxideDecreased secretion[6]
HPMECsTNF-α50 and 100 µg/mLIL-1β mRNASignificant decrease[3]
HPMECsTNF-α50 and 100 µg/mLIL-8 mRNASignificant decrease[3]
HPMECsTNF-α50 and 100 µg/mLTNF-α mRNASignificant decrease[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by neutrophil elastase and the general workflow for in vitro efficacy testing of this compound.

G cluster_0 Neutrophil Elastase-Mediated Inflammation NE Neutrophil Elastase (NE) ECM Extracellular Matrix (e.g., Elastin) NE->ECM Degradation PRR Pattern Recognition Receptors (e.g., TLR4) NE->PRR Activation Damage Tissue Damage ECM->Damage NFkB NF-κB Activation PRR->NFkB PI3K PI3K/AKT/mTOR Pathway PRR->PI3K Nrf2 Nrf2/HO-1 Pathway (Inhibition) PRR->Nrf2 Inflammation Inflammation Damage->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Inflammation Chemokines Chemokines (IL-8, MCP-1) Chemokines->Inflammation NFkB->Cytokines Transcription NFkB->Chemokines Transcription PI3K->Inflammation Nrf2->Inflammation Anti-inflammatory Response This compound This compound This compound->NE Inhibition

Caption: Neutrophil Elastase Signaling Pathway and this compound Inhibition.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Analysis A Seed Cells (e.g., A549, RAW264.7) B Incubate (24h) A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with Inflammatory Agent (e.g., LPS, TNF-α) C->D E Incubate (Time course) D->E F Collect Supernatant E->F G Lyse Cells E->G H Cytokine/Chemokine Quantification (ELISA) F->H J Nitric Oxide Measurement (Griess Assay) F->J I Gene Expression Analysis (RT-qPCR) G->I K Cell Viability (MTT/CCK-8 Assay) G->K L Calculate IC₅₀ / EC₅₀ H->L M Statistical Analysis I->M J->L K->M

Caption: General Experimental Workflow for Cell-Based Assays.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on human neutrophil elastase activity.

Materials:

  • Human Neutrophil Elastase (NE), reconstituted in assay buffer

  • This compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted

  • Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the reconstituted Human Neutrophil Elastase to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare the NE substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add 20 µL of each this compound dilution or vehicle control to respective wells.

    • Add 160 µL of Assay Buffer to each well.

    • Add 20 µL of the diluted Human Neutrophil Elastase solution to each well, except for the blank (no enzyme) wells.

    • Mix gently and incubate at 37°C for 10-15 minutes.

  • Initiate Reaction and Measurement:

    • Add 20 µL of the NE substrate solution to all wells to initiate the reaction.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/500 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.[7]

  • Data Analysis:

    • Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Inhibition of Cytokine Release from A549 Human Lung Epithelial Cells

This protocol assesses the ability of this compound to inhibit the production and release of pro-inflammatory cytokines from A549 cells stimulated with an inflammatory agent.

Materials:

  • A549 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • Stimulant (e.g., TNF-α at 10 ng/mL or endotoxin/LPS at 1 µg/mL)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for IL-8 and MCP-1

  • Reagents for RNA extraction and RT-qPCR (optional)

Procedure:

  • Cell Seeding:

    • Seed A549 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1-100 µg/mL).[5]

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Add the stimulant (TNF-α or LPS) to the wells and incubate for 24 hours.

  • Sample Collection:

    • After incubation, centrifuge the plate and carefully collect the cell culture supernatants for cytokine analysis.

    • (Optional) Wash the cells with PBS and lyse them for RNA extraction to analyze cytokine gene expression by RT-qPCR.

  • Cytokine Quantification (ELISA):

    • Measure the concentrations of IL-8 and MCP-1 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the stimulated control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences.

Protocol 3: Anti-inflammatory Effects on RAW264.7 Macrophages

This protocol evaluates the effect of this compound on the production of inflammatory mediators by LPS-stimulated RAW264.7 macrophage-like cells.

Materials:

  • RAW264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitric oxide measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding:

    • Plate RAW264.7 cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess Reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

  • Cytokine Quantification (ELISA):

    • Use the remaining supernatant to measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis:

    • Determine the percentage of inhibition of NO, TNF-α, and IL-6 production for each this compound concentration.

    • Analyze the data for statistical significance.

References

Application Notes and Protocols for Sivelestat in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Sivelestat, a selective neutrophil elastase inhibitor, in various cell culture-based assays. This compound is a valuable tool for investigating inflammatory processes, oxidative stress, and associated signaling pathways in vitro.

This compound sodium hydrate is a synthetic, specific inhibitor of neutrophil elastase (NE).[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade extracellular matrix proteins, leading to tissue damage.[2] By selectively binding to and inhibiting neutrophil elastase, this compound helps mitigate inflammatory responses and protect tissues from enzymatic damage.[2] In cell culture experiments, this compound is employed to study the role of neutrophil elastase in various cellular processes and to evaluate its potential as a therapeutic agent for inflammatory conditions.[3][4]

Mechanism of Action

This compound functions as a competitive inhibitor of human neutrophil elastase, with a reported IC50 of 44 nM.[5] Its inhibitory action is highly specific, showing minimal activity against other proteases such as trypsin, thrombin, and chymotrypsin at concentrations up to 100 µM.[5] In cellular models, this compound has been demonstrated to suppress the activation of key inflammatory signaling pathways, including NF-κB and JNK.[1][4][6] It has also been shown to activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[4][6][7] Furthermore, this compound can inhibit the PI3K/AKT/mTOR signaling pathway and prevent the release of growth factors like TGF-α, thereby affecting cell growth and proliferation in certain cancer cell lines.[3][8][9]

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following table summarizes concentrations used in various published studies.

Cell LineExperimental ContextThis compound Concentration(s)Observed Effect(s)
Human Pulmonary Microvascular Endothelial Cells (HPMECs) TNF-α induced injury50 µg/mL, 100 µg/mLIncreased cell viability; Reduced inflammatory factors and oxidative stress; Inhibited JNK/NF-κB activation; Activated Nrf2/HO-1 pathway.[6]
RAW 264.7 (Mouse Macrophage) Lipopolysaccharide (LPS) stimulationNot specified in abstract, referred to as "in the presence and absence of this compound"Decreased secretion of TNF-α, IL-6, HMGB1, and nitric oxide; Inhibited NF-κB activation by preventing IκB phosphorylation.[1]
TMK-1 (Human Gastric Carcinoma) Neutrophil Elastase (NE) induced growth10 µg/mL - 1000 µg/mLInhibited NE-induced cell proliferation; concentrations above 100 µg/mL showed significant growth inhibition; Reduced NE-induced EGFR phosphorylation and ERK1/2 activation; Blocked the release of TGF-α.[8][9]
Human Umbilical Vein Endothelial Cells (HUVECs) Platelet-activating factor stimulated neutrophil adhesionNot specified, dose-dependent inhibition observedInhibited adhesion and migration of neutrophils.[10]
Primary Human Intrahepatic Biliary Epithelial Cells (HiBEpiC) Neutrophil Elastase (NE) stimulation1x10⁻⁸ g/L, 1x10⁻⁷ g/L, 1x10⁻⁶ g/LReduced the expression of Mucin 5AC (MUC5AC).[11]

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment in Cell Culture

This protocol provides a basic framework for treating adherent cell cultures with this compound, with or without an inflammatory stimulus.

Materials:

  • This compound sodium hydrate

  • Appropriate solvent for this compound (e.g., DMSO, Ethanol, or Saline)[12]

  • Complete cell culture medium

  • Cells of interest plated in multi-well plates

  • Inflammatory stimulus (e.g., TNF-α, LPS, Neutrophil Elastase)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Note: It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations ranging from 10 µg/mL to 100 µg/mL are commonly used.[6][8]

  • Pre-treatment (Optional but Recommended): Remove the culture medium from the wells and wash once with PBS. Add the medium containing the desired concentration of this compound to the cells. Incubate for a pre-determined period (e.g., 2 hours) before adding the inflammatory stimulus.[6]

  • Co-treatment with Inflammatory Stimulus: Following pre-treatment, add the inflammatory stimulus (e.g., 0.2 µg/mL TNF-α) directly to the wells containing the this compound medium.[6]

  • Incubation: Co-culture the cells with this compound and the stimulus for the desired experimental duration (e.g., 24 hours).[6]

  • Downstream Analysis: After incubation, harvest the cell supernatant to measure secreted factors (e.g., cytokines) or lyse the cells for analysis of intracellular proteins or gene expression.

Protocol 2: Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from studies on gastric carcinoma cells to assess the effect of this compound on cell viability.[8][13]

Materials:

  • Cells plated in a 96-well plate

  • This compound and/or Neutrophil Elastase (NE)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: Seed approximately 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[12][13] Treat the cells with various concentrations of this compound (e.g., 1 to 1000 µg/mL) in the presence or absence of an NE stimulus (e.g., 1 µg/mL) for 24 to 72 hours.[8][12][13]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[8][12][13]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][12][13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8][12][13] The absorbance is directly proportional to the number of viable cells.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol outlines the steps to analyze changes in protein expression and phosphorylation in key signaling pathways affected by this compound.

Materials:

  • Treated cells from Protocol 1

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state of the signaling pathway.

Visualizations: Signaling Pathways and Workflows

Sivelestat_Mechanism_of_Action cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release IKK IKK NE->IKK Activates JNK JNK NE->JNK Activates This compound This compound This compound->NE Inhibits IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation & Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFkB_active->Inflammatory_Genes Induces Nucleus Nucleus pJNK p-JNK JNK->pJNK Phosphorylation

Caption: this compound inhibits Neutrophil Elastase, blocking downstream JNK and NF-κB signaling.

Experimental_Workflow start Start: Seed Cells in Multi-well Plate overnight Incubate Overnight (37°C, 5% CO2) start->overnight pretreat Pre-treat with this compound (e.g., 2 hours) overnight->pretreat stimulate Add Inflammatory Stimulus (e.g., TNF-α, LPS) pretreat->stimulate incubate Co-incubate (e.g., 24 hours) stimulate->incubate harvest Harvest Supernatant & Lyse Cells incubate->harvest supernatant_analysis Analyze Supernatant (ELISA for Cytokines) harvest->supernatant_analysis lysate_analysis Analyze Cell Lysate (Western Blot, qPCR) harvest->lysate_analysis data Data Analysis supernatant_analysis->data lysate_analysis->data

Caption: Workflow for assessing this compound's anti-inflammatory effects in cell culture.

Sivelestat_Cell_Growth_Inhibition NE Neutrophil Elastase (NE) proTGF pro-TGF-α (on cell surface) NE->proTGF Cleaves This compound This compound This compound->NE Inhibits TGF Soluble TGF-α (released) proTGF->TGF Release EGFR EGFR TGF->EGFR Binds & Activates pEGFR p-EGFR EGFR->pEGFR Phosphorylation ERK ERK1/2 pEGFR->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation Growth Cell Growth & Proliferation pERK->Growth Promotes

Caption: this compound inhibits NE-mediated TGF-α release, suppressing EGFR/ERK signaling.

References

Sivelestat preparation and solubility for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Sivelestat

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, specific, and competitive inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathology of various inflammatory conditions.[1][2][3][4] With an IC50 value of approximately 44 nM for human neutrophil elastase, this compound demonstrates high selectivity, showing minimal to no inhibitory activity against other proteases such as trypsin, thrombin, plasmin, and chymotrypsin at concentrations up to 100 µM.[4][5]

Due to its targeted action, this compound is a valuable tool for investigating the role of neutrophil elastase in diseases like acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and other inflammatory disorders.[2][6] Research indicates that this compound exerts its therapeutic effects by modulating key signaling pathways, including the PI3K/AKT/mTOR and JNK/NF-κB pathways, thereby reducing inflammation and tissue damage.[6][7][8]

These application notes provide detailed protocols for the preparation, solubilization, and laboratory use of this compound for both in vitro and in vivo experimental models.

Product Information and Properties

This compound sodium salt hydrate is typically supplied as a stable, crystalline solid.[9]

PropertyDataReference
Synonyms ONO-5046, LY544349[3][9]
Appearance White to off-white crystalline solid[4][9]
Molecular Formula C₂₀H₂₁N₂NaO₇S (sodium salt)[3]
Molecular Weight 456.4 g/mol (sodium salt)[3]
IC₅₀ (Human NE) 44 nM[1][3]
Kᵢ (Human NE) 200 nM[4]
Storage Store solid at -20°C for up to 4 years[9]

Solubility and Solution Preparation

Proper dissolution of this compound is critical for experimental success. This compound sodium salt hydrate is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.

Solubility Data
SolventSolubility (approximate)Reference
DMSO ≥ 87 mg/mL (≥ 200 mM)[1][3]
Dimethyl Formamide (DMF) 25 mg/mL[9]
Ethanol ~3-12 mg/mL[1][4]
PBS (pH 7.2) ~2 mg/mL[9]
Water Insoluble to very slightly soluble[1]

Note: Solubility can vary slightly between batches. Using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[3]

Preparation of Stock Solutions

Stock solutions in organic solvents are stable for extended periods when stored correctly.

Protocol 3.2.1: Preparing a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of this compound solid. For 1 mL of a 10 mM solution, use 4.56 mg of this compound sodium salt (MW: 456.4 g/mol ).

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the solid.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved. Warming to 37°C for a short period can aid dissolution.[10]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or -20°C for up to three months.[3][10]

Preparation of Working Solutions

Protocol 3.3.1: Preparation for In Vitro Cell-Based Assays

  • Dilution: On the day of the experiment, thaw an aliquot of the DMSO stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations (e.g., 0.1-1000 µg/mL).[5]

  • Solvent Control: Ensure the final concentration of DMSO in the culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.1%).[10]

  • Usage: Use the aqueous working solutions immediately. It is not recommended to store aqueous solutions for more than one day.[9]

Protocol 3.3.2: Preparation for In Vivo Administration (Parenteral)

For in vivo studies, this compound can be formulated for intraperitoneal (i.p.) or intravenous (i.v.) injection. The following is an example formulation.

  • Vehicle Preparation: Prepare a vehicle solution. A common vehicle consists of PEG300, Tween 80, and ddH₂O.[1]

  • Formulation: To prepare a 1 mL working solution, add 20 µL of a concentrated (e.g., 180 mg/mL) DMSO stock of this compound to 400 µL of PEG300. Mix until clear.[1]

  • Emulsification: Add 50 µL of Tween 80 to the mixture and mix thoroughly.[1]

  • Final Dilution: Add 530 µL of sterile ddH₂O or saline to reach the final volume of 1 mL.[1]

  • Usage: The resulting mixed solution should be used immediately for administration.[1] Always prepare fresh on the day of the experiment.[4]

Workflow for this compound Solution Preparation

G cluster_stock Stock Solution (DMSO) cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Working Solution weigh Weigh this compound Solid dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot & Store at -80°C mix->store thaw_iv Thaw DMSO Stock store->thaw_iv Day of Experiment thaw_ivv Thaw DMSO Stock store->thaw_ivv Day of Experiment dilute_iv Dilute in Culture Medium thaw_iv->dilute_iv use_iv Use Immediately (DMSO ≤ 0.1%) dilute_iv->use_iv mix_peg Mix with PEG300 thaw_ivv->mix_peg add_tween Add Tween 80 mix_peg->add_tween add_h2o Add ddH₂O / Saline add_tween->add_h2o use_ivv Inject Immediately add_h2o->use_ivv

Caption: Workflow for preparing this compound solutions.

Experimental Protocols

In Vitro Protocol: Inhibition of Neutrophil Elastase Activity

This protocol provides a general framework for assessing the inhibitory effect of this compound on NE activity in a cell-based assay.

  • Cell Culture: Culture human pulmonary microvascular endothelial cells (HPMECs) or other relevant cell types to 80-90% confluency.[6]

  • Stimulation: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Induction: Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[6]

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Endpoint Analysis: Collect the cell culture supernatant and/or cell lysates. Analyze for markers of inflammation (e.g., IL-8, TNF-α via ELISA) or activation of specific signaling pathways (e.g., phosphorylation of NF-κB, Akt via Western Blot).[6][7][11]

In Vivo Protocol: Acute Lung Injury Model in Rats

This protocol describes a model for evaluating the efficacy of this compound in an LPS-induced ALI model in rats.[7]

  • Animal Model: Use male Sprague-Dawley rats (250-320 g).[4]

  • Group Allocation: Randomly assign animals to groups: Sham, Vehicle (LPS + vehicle), and this compound treatment (LPS + this compound at different doses, e.g., 10-60 mg/kg).[4][7]

  • ALI Induction: Induce ALI by intratracheal or intraperitoneal administration of LPS. The sham group receives saline.

  • This compound Administration: Administer this compound (prepared as in Protocol 3.3.2) via intraperitoneal injection at a specific time point relative to LPS administration (e.g., 1 hour post-LPS).[7]

  • Monitoring and Sample Collection: Monitor animals for signs of distress. At a defined endpoint (e.g., 6-24 hours post-LPS), collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, blood for systemic inflammatory markers, and lung tissue for histological analysis (W/D ratio, H&E staining) and Western blot.[6][7]

Signaling Pathways Modulated by this compound

This compound's primary mechanism is the direct inhibition of neutrophil elastase. Downstream of this, it modulates several key inflammatory and survival pathways.

This compound Inhibition of Pro-inflammatory Pathways

G LPS LPS / TNF-α NE Neutrophil Elastase (NE) LPS->NE activates PI3K PI3K NE->PI3K JNK JNK NE->JNK This compound This compound This compound->NE AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammation & Apoptosis mTOR->Inflammation NFkB NF-κB JNK->NFkB NFkB->Inflammation

Caption: this compound inhibits NE, downregulating PI3K/AKT/mTOR and JNK/NF-κB pathways.

// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NE [label="Neutrophil Elastase (NE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; HO1 [label="HO-1", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeStress [label="↓ Oxidative Stress\n↓ Inflammation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> NE [arrowhead=tee, color="#4285F4"]; NE -> Nrf2 [arrowhead=tee, label="inhibition of", style=dashed, color="#EA4335"]; Nrf2 -> HO1 [color="#34A853"]; HO1 -> OxidativeStress [color="#34A853"];

// Invisible edge for alignment this compound -> Nrf2 [style=invis]; }

References

Application Notes: Administering Sivelestat in Rodent Models of Acute Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sivelestat, a selective neutrophil elastase inhibitor, is a valuable pharmacological tool for investigating the roles of neutrophils and their proteolytic enzymes in the pathophysiology of acute inflammatory conditions.[1] Neutrophil elastase, a serine protease released by activated neutrophils, contributes to tissue damage by degrading extracellular matrix components like elastin.[1] By specifically inhibiting this enzyme, this compound allows researchers to dissect the inflammatory cascade and evaluate the therapeutic potential of targeting neutrophil-mediated injury.[2] It has been widely utilized in various rodent models of acute inflammation, particularly in studies of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), where excessive neutrophil infiltration is a key pathological feature.[1][3]

Mechanism of Action

This compound functions by binding to the active site of neutrophil elastase, preventing the degradation of structural proteins in the extracellular matrix.[1] This action mitigates the inflammatory response and protects tissues from enzyme-mediated damage.[1] Beyond its direct inhibitory effect, this compound has been shown to modulate critical inflammatory signaling pathways. Studies indicate its involvement in downregulating the PI3K/AKT/mTOR and JNK/NF-κB pathways while activating the protective Nrf2/HO-1 signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 and mitigating oxidative stress.[2][4][5][6]

Sivelestat_Pathway This compound Mechanism of Action cluster_inflammation Inflammatory Stimulus (e.g., LPS, Injury) cluster_neutrophil Neutrophil Activation cluster_pathways Downstream Signaling & Effects Inflammatory_Stimulus Inflammatory_Stimulus Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Inflammatory_Pathways Pro-inflammatory Pathways (NF-κB, JNK, PI3K/AKT) NE_Release->Inflammatory_Pathways Tissue_Injury Tissue Injury & Increased Permeability ECM_Degradation->Tissue_Injury Cytokine_Production Cytokine Production (TNF-α, IL-6) Inflammatory_Pathways->Cytokine_Production Cytokine_Production->Tissue_Injury This compound This compound This compound->NE_Release

This compound's inhibitory action on neutrophil elastase and inflammation.

Quantitative Data: this compound Administration in Rodent Models

The following tables summarize dosages and administration routes for this compound as reported in various preclinical studies of acute inflammation.

Table 1: this compound Administration in Rat Models of Acute Inflammation

Inflammation ModelStrainRoute of AdministrationDosage(s)Key FindingsReference(s)
Severe Burns-induced ALISprague-DawleyIntravenousNot SpecifiedIncreased PaO2; decreased lung water content, NE, and IL-8 levels.[7]
Caerulein-induced PancreatitisSprague-DawleyContinuous Infusion (Osmotic Pump)Varying DosesReduced amylase, lipase, IL-1β, TNF-α; reduced mortality.[8]
LPS-induced ALISprague-DawleyIntraperitoneal (i.p.)10 mg/kg, 30 mg/kgReduced lung histopathological injury and vascular permeability.[3]
Ventilator-induced Lung Injury (VILI)Not SpecifiedIntraperitoneal (i.p.)100 mg/kgAttenuated lung edema and reduced histological injury scores.[9]
Klebsiella pneumoniae-induced ALISprague-DawleyIntraperitoneal (i.p.)50 mg/kg, 100 mg/kgAlleviated pathological injuries and reduced inflammatory cell infiltration.[5]

Table 2: this compound Administration in Mouse Models of Acute Inflammation

Inflammation ModelStrainRoute of AdministrationDosage(s)Key FindingsReference(s)
Ventilator-induced Lung Injury (VILI)C57/BL6Intraperitoneal (i.p.)100 mg/kgAttenuated lung damage, neutrophil accumulation, and pro-inflammatory cytokines.[10]
Radiation-induced Lung InjuryC57BL/6JNot SpecifiedNot Specified (multiple administrations)Suppressed NE activity and mitigated long-term lung injury.[11]
Acute Exacerbation of Pulmonary Fibrosis (LPS + Bleomycin)C57BL/6Intraperitoneal (i.p.)100 mg/kgReduced inflammation, structural damage, and collagen formation.[12]

Experimental Protocols

Protocol 1: Induction of Acute Lung Injury (ALI) via Lipopolysaccharide (LPS) in Rats

This protocol describes a widely used method for inducing acute lung injury, a model in which this compound has been shown to be effective.[3]

Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic agent (e.g., urethane, ketamine/xylazine)

  • Sprague-Dawley rats (acclimatized for at least 3 days)

  • Appropriate syringes and needles for administration

Procedure:

  • Preparation: Prepare a fresh solution of LPS in sterile saline at the desired concentration. A common method is intratracheal instillation.

  • Anesthesia: Anesthetize the rat using an appropriate, approved method. For example, an intraperitoneal injection of urethane.[3]

  • Intratracheal Instillation:

    • Place the anesthetized rat in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a sterile catheter or needle into the trachea.

    • Instill the LPS solution directly into the lungs. The volume and dose should be determined based on the specific study design and preliminary experiments.

  • Post-Procedure Care: Suture the incision and allow the animal to recover on a warming pad. Monitor the animal for signs of distress according to institutional guidelines. The full inflammatory response and lung injury typically develop over the next 6-24 hours.

Protocol 2: Administration of this compound in a Rodent ALI Model

This protocol provides a general guideline for administering this compound based on common practices in published research.[3][9][10]

Materials:

  • This compound sodium hydrate

  • Sterile vehicle (e.g., normal saline)

  • Syringes and needles for injection (e.g., 27-30G)

  • Rodents with induced acute inflammation

Procedure:

  • Reconstitution: Prepare this compound solution by dissolving it in the sterile vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 250g rat, with an injection volume of 1 mL, the concentration would be 2.5 mg/mL).

  • Timing of Administration: The timing of this compound administration is critical. It is often given prophylactically. A common time point is 30 minutes prior to the inflammatory insult (e.g., before LPS instillation or initiation of mechanical ventilation).[3][9][10] In some therapeutic models, it may be administered after the injury has been established.

  • Route of Administration: Intraperitoneal (i.p.) injection is a frequently used and effective route.

    • Properly restrain the animal.

    • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or internal organs.

    • Aspirate slightly to ensure no blood or fluid is drawn, then inject the this compound solution.

  • Dosing: Dosages typically range from 10 mg/kg to 100 mg/kg in both rats and mice.[3][10] The optimal dose should be determined through dose-response studies for the specific model and endpoint being investigated.

  • Experimental Groups: A typical study design includes:

    • Control Group (Saline/Vehicle only)

    • Inflammation Group (e.g., LPS + Vehicle)

    • Treatment Group(s) (e.g., LPS + this compound at one or more doses)

    • Sham Group (Anesthesia and/or procedure without inflammatory agent)

Experimental_Workflow General Experimental Workflow cluster_setup Phase 1: Preparation cluster_procedure Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (e.g., 3-7 days) B Randomization into Experimental Groups A->B C Pre-treatment (this compound or Vehicle) e.g., 30 min prior to insult B->C D Induction of Acute Inflammation (e.g., LPS, VILI, Injury) C->D E Monitoring Period (e.g., 4-24 hours) D->E F Sample Collection (BALF, Blood, Tissue) E->F G Histopathology (Lung Injury Score) F->G H Biochemical Assays (Cytokines, MPO, NE) F->H I Molecular Analysis (Western Blot, qPCR) F->I

Workflow for this compound studies in rodent inflammation models.

References

Sivelestat Treatment Protocols for Ex Vivo Lung Perfusion (EVLP) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ex vivo lung perfusion (EVLP) is a revolutionary technique that allows for the assessment, reconditioning, and treatment of donor lungs in a normothermic, physiological environment outside the body before transplantation. This platform provides a unique opportunity for targeted therapeutic interventions to mitigate ischemia-reperfusion injury (IRI), a major contributor to primary graft dysfunction. Neutrophil elastase, a potent serine protease released by activated neutrophils, is a key mediator of acute lung injury (ALI) and IRI. Sivelestat, a selective neutrophil elastase inhibitor, has shown promise in attenuating inflammatory responses and improving lung function in various preclinical and clinical settings. These application notes provide detailed protocols for the use of this compound in EVLP studies, aimed at researchers and professionals in drug development.

Mechanism of Action of this compound in Lung Injury

This compound is a competitive and selective inhibitor of neutrophil elastase. During lung injury, activated neutrophils infiltrate the lung tissue and release elastase, which degrades key components of the extracellular matrix, such as elastin, leading to alveolar-capillary barrier dysfunction, increased permeability, and edema. By binding to the active site of neutrophil elastase, this compound blocks its proteolytic activity, thereby preventing tissue damage. Furthermore, this compound has been shown to modulate multiple inflammatory signaling pathways implicated in ALI, including the JNK/NF-κB, Nrf2/HO-1, and PI3K/AKT/mTOR pathways, and it may also up-regulate the protective ACE2/Ang-(1–7)/Mas receptor axis.

Signaling Pathway of Neutrophil Elastase-Mediated Lung Injury and this compound Intervention

G cluster_0 Inflammatory Stimulus (e.g., Ischemia-Reperfusion) cluster_1 Neutrophil Activation and Degranulation cluster_2 Cellular and Tissue Damage cluster_3 Therapeutic Intervention Stimulus Ischemia-Reperfusion Neutrophil Neutrophil Activation Stimulus->Neutrophil activates Degranulation Degranulation Neutrophil->Degranulation leads to NE Neutrophil Elastase (NE) Degranulation->NE releases ECM Extracellular Matrix (Elastin, Collagen) NE->ECM degrades Endothelium Endothelial Cells NE->Endothelium damages Epithelium Epithelial Cells NE->Epithelium damages Injury Increased Permeability, Edema, Lung Injury ECM->Injury Endothelium->Injury Epithelium->Injury This compound This compound This compound->NE inhibits G cluster_0 Pre-EVLP cluster_1 EVLP Setup cluster_2 EVLP Procedure cluster_3 Data Collection & Analysis DonorLung Donor Lung Retrieval Cannulation Pulmonary Artery and Left Atrium Cannulation DonorLung->Cannulation Connect Connect Lung to Circuit Cannulation->Connect CircuitPrime Prime EVLP Circuit with Steen Solution CircuitPrime->Connect SivelestatPrep Prepare this compound Stock Solution SivelestatAdd Add this compound to Perfusate SivelestatPrep->SivelestatAdd Rewarm Rewarm Lung to 37°C Connect->Rewarm Rewarm->SivelestatAdd Perfusion Normothermic Perfusion (4-6h) SivelestatAdd->Perfusion Ventilate Protective Ventilation Ventilate->Perfusion Monitor Monitor Physiological Parameters Perfusion->Monitor Sample Collect Perfusate and BAL Samples Perfusion->Sample Biopsy Collect Tissue Biopsies Perfusion->Biopsy Analysis Analyze Inflammatory Markers, Lung Function, and Histology Monitor->Analysis Sample->Analysis Biopsy->Analysis

Application Notes: Sivelestat in Neutrophil Elastase Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neutrophil elastase (NE) is a potent serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated NE activity can lead to pathological tissue degradation and has been implicated in a variety of inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and sepsis.[1] Sivelestat is a potent, specific, and competitive inhibitor of neutrophil elastase, making it an invaluable tool for studying the physiological and pathological roles of NE and for exploring the therapeutic potential of NE inhibition.[2][3]

Mechanism of Action

This compound functions as a selective and reversible inhibitor of neutrophil elastase.[1][4] Its molecular structure allows it to bind to the active site of the enzyme, competitively inhibiting its proteolytic activity.[1][3] This prevents NE from degrading components of the extracellular matrix, such as elastin, and other structural proteins.[1] A key attribute of this compound is its high selectivity for neutrophil elastase over other serine proteases like trypsin, chymotrypsin, and cathepsin G, ensuring targeted inhibition in experimental systems.[3]

Quantitative Data: this compound Inhibition Profile

The following table summarizes the inhibitory potency of this compound against neutrophil elastase from various species.

ParameterSpeciesValueReferences
IC₅₀ Human19-49 nM[2][3]
Rabbit36 nM[3]
Rat19 nM[3]
Hamster37 nM[3]
Mouse49 nM[3]
Kᵢ Human200 nM[3][5]
Selectivity VariousDoes not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 μM.[3]

Key Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is a key regulator of inflammatory signaling. This compound can be used to dissect its role in various pathways.

1. Mucin Gene Expression Pathway: In airway epithelial cells, NE stimulates the transcription of mucin genes, such as MUC1, which is crucial in the context of respiratory diseases. This process involves a complex signaling cascade that can be effectively blocked by this compound.[6][7]

NE_MUC1_Pathway cluster_cell Airway Epithelial Cell NE Neutrophil Elastase (NE) PKC PKCδ NE->PKC activates This compound This compound This compound->NE inhibits Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF TNF-α TACE->TNF cleaves pro-TNF-α proTNF pro-TNF-α proTNF->TACE TNFR1 TNFR1 TNF->TNFR1 binds ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) NE_effect Neutrophil Elastase (downstream effects) LPS->NE_effect IkB_Phos IκB Phosphorylation NE_effect->IkB_Phos NFkB_active Active NF-κB IkB_Phos->NFkB_active releases NFkB_complex IκB-NF-κB Complex NFkB_complex->IkB_Phos Inflam_Genes Inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_active->Inflam_Genes translocates to nucleus This compound This compound This compound->NE_effect inhibits Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Studies cluster_invivo In Vivo Studies Hypothesis Hypothesis: NE is involved in a specific biological process or disease EnzymeAssay Enzymatic Assays (Confirm direct inhibition) Hypothesis->EnzymeAssay Model Select Animal Model (e.g., ALI, Sepsis, I/R Injury) Hypothesis->Model CellCulture Cell-Based Assays (e.g., epithelial, immune cells) EnzymeAssay->CellCulture PathwayAnalysis Pathway Analysis (Western Blot, qPCR, etc.) CellCulture->PathwayAnalysis Conclusion Conclusion: Elucidate the role of NE and the therapeutic potential of its inhibition PathwayAnalysis->Conclusion Treatment Administer this compound (Dose-response & time-course) Endpoints Analyze Endpoints Endpoints_details Endpoints: - Histopathology - Biomarkers (BALF, serum) - Physiological readouts - Gene/protein expression Endpoints->Endpoints_details Endpoints->Conclusion

References

Application Notes and Protocols: Sivelestat Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper storage, handling, and application of Sivelestat in a laboratory setting. Adherence to these best practices is crucial for ensuring the compound's stability, and integrity, and obtaining reliable and reproducible experimental results.

Introduction to this compound

This compound is a potent and highly specific competitive inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation.[1][2][3][4] By targeting neutrophil elastase, this compound plays a crucial role in mitigating tissue damage associated with excessive inflammatory responses.[2] Consequently, it is a valuable tool in preclinical research and drug development, particularly for studying conditions like acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and other inflammatory disorders.[4][5][6][7][8][9][10] this compound has been shown to modulate several key signaling pathways involved in inflammation, including the JNK/NF-κB, Nrf2/HO-1, and PI3K/AKT/mTOR pathways.[5][6][11]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name N-(2-(4-(2,2-dimethylpropionyloxy)phenylsulfonylamino)benzoyl)aminoacetic acid
Synonyms ONO-5046, LY544349, EI546
Molecular Formula C₂₀H₂₂N₂O₇S
Molecular Weight 434.46 g/mol (anhydrous free acid basis)
CAS Number 127373-66-4
Appearance White to off-white solid
Purity ≥98% (HPLC)
Inhibition Profile IC₅₀ of 44 nM for human neutrophil elastase; does not significantly inhibit other proteases like trypsin, thrombin, plasmin, chymotrypsin, and cathepsin G at 100 µM.[1][12]

Storage and Handling of this compound

Proper storage and handling are critical to maintain the stability and activity of this compound.

3.1. Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.[3][13][14]
Room TemperatureUp to 6 monthsCan be stored for a single period of up to 6 months if removed from refrigeration. The date of removal should be clearly marked.[15]
Stock Solution -80°CUp to 1 yearStored in a suitable solvent (e.g., DMSO). Aliquoting into single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1][3][13][14]
-20°CUp to 6 monthsProtect from light.[1]
Aqueous Solution Room Temperature≤ 1 dayIt is not recommended to store aqueous solutions for more than one day.[12] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[16]

3.2. Handling Precautions

  • This compound should be handled in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid ingestion, inhalation, and contact with skin and eyes.[12]

  • Wash hands thoroughly after handling.[12]

Reconstitution and Solution Preparation

4.1. Solubility Data

SolventSolubilityNotes
DMSO 15-91 mg/mLSonication may be recommended to aid dissolution.[12][13][14] Use fresh, moisture-free DMSO for best results.[13]
Dimethyl Formamide ~25 mg/mL[12]
Ethanol ~80 mg/mLSonication may be recommended.[12][14]

4.2. Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)

  • Equilibrate the this compound vial to room temperature before opening.

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Based on the molecular weight of this compound (434.46 g/mol ), calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 434.46 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 230.17 µL

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Key Signaling Pathways Involving this compound

This compound's therapeutic effects are mediated through its influence on various inflammatory and cellular signaling pathways.

Sivelestat_Mechanism_of_Action cluster_invisible Inflammation Inflammatory Stimuli (e.g., LPS, TNF-α) Neutrophils Neutrophil Activation Inflammation->Neutrophils NE Neutrophil Elastase (NE) Release Neutrophils->NE ECM_Degradation Extracellular Matrix Degradation NE->ECM_Degradation Cytokine_Activation Pro-inflammatory Cytokine Activation NE->Cytokine_Activation This compound This compound This compound->NE Tissue_Injury Tissue Injury (e.g., Acute Lung Injury) ECM_Degradation->Tissue_Injury Cytokine_Activation->Tissue_Injury

Caption: this compound's primary mechanism of action.

Sivelestat_Signaling_Pathways This compound This compound NE Neutrophil Elastase This compound->NE JNK_p65 JNK/NF-κB (p65) Pathway This compound->JNK_p65 inhibits Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 activates PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT inhibits NE->JNK_p65 activates NE->PI3K_AKT activates Inflammation Inflammation JNK_p65->Inflammation Oxidative_Stress Oxidative Stress Nrf2_HO1->Oxidative_Stress Cell_Apoptosis Cell Apoptosis PI3K_AKT->Cell_Apoptosis

Caption: this compound's modulation of key signaling pathways.

Experimental Protocols

The following are example protocols based on published studies. Researchers should optimize these protocols for their specific experimental conditions.

6.1. In Vitro Protocol: Inhibition of TNF-α-Induced Inflammation in HPMECs

This protocol describes how to assess the anti-inflammatory effects of this compound on human pulmonary microvascular endothelial cells (HPMECs) stimulated with TNF-α.[5]

  • Cell Culture:

    • Culture HPMECs in appropriate endothelial cell growth medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in multi-well plates and allow them to adhere and grow to 80-90% confluency.

  • Treatment:

    • Group the cells as follows: Control, TNF-α only, and TNF-α + this compound (at various concentrations, e.g., 50, 100 µg/mL).

    • For the this compound-treated groups, pre-treat the cells with the desired concentrations of this compound for 2 hours.

    • Induce inflammation by adding TNF-α (e.g., 0.2 µg/mL) to the TNF-α and this compound co-treatment groups.

    • Incubate all plates for a specified period (e.g., 24 hours).

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) using ELISA kits.

    • Western Blotting: Lyse the cells to extract total protein. Perform western blot analysis to measure the expression levels of proteins in relevant signaling pathways (e.g., p-JNK, p-p65, Nrf2, HO-1).

    • Immunofluorescence: Fix, permeabilize, and stain cells to visualize the nuclear translocation of key transcription factors like NF-κB (p65).

6.2. In Vivo Protocol: Amelioration of LPS-Induced Acute Lung Injury in Rats

This protocol outlines a general procedure for evaluating the efficacy of this compound in a rat model of LPS-induced ALI.[6][7][9][11]

InVivo_Workflow Start Start: Acclimatize Sprague-Dawley Rats Grouping Randomly Divide Rats into Groups (Sham, LPS, LPS + this compound) Start->Grouping Treatment Administer this compound or Vehicle (e.g., 10-100 mg/kg, i.p.) Grouping->Treatment Induction Induce ALI with LPS (e.g., 4 mg/kg, i.p. or intratracheal) Treatment->Induction Monitoring Monitor Animals for a Defined Period (e.g., 6-24h) Induction->Monitoring Sacrifice Sacrifice Animals and Collect Samples Monitoring->Sacrifice Analysis Analyze Samples: - Lung Histology (H&E) - Lung Wet/Dry Ratio - BALF Cell Count - Serum Cytokines (ELISA) - Tissue Western Blot Sacrifice->Analysis End End: Data Interpretation Analysis->End

Caption: General experimental workflow for in vivo studies.

  • Animal Model:

    • Use male Sprague-Dawley rats (or other suitable models like Golden hamsters or mice).[1]

    • Allow animals to acclimatize for at least 3 days with free access to food and water.[7]

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6][11]

  • Experimental Groups:

    • Sham/Control Group: Receives vehicle (e.g., saline) only.

    • LPS Group: Receives LPS to induce ALI.

    • LPS + this compound Group(s): Receives LPS and this compound at different doses (e.g., 6, 10, 15, 50, or 100 mg/kg).[5][6][7][14]

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a set time before or after LPS challenge.[6][7][9]

    • Anesthetize the animals and administer LPS (e.g., 4 mg/kg) via intraperitoneal or intratracheal injection to induce lung injury.[6][11]

    • Monitor the animals for a predetermined duration (e.g., 6, 12, or 24 hours).

  • Endpoint Analysis:

    • Blood and Fluid Collection: Collect blood for serum cytokine analysis and perform bronchoalveolar lavage (BAL) to count inflammatory cells.

    • Lung Tissue Analysis:

      • Measure the lung wet-to-dry weight ratio to assess pulmonary edema.

      • Fix a portion of the lung tissue for histopathological examination (e.g., H&E staining) to score lung injury.

      • Homogenize another portion for western blot or ELISA to measure protein expression and inflammatory markers.

Conclusion

This compound is a critical research tool for investigating inflammatory diseases. Its efficacy in experimental models is highly dependent on its stability and proper handling. By following these guidelines for storage, reconstitution, and application, researchers can ensure the integrity of the compound, leading to more accurate and reproducible scientific outcomes.

References

Application Notes and Protocols: Investigating the Pathophysiology of Acute Respiratory Distress Syndrome (ARDS) with Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using sivelestat, a selective neutrophil elastase inhibitor, as a tool to investigate the complex pathophysiology of Acute Respiratory Distress Syndrome (ARDS). This compound's targeted mechanism of action allows for the specific exploration of the role of neutrophil elastase in the inflammatory cascade, lung injury, and associated signaling pathways that characterize ARDS.

Introduction to this compound and its Role in ARDS

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1] A key player in the pathogenesis of ARDS is the neutrophil, an immune cell that, when activated, releases a variety of inflammatory mediators, including neutrophil elastase (NE).[2]

NE is a potent serine protease that can degrade crucial components of the extracellular matrix, such as elastin, leading to damage of the alveolar-capillary barrier.[3] This damage increases vascular permeability, causing protein-rich fluid to accumulate in the alveoli and severely impairing gas exchange.[2] Elevated levels of NE are associated with the development and severity of ARDS.[2]

This compound is a specific, synthetic inhibitor of NE.[2][3] By binding to the active site of NE, this compound blocks its proteolytic activity, thereby mitigating inflammatory tissue damage.[3] This makes this compound not only a potential therapeutic agent but also a valuable chemical probe for elucidating the specific contributions of NE to ARDS pathophysiology in both preclinical and clinical research settings.[1]

Mechanism of Action: this compound in the ARDS Inflammatory Cascade

In ARDS, stimuli such as sepsis or trauma trigger a massive influx of neutrophils into the lung tissue. These activated neutrophils release NE, which exacerbates the inflammatory response and causes direct tissue injury. This compound intervenes by selectively inhibiting NE, which is expected to reduce lung injury and inflammation.

G cluster_0 Pathophysiology of ARDS cluster_1 This compound Intervention ARDS_Trigger ARDS Trigger (e.g., Sepsis, Trauma) Neutrophil_Activation Neutrophil Activation and Infiltration in Lungs ARDS_Trigger->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin) NE_Release->ECM_Degradation Inflammation Increased Pro-inflammatory Cytokines (IL-1β, TNF-α) NE_Release->Inflammation Inhibition Inhibition of NE NE_Release->Inhibition Barrier_Damage Alveolar-Capillary Barrier Damage ECM_Degradation->Barrier_Damage Permeability Increased Vascular Permeability Barrier_Damage->Permeability Inflammation->Barrier_Damage Edema Pulmonary Edema & Impaired Gas Exchange Permeability->Edema This compound This compound This compound->Inhibition Inhibition->ECM_Degradation Blocks Inhibition->Inflammation Reduces G cluster_collection Sample Collection cluster_analysis Data Analysis start Start: Acclimatize Rats grouping Randomly Assign to Groups (Control, LPS, LPS+this compound) start->grouping induction Induce ARDS: Intraperitoneal (i.p.) LPS Injection (e.g., 4 mg/kg) grouping->induction treatment Treatment: i.p. This compound Injection (e.g., 6, 10, 15 mg/kg) 1 hour post-LPS induction->treatment observation Observe Behavior and Monitor Vital Signs treatment->observation euthanasia Euthanize Rats (e.g., 24 hours post-LPS) observation->euthanasia blood Arterial Blood (Blood Gas Analysis) euthanasia->blood serum Serum (ELISA) euthanasia->serum lung Lung Tissue (W/D Ratio, Histology, Western Blot) euthanasia->lung bga PaO2, PaO2/FiO2 blood->bga elisa Cytokines, Adhesion Molecules serum->elisa wd Lung Wet/Dry Ratio lung->wd wb PI3K/AKT/mTOR Pathway Proteins lung->wb G cluster_pathway PI3K/AKT/mTOR Signaling in ARDS cluster_this compound This compound's Influence LPS LPS / Inflammatory Stimuli Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Reg Apoptosis Regulation AKT->Apoptosis_Reg Inflammation Inflammatory Response (e.g., NF-κB activation) mTOR->Inflammation Bax ↑ Bax (Pro-apoptotic) Apoptosis_Reg->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Apoptosis_Reg->Bcl2 This compound This compound NE_Inhibition Reduces NE-mediated cellular stress & inflammation This compound->NE_Inhibition NE_Inhibition->PI3K Inhibits (Downstream Effect)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sivelestat Concentration for In Vitro Neutrophil Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sivelestat, a selective neutrophil elastase inhibitor, in various in vitro neutrophil assays. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific competitive inhibitor of neutrophil elastase. It binds to the active site of the enzyme, preventing it from degrading its substrates. This inhibition helps to mitigate the inflammatory response and protect tissues from damage caused by excessive elastase activity. This compound shows high selectivity for neutrophil elastase over other proteases like trypsin, thrombin, and chymotrypsin.

Q2: What is the recommended starting concentration range for this compound in in vitro neutrophil assays?

A2: The optimal concentration of this compound depends on the specific assay and experimental conditions. Based on its IC50 value and published literature, a starting range of 1 µM to 100 µM is generally recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound sodium salt is soluble in DMSO. To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the DMSO stock in your assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. For aqueous solutions, this compound sodium salt hydrate can be dissolved in PBS (pH 7.2) at approximately 2 mg/ml; however, aqueous solutions are not recommended for storage for more than one day.[1]

Q4: Can this compound be used to inhibit Neutrophil Extracellular Trap (NET) formation?

A4: Yes, this compound has been shown to inhibit NETosis.[2] Neutrophil elastase is a key enzyme involved in the process of NET formation. By inhibiting elastase, this compound can effectively reduce the release of NETs. A concentration of 10 µM has been used to inhibit NET formation in vitro.[2]

Q5: Does this compound affect neutrophil migration or chemotaxis?

A5: Yes, this compound has been reported to inhibit neutrophil adhesion and migration.[3] Neutrophil elastase can cleave various cell surface receptors and extracellular matrix components, influencing cell movement. By inhibiting elastase, this compound can modulate neutrophil chemotaxis in a dose-dependent manner.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal in neutrophil elastase activity assay 1. Spontaneous substrate degradation. 2. Contamination of reagents with proteases. 3. Autofluorescence of test compounds or plates.1. Run a "substrate only" control to assess spontaneous degradation. 2. Use fresh, high-quality reagents and sterile, nuclease-free water. 3. Include a "no enzyme" control and a "no substrate" control to measure background fluorescence. Use low-autofluorescence plates.
Inconsistent or no inhibition by this compound 1. Incorrect this compound concentration. 2. Degraded this compound stock solution. 3. High concentration of serum in the assay medium.1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Prepare fresh this compound stock solution. Avoid multiple freeze-thaw cycles. 3. The presence of serum proteins can bind to this compound, reducing its effective concentration.[4] If possible, perform the assay in serum-free medium or reduce the serum concentration.
Variable results in NETosis or chemotaxis assays 1. Inconsistent neutrophil activation. 2. Donor-to-donor variability in neutrophil response. 3. Suboptimal this compound concentration.1. Ensure consistent timing and concentration of the activating stimulus (e.g., PMA, fMLP). 2. Use neutrophils from multiple donors to ensure the generalizability of your findings. 3. Titrate this compound to find the optimal concentration for inhibiting the specific function without causing cytotoxicity.
This compound precipitation in aqueous buffer 1. Low solubility of this compound in aqueous solutions.1. Ensure the final DMSO concentration is sufficient to keep this compound in solution. If direct dissolution in aqueous buffer is necessary, do not exceed the recommended solubility limit and prepare the solution fresh before each experiment.[1]

Quantitative Data Summary

Table 1: this compound Inhibitory Concentrations in Various In Vitro Neutrophil Assays

Assay Target IC50 / Effective Concentration Reference
Neutrophil Elastase ActivityHuman Neutrophil ElastaseIC50: 44 nM[5]
NETosis InhibitionPMA-induced NET formation10 µM[2]
Neutrophil Adhesion & MigrationPAF-stimulated neutrophilsDose-dependent inhibition[3]
Inhibition of TGF-α releaseNeutrophil Elastase100 µg/mL (complete inhibition)[4]

Experimental Protocols

Protocol 1: Human Neutrophil Isolation from Peripheral Blood

This protocol describes the isolation of highly pure and viable human neutrophils using density gradient centrifugation.[6][7]

Materials:

  • Anticoagulated (e.g., EDTA, Heparin) whole human blood

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

  • Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Carefully layer 15 mL of anticoagulated whole blood over 15 mL of density gradient medium in a 50 mL conical tube.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the neutrophil-rich layer and the underlying erythrocyte layer into a new 50 mL conical tube.

  • Add 3 volumes of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature with gentle rocking to lyse contaminating red blood cells.

  • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Wash the neutrophil pellet twice with HBSS without Ca2+/Mg2+.

  • Resuspend the final neutrophil pellet in the desired assay buffer.

  • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers (e.g., CD15, CD16b).

Protocol 2: Fluorometric Neutrophil Elastase Activity Assay

This protocol outlines a method to measure neutrophil elastase activity using a fluorogenic substrate.[8][9]

Materials:

  • Purified human neutrophil elastase or neutrophil lysate

  • This compound

  • Fluorogenic neutrophil elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a dilution series of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer (blank), 50 µL of this compound dilutions, and 50 µL of a positive control (no inhibitor).

  • Add 25 µL of purified neutrophil elastase or neutrophil lysate to each well (except the blank).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Protocol 3: In Vitro NETosis Assay

This protocol describes the induction and quantification of Neutrophil Extracellular Traps (NETs) using a cell-impermeable DNA dye.[10][11]

Materials:

  • Isolated human neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) for NET induction

  • Cell-impermeable DNA dye (e.g., SYTOX™ Green)

  • Assay medium (e.g., RPMI 1640)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed isolated neutrophils (e.g., 2 x 10^5 cells/well) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add the cell-impermeable DNA dye to all wells at the manufacturer's recommended concentration.

  • Induce NETosis by adding PMA (e.g., 100 nM final concentration). Include a negative control (no PMA).

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Monitor NET formation over time (e.g., 2-4 hours) by measuring fluorescence using a microplate reader (Ex/Em ~485/520 nm for SYTOX™ Green) or by capturing images with a fluorescence microscope.

  • Quantify the fluorescence intensity or the area of NETs to determine the inhibitory effect of this compound.

Protocol 4: Neutrophil Chemotaxis (Transwell) Assay

This protocol details a common method for assessing neutrophil migration towards a chemoattractant.[12][13]

Materials:

  • Isolated human neutrophils

  • This compound

  • Chemoattractant (e.g., fMLP, IL-8)

  • Assay medium (e.g., HBSS with 0.5% BSA)

  • Transwell inserts (e.g., 5 µm pore size) for 24-well plates

  • 24-well plate

  • Cell viability/quantification reagent (e.g., Calcein-AM or a cell counting kit)

Procedure:

  • Pre-treat isolated neutrophils with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant solution to the lower chambers of the 24-well plate. Add assay medium without chemoattractant to control wells.

  • Place the Transwell inserts into the wells.

  • Add the pre-treated neutrophil suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • After incubation, carefully remove the inserts.

  • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring their ATP content, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.

  • Calculate the percentage of migration inhibition by this compound compared to the vehicle control.

Visualizations

Sivelestat_Mechanism_of_Action cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space Azurophil_Granule Azurophil Granule Degranulation Degranulation Azurophil_Granule->Degranulation contains Neutrophil_Elastase Neutrophil Elastase (NE) Elastin Elastin & Other Substrates Neutrophil_Elastase->Elastin degrades Inflammation Inflammation Neutrophil_Elastase->Inflammation promotes Degranulation->Neutrophil_Elastase releases This compound This compound This compound->Neutrophil_Elastase inhibits Tissue_Damage Tissue Damage Elastin->Tissue_Damage leads to

Caption: this compound's mechanism of action in inhibiting neutrophil elastase.

Experimental_Workflow_Elastase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Dilution Series D Add this compound and Elastase to Plate A->D B Prepare Neutrophil Elastase Solution B->D C Prepare Fluorogenic Substrate F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E E->F G Measure Fluorescence Kinetically F->G H Calculate Reaction Rate G->H I Determine % Inhibition and IC50 H->I

Caption: Workflow for a fluorometric neutrophil elastase activity assay.

Troubleshooting_Logic Start Inconsistent/No Inhibition by this compound Q1 Did you perform a dose-response curve? Start->Q1 S1 Perform a dose-response experiment to find optimal concentration. Q1->S1 No Q2 Is the this compound stock solution fresh? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved S1->End S2 Prepare a fresh stock solution and avoid multiple freeze-thaw cycles. Q2->S2 No Q3 Is serum present in the assay medium? Q2->Q3 Yes A2_Yes Yes A2_No No S2->End S3 Reduce or remove serum from the assay medium. Q3->S3 Yes Q3->End No A3_Yes Yes A3_No No S3->End

Caption: A troubleshooting decision tree for this compound experiments.

References

Sivelestat Technical Support Center: Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Sivelestat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly specific competitive inhibitor of neutrophil elastase.[1] It binds to the active site of this serine protease, preventing the degradation of extracellular matrix proteins and thereby reducing inflammation and tissue damage.[1] This targeted action is the basis for its clinical use in conditions like acute lung injury and acute respiratory distress syndrome.

Q2: What is known about the selectivity of this compound?

This compound exhibits high selectivity for neutrophil elastase. Studies have shown that it does not significantly inhibit other serine proteases such as trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at concentrations as high as 100 μM.

Quantitative Data on this compound Selectivity

Target EnzymeIC50 / KiSpeciesReference
Neutrophil ElastaseIC50: 44 nM, Ki: 200 nMHuman[2]
TrypsinNo inhibition at 100 μMNot Specified[2]
ThrombinNo inhibition at 100 μMNot Specified[2]
PlasminNo inhibition at 100 μMNot Specified[2]
Plasma KallikreinNo inhibition at 100 μMNot Specified[2]
Pancreas KallikreinNo inhibition at 100 μMNot Specified[2]
ChymotrypsinNo inhibition at 100 μMNot Specified[2]
Cathepsin GNo inhibition at 100 μMNot Specified[2]

Q3: Are there any predicted or known off-target effects of this compound?

While this compound is highly selective for neutrophil elastase, some studies suggest potential off-target effects through modulation of various signaling pathways. It is important to note that comprehensive, unbiased experimental screening for off-target binding (e.g., kinome-wide or proteome-wide screens) of this compound is not extensively documented in publicly available literature.

A network pharmacology study predicted potential binding of this compound to several other proteins, including Insulin-like Growth Factor 1 Receptor (IGF1R), Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Platelet-Derived Growth Factor Receptor Beta (PDGFRB). However, these predictions require experimental validation.

This compound has also been shown to influence signaling pathways downstream of inflammation and cellular stress, which could be considered indirect or functional off-target effects. These include:

  • PI3K/AKT/mTOR pathway: this compound has been reported to inhibit this pathway, which is involved in cell survival and proliferation.[3]

  • JNK/NF-κB pathway: this compound can attenuate inflammation by inhibiting this pathway.[4]

  • Nrf2/HO-1 pathway: this compound has been shown to activate this antioxidant response pathway.[4]

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed after this compound treatment.

If you observe a cellular phenotype that cannot be directly attributed to neutrophil elastase inhibition, it may be due to an off-target effect.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Confirm Neutrophil Elastase Inhibition (e.g., activity assay) A->B Step 1 C Hypothesize Potential Off-Targets (literature, pathway analysis) B->C Step 2 D Validate Target Engagement (CETSA) C->D Step 3a E Identify Off-Target Proteins (IP-MS, Proteomics) C->E Step 3b F Validate Functional Effect of Off-Target (siRNA, specific inhibitors) D->F E->F Step 4 G Mitigate Off-Target Effect (dose reduction, alternative inhibitor) F->G Step 5 G A Treat Cells (Vehicle vs. This compound) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Analyze Soluble Fraction (Western Blot/ELISA) D->E F Compare Melting Curves E->F G cluster_this compound This compound cluster_NE Neutrophil Elastase cluster_PI3K PI3K/AKT/mTOR Pathway cluster_NFkB JNK/NF-κB Pathway This compound This compound NE Neutrophil Elastase This compound->NE Inhibition PI3K PI3K This compound->PI3K Inhibition (reported) JNK JNK This compound->JNK Inhibition (reported) NE->PI3K Activation (reported) NE->JNK Activation (reported) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK JNK->IKK NFkB NF-κB IKK->NFkB

References

Improving the stability of Sivelestat in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sivelestat in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability of this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as ONO-5046 or LY544349, is a potent and selective competitive inhibitor of neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and its excessive activity can lead to tissue damage.[3] this compound works by binding to the active site of neutrophil elastase, thereby preventing the degradation of extracellular matrix proteins and mitigating inflammatory responses.[3]

Q2: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key inflammatory and protective signaling pathways, including:

  • NF-κB Pathway: this compound can inhibit the activation of NF-κB, a critical regulator of inflammatory gene expression.[4]

  • JNK/NF-κB Pathway: It can suppress the JNK/NF-κB signaling cascade, further reducing inflammation.[5]

  • Nrf2/HO-1 Pathway: this compound can activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response and cellular protection.[5]

  • TGF-β/Smad Pathway: It has been observed to inhibit the TGF-β/Smad signaling pathway, which is implicated in fibrosis and other cellular responses.[6]

Q3: What are the general recommendations for storing this compound?

This compound is supplied as a crystalline solid (sodium salt hydrate) and is stable for years when stored at -20°C.[7] Stock solutions prepared in organic solvents like DMSO can be stored at -80°C for up to one year or at -20°C for up to six months.[8] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in aqueous buffers?

This compound's stability in aqueous buffers is limited. Product information sheets strongly advise against storing aqueous solutions for more than one day.[7] This instability is likely due to the hydrolysis of its ester group in the aqueous environment. For optimal results, it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. This compound has limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.- Ensure the final concentration of the organic solvent in your working solution is sufficient to keep this compound dissolved. However, be mindful that high concentrations of organic solvents can have physiological effects in cell-based assays.[7] - Consider using a formulation aid. For in vivo studies, co-solvents like PEG300 and surfactants like Tween80 have been used to improve solubility.[9] - Prepare the working solution immediately before use.
Loss of this compound activity in experiments lasting several hours or days. This compound degrades in aqueous environments over time.- For long-duration experiments, consider replenishing the this compound-containing medium at regular intervals. - If possible, conduct experiments at a lower temperature (e.g., 4°C) to slow down degradation, although this may not be feasible for cell-based assays.
Inconsistent experimental results. Inconsistent preparation and handling of this compound solutions can lead to variability in its effective concentration.- Strictly adhere to a standardized protocol for preparing and using this compound solutions. - Always prepare fresh aqueous working solutions for each experiment. - Ensure complete dissolution of the this compound powder when making stock solutions. Sonication may be helpful.[10]
Difficulty dissolving this compound sodium hydrate directly in aqueous buffer. This compound has a reported solubility of approximately 2 mg/mL in PBS (pH 7.2).[7] Attempting to prepare concentrations higher than this directly in aqueous buffers will be challenging.- For higher concentrations, first prepare a concentrated stock solution in a suitable organic solvent like DMSO.[7] - Subsequently, dilute the stock solution into your aqueous buffer to the desired final concentration immediately before use.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)15 - 91 mg/mL[7][11]
Dimethylformamide (DMF)~25 mg/mL[7]
Ethanol~0.3 mg/mL[7]
Phosphate-Buffered Saline (PBS), pH 7.2~2 mg/mL[7]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf LifeReference
Crystalline Solid-20°C≥ 4 years[7]
Stock Solution in DMSO-80°CUp to 1 year[8]
Stock Solution in DMSO-20°CUp to 6 months[8]
Aqueous Working Solution4°C or Room TemperatureNot recommended for more than one day[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound sodium hydrate powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom tubes

Procedure:

  • Allow the this compound sodium hydrate powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[11]

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[8]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a sterile tube, perform serial dilutions of the stock solution with pre-warmed cell culture medium to achieve the desired final concentration.

  • Ensure that the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Use the freshly prepared working solution immediately for your experiment. Do not store the diluted aqueous solution.

Protocol 3: Neutrophil Elastase Inhibition Assay

This protocol is a general guideline for a fluorometric assay to measure the inhibitory activity of this compound.

Materials:

  • Human Neutrophil Elastase

  • Fluorogenic neutrophil elastase substrate

  • Assay buffer (e.g., Tris or HEPES-based buffer, pH 7.4)

  • This compound (prepared as a working solution)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In the wells of the 96-well plate, add the diluted this compound solutions. Include a positive control (neutrophil elastase without inhibitor) and a negative control (assay buffer only).

  • Add the human neutrophil elastase to all wells except the negative control.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of substrate hydrolysis for each concentration of this compound and determine the IC₅₀ value.

Visualizations

Below are diagrams illustrating key signaling pathways modulated by this compound and a general experimental workflow.

This compound's inhibition of NF-κB signaling.

Activation of the Nrf2/HO-1 pathway by this compound.

Sivelestat_Workflow Start Start Experiment Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Store_Stock Aliquot and Store Stock at -80°C or -20°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution in Experimental Buffer Store_Stock->Prepare_Working Perform_Experiment Perform Experiment (e.g., cell treatment, enzyme assay) Prepare_Working->Perform_Experiment Data_Analysis Data Analysis Perform_Experiment->Data_Analysis End End Data_Analysis->End

General experimental workflow for using this compound.

References

Strategies to minimize Sivelestat degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Sivelestat in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and highly specific competitive inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation.[1][2] By binding to the active site of neutrophil elastase, this compound prevents the degradation of extracellular matrix proteins like elastin, thereby mitigating inflammatory responses and protecting tissues from damage.[3] Its specificity for neutrophil elastase over other proteases makes it a targeted therapeutic agent in conditions associated with excessive neutrophil activity, such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][3]

2. What are the recommended storage conditions for this compound?

To ensure the stability and potency of this compound, proper storage is crucial. Recommendations may vary slightly by manufacturer, but general guidelines are as follows:

  • Lyophilized Powder: Store at -20°C for long-term stability, where it can be stable for up to 36 months.[4] Keep the powder desiccated to prevent degradation from moisture.

  • Stock Solutions: Once dissolved, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is best practice to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation.

3. How should I prepare a stock solution of this compound?

This compound sodium hydrate is soluble in various organic solvents and aqueous buffers. Here are some common solvents and their approximate solubilities:

SolventApproximate Solubility
DMSO15-100 mg/mL
Ethanol~0.3-91 mg/mL
Dimethyl formamide (DMF)~25 mg/mL
PBS (pH 7.2)~2 mg/mL

Note on Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[6] For biological experiments, it is advisable to make further dilutions of the stock solution into aqueous buffers or isotonic saline immediately before use. Ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.

4. What are the known signaling pathways affected by this compound?

This compound's inhibition of neutrophil elastase can modulate several downstream signaling pathways involved in inflammation and cell survival. Key pathways identified in research include:

  • JNK/NF-κB Pathway: this compound has been shown to inhibit the activation of the JNK/NF-κB signaling pathway, which plays a critical role in the inflammatory response.[7]

  • Nrf2/HO-1 Pathway: It can activate the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[7]

  • PI3K/AKT/mTOR Pathway: this compound can inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.[2][8][9]

  • TGF-β/Smad Pathway: Research suggests that this compound can inhibit the TGF-β/Smad signaling pathway.

Diagram of this compound's Mechanism and Downstream Signaling Pathways

G cluster_inhibition This compound Action cluster_pathways Downstream Effects This compound This compound ne Neutrophil Elastase This compound->ne Inhibits jnk_nfkb JNK/NF-κB Pathway (Inflammation) This compound->jnk_nfkb Inhibits nrf2_ho1 Nrf2/HO-1 Pathway (Antioxidant Response) This compound->nrf2_ho1 Activates pi3k_akt PI3K/AKT/mTOR Pathway (Cell Survival) This compound->pi3k_akt Inhibits tgf_smad TGF-β/Smad Pathway This compound->tgf_smad Inhibits ne->jnk_nfkb Activates ne->pi3k_akt Activates ne->tgf_smad Activates

Caption: this compound inhibits Neutrophil Elastase, modulating key signaling pathways.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected inhibitory activity This compound Degradation: Improper storage (e.g., room temperature, multiple freeze-thaw cycles of stock solutions).Always store lyophilized this compound at -20°C and stock solutions at -80°C or -20°C in single-use aliquots. Prepare fresh dilutions in aqueous buffers for each experiment.
Incorrect Concentration: Errors in calculating dilutions or preparing the stock solution.Double-check all calculations for molarity and dilutions. Ensure the correct molecular weight for the specific hydrate form of this compound is used.
Assay Conditions: Suboptimal pH or temperature for the enzymatic assay.Ensure the assay buffer pH is within the optimal range for neutrophil elastase activity (typically around 7.5). Maintain a consistent temperature (e.g., 37°C) during the assay.
High background signal in fluorescence-based assays Substrate Instability: The fluorescent substrate for neutrophil elastase may be unstable or auto-hydrolyzing.Prepare the substrate solution fresh for each experiment. Protect the substrate from light. Run a "substrate only" control to assess background fluorescence.
Contamination: Microbial contamination in cell cultures or reagents can interfere with the assay.Use sterile techniques for all cell culture work. Ensure all buffers and media are sterile-filtered.
Poor cell viability in cell-based assays Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used for the this compound stock solution can be toxic to cells.Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.1%). Run a vehicle control (solvent without this compound) to assess solvent toxicity.
This compound Cytotoxicity: At very high concentrations, this compound itself may exhibit some cytotoxicity.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line and experimental duration.
Variability between replicate wells Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of this compound, enzyme, or substrate.Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider preparing a master mix of reagents to be added to each well.
Edge Effects in Plates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.Avoid using the outer wells of the plate for critical samples. Alternatively, fill the outer wells with sterile water or PBS to minimize evaporation.

Experimental Protocols

Protocol: In Vitro Neutrophil Elastase Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on human neutrophil elastase in a cell-free system using a fluorogenic substrate.

G prep Prepare Reagents (this compound, NE, Substrate, Buffer) plate Plate this compound and Neutrophil Elastase prep->plate incubate1 Incubate (Pre-incubation) plate->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate and Measure Fluorescence add_substrate->incubate2 analyze Analyze Data (Calculate % Inhibition) incubate2->analyze

References

How to control for Sivelestat's potential antioxidant effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sivelestat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for this compound's potential antioxidant effects in your assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound have antioxidant properties?

A1: Yes, in addition to being a selective neutrophil elastase inhibitor, this compound has been reported to exhibit antioxidant effects. Studies have shown it can reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).

Q2: How can this compound's antioxidant activity interfere with my experiments?

A2: this compound's antioxidant properties can be a confounding factor in assays designed to measure oxidative stress or the antioxidant capacity of other compounds. It can interfere in two main ways:

  • Direct Antioxidant Effects: this compound may directly scavenge free radicals or reduce oxidized species in chemical-based (cell-free) antioxidant assays, leading to a false-positive result or an overestimation of the total antioxidant capacity of your sample.

  • Indirect (Cellular) Antioxidant Effects: In cell-based assays, this compound can influence signaling pathways that regulate the expression of endogenous antioxidant enzymes. This can make it difficult to distinguish between the direct effects of your experimental treatment and the antioxidant effects of this compound itself.

Q3: How can I differentiate between this compound's direct and indirect antioxidant effects?

A3: A combination of cell-free and cell-based assays, along with careful experimental design, can help distinguish between these effects.

  • Cell-Free Assays: Perform assays like DPPH, FRAP, or ORAC with this compound alone (in the absence of cells) to determine if it has direct radical scavenging or reducing capabilities.

  • Cell-Based Assays: Compare the antioxidant effects of this compound in cellular models to its effects in cell-free systems. If the effects are significantly greater in cells, it suggests an indirect mechanism involving cellular machinery.

  • Time-Course Experiments: Direct antioxidant effects are typically rapid, while indirect effects that involve changes in gene expression and protein synthesis will have a delayed onset.

Q4: Are there any alternative neutrophil elastase inhibitors that lack antioxidant activity?

A4: While many compounds are under investigation, Alvelestat (AZD9668) and BAY 85-8501 are two highly selective, orally bioavailable neutrophil elastase inhibitors.[1][2] While their antioxidant profiles are not as extensively characterized as this compound's, their high selectivity for neutrophil elastase makes them potentially suitable as negative controls in experiments where antioxidant effects are a concern. It is recommended to empirically test these compounds for any intrinsic antioxidant activity in your specific assay system.

Troubleshooting Guides

Issue 1: Unexpectedly high antioxidant activity in a cell-free assay (e.g., DPPH, FRAP, ORAC) when using this compound.

Possible Cause: this compound may be directly interacting with the assay reagents.

Troubleshooting Steps:

  • Run a this compound-only control: Test a range of this compound concentrations in the assay without your experimental sample. This will quantify this compound's intrinsic activity in the assay.

  • Subtract the background: If this compound shows activity, subtract this value from the results obtained with your experimental samples treated with this compound.

  • Use an alternative inhibitor: Consider using a neutrophil elastase inhibitor with potentially lower intrinsic antioxidant activity, such as Alvelestat or BAY 85-8501, as a comparative control.

Issue 2: Difficulty in attributing changes in cellular ROS levels to the experimental treatment in the presence of this compound.

Possible Cause: this compound's indirect antioxidant effects may be masking or enhancing the effects of your treatment.

Troubleshooting Steps:

  • Characterize this compound's effect alone: Treat your cells with this compound at the intended experimental concentration and measure the change in ROS levels over time. This will establish a baseline for this compound's cellular antioxidant activity.

  • Include a "no inhibitor" control: If your experimental design allows, include a control group where cells are treated with your experimental compound without this compound.

  • Employ a mechanistic approach: Investigate the signaling pathways involved. For example, if your treatment is expected to increase ROS via a specific pathway, examine if this compound is modulating that same pathway. The diagrams below illustrate some of the key signaling pathways affected by this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in inflammation and oxidative stress. Understanding these interactions is crucial for interpreting experimental results.

Sivelestat_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli JNK JNK Inflammatory Stimuli->JNK Activates IKK IKK JNK->IKK Activates IkB IkB IKK->IkB Phosphorylates (leading to degradation) NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Inhibits NF-kB (p65/p50)_n NF-kB (p65/p50) NF-kB (p65/p50)->NF-kB (p65/p50)_n Translocates This compound This compound This compound->JNK Inhibits Inflammatory Genes Inflammatory Genes NF-kB (p65/p50)_n->Inflammatory Genes Induces Transcription

Caption: this compound's Inhibition of the JNK/NF-κB Signaling Pathway.

Sivelestat_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Genes e.g., HO-1, SOD, GSH-Px ARE->Antioxidant Genes Induces Transcription Sivelestat_TGFb_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds and Activates Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex p-Smad2/3 + Smad4 p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex This compound This compound This compound->TGF-β Receptor Inhibits Fibrotic Genes Fibrotic Genes Smad Complex->Fibrotic Genes Induces Transcription

References

Validation & Comparative

A Comparative Analysis of Sivelestat and Other Neutrophil Elastase Inhibitors for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Sivelestat, a selective neutrophil elastase (NE) inhibitor, with other notable inhibitors in its class, including Alvelestat (AZD9668). The comparison is based on available preclinical and clinical data, focusing on quantitative measures of efficacy, and is intended to inform research and development in inflammatory and lung diseases.

In Vitro Efficacy: A Head-to-Head Comparison

The intrinsic potency of neutrophil elastase inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for both parameters indicates a higher potency.

InhibitorChemical NameType of InhibitionIC50 (Human NE)Ki (Human NE)Selectivity
This compound (ONO-5046, Elaspol)N-[2-[4-(2,2-Dimethylpropionyloxy)phenylsulfonylamino]benzoyl]aminoacetic acidCompetitive44 nM[1][2][3][4]200 nM[1]Highly selective for neutrophil elastase over other proteases like trypsin, thrombin, and plasmin.[1][5]
Alvelestat (AZD9668, MPH-966)N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamideReversible, Competitive12 nM[6]9.4 nM[6][7]Over 600-fold more selective for neutrophil elastase over other serine proteases.[6]

Note: IC50 and Ki values can vary slightly depending on the specific assay conditions.

Based on in vitro data, Alvelestat demonstrates a higher potency in inhibiting human neutrophil elastase compared to this compound, as indicated by its lower IC50 and Ki values.

Preclinical and Clinical Efficacy: A Summary of Key Findings

The therapeutic potential of these inhibitors has been evaluated in various preclinical models and clinical trials for conditions characterized by excessive neutrophil elastase activity, such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and alpha-1 antitrypsin deficiency (AATD).

This compound: Efficacy in Acute Lung Injury and ARDS

This compound is approved in Japan and South Korea for the treatment of ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS). Clinical studies have shown mixed but often positive results.

Study TypeIndicationKey Efficacy EndpointsOutcome
Phase IV Post-market StudyALI with SIRSVentilator-Free Days (VFDs)Adjusted mean VFDs: 15.7 (this compound) vs. 12.1 (Control), p=0.0022.[8]
180-day Survival RateAdjusted survival rate: 71.8% (this compound) vs. 56.3% (Control).[8]
Systematic Review & Meta-AnalysisALI/ARDS28-30 Day MortalityThis compound was not associated with a significant decrease in mortality in some analyses[9], while another showed a reduction (RR=0.81, 95% CI = 0.66–0.98, p = 0.03)[10].
PaO2/FiO2 RatioAssociated with a better short-term PaO2/FiO2 ratio.[9]
Alvelestat: Efficacy in Alpha-1 Antitrypsin Deficiency

Alvelestat has been investigated for its potential to treat lung disease associated with AATD, a condition characterized by a deficiency of the primary endogenous inhibitor of neutrophil elastase.

Study TypeIndicationKey Efficacy EndpointsOutcome
Phase 2 "ASTRAEUS" TrialAATD-associated EmphysemaBlood Neutrophil Elastase ActivityStatistically significant inhibition of up to 90% from baseline.[7]
Aα-val360 Levels (Elastin degradation marker)At the high dose, a progressive and statistically significant reduction versus placebo at weeks 8 and 12.[7]
Desmosine Levels (Elastin degradation marker)At the high dose, levels decreased with time, whereas they increased in the placebo group.[2][7]

These findings suggest that while this compound shows promise in improving clinical outcomes in the acute setting of ALI/ARDS, Alvelestat has demonstrated clear target engagement and an impact on biomarkers of lung tissue degradation in the chronic setting of AATD.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in neutrophil elastase-mediated tissue damage and the experimental workflows for assessing inhibitor efficacy.

NE_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Neutrophil Neutrophil Activation Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM Extracellular Matrix (ECM) (Elastin, Collagen) NE_Release->ECM degrades Inflammation Pro-inflammatory Mediator Release NE_Release->Inflammation Proteolysis Proteolysis ECM->Proteolysis Tissue_Damage Tissue Damage & Loss of Function Proteolysis->Tissue_Damage This compound This compound This compound->NE_Release inhibits Alvelestat Alvelestat Alvelestat->NE_Release inhibits

Caption: Neutrophil elastase-mediated tissue injury pathway.

Sivelestat_MoA NE Neutrophil Elastase (NE) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway NE->PI3K_AKT_mTOR activates NFkB NF-κB Pathway NE->NFkB activates This compound This compound This compound->NE inhibits Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT_mTOR->Cell_Survival promotes Inflammation Inflammation NFkB->Inflammation promotes

Caption: this compound's proposed mechanism of action on signaling pathways.

Experimental_Workflow Start Start Inhibitor_Screening In Vitro Inhibitor Screening Start->Inhibitor_Screening Enzyme_Assay Neutrophil Elastase Activity Assay Inhibitor_Screening->Enzyme_Assay IC50_Ki Determine IC50 & Ki Enzyme_Assay->IC50_Ki Clinical_Trial Clinical Trial IC50_Ki->Clinical_Trial Biomarker_Analysis Biomarker Analysis (Desmosine, Aα-val360) Clinical_Trial->Biomarker_Analysis Clinical_Endpoints Clinical Endpoints (VFDs, Mortality) Clinical_Trial->Clinical_Endpoints Efficacy_Evaluation Efficacy Evaluation Biomarker_Analysis->Efficacy_Evaluation Clinical_Endpoints->Efficacy_Evaluation

References

Sivelestat: An In Vivo Examination of its Anti-Inflammatory Efficacy Compared to Novel Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Sivelestat's in vivo anti-inflammatory effects against other neutrophil elastase inhibitors. The content is supported by experimental data, detailed protocols, and visual diagrams of key biological pathways and experimental workflows.

This compound, a selective inhibitor of neutrophil elastase, has been a subject of extensive research for its potential in mitigating inflammatory responses, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This guide synthesizes in vivo data to offer a comparative perspective on its efficacy.

Comparative Efficacy of Neutrophil Elastase Inhibitors in a Preclinical Setting

While direct head-to-head in vivo comparative studies are limited, the following tables summarize key findings from individual preclinical studies on this compound and other notable neutrophil elastase inhibitors, AZD9668 and BAY 85-8501. This allows for an indirect comparison of their anti-inflammatory potential in various animal models.

Table 1: In Vivo Anti-Inflammatory Effects of this compound
Animal ModelInflammatory StimulusThis compound Dosage & RouteKey Anti-Inflammatory a FindingsReference
MiceGefitinib, Naphthalene150 mg/kg, intraperitoneallyReduced protein level, neutrophil count, and inflammatory cytokines in BALF. Improved survival.[1][2]
RatsLipopolysaccharide (LPS)10 and 30 mg/kg, intravenousDecreased serum TNF-α and IL-6 levels. Upregulated ACE2 and Ang-(1-7) expression.[3]
MiceRadiation100 mg/kg, subcutaneousSuppressed the elevation of plasma neutrophil elastase activity.[4]
MiceMechanical Ventilation100 mg/kg, intraperitoneallyAttenuated lung histopathological damage, neutrophil accumulation, and levels of MIP-2, IL-6, and TNF-α in BALF.[5]
RatsKlebsiella pneumoniae10 mg/kg, intravenousDecreased inflammatory cytokine levels and neutrophil percentage in BALF.[6]
RatsSevere BurnsNot specifiedDecreased serum, BALF, and lung tissue levels of neutrophil elastase and IL-8.[7]
RatsSepsis (CLP model)0.2 g/kg, intravenousDecreased levels of WBC, neutrophils, CRP, and PCT. Reduced serum levels of TNF-α and IL-1β.[8]
Table 2: In Vivo Anti-Inflammatory Effects of Alternative Neutrophil Elastase Inhibitors
InhibitorAnimal ModelInflammatory StimulusDosage & RouteKey Anti-Inflammatory Findings
AZD9668 MiceCigarette SmokeOralReduced BAL neutrophils and IL-1β.
AZD9668 Guinea PigsChronic Tobacco SmokeOralPrevented airspace enlargement and small airway wall remodeling.
BAY 85-8501 Rodent ModelNot specifiedNot specifiedDemonstrated efficacy in a model related to ALI.

Delving into the Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the evaluation of this compound's anti-inflammatory properties.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Injury: Intratracheal instillation of LPS to induce acute lung injury.

  • Drug Administration: this compound administered intravenously at varying doses (e.g., 10 and 30 mg/kg).

  • Endpoint Measurements:

    • Collection of bronchoalveolar lavage fluid (BALF) to measure total protein concentration, neutrophil count, and inflammatory cytokine levels (TNF-α, IL-6).

    • Histopathological examination of lung tissue to assess the degree of injury.

    • Measurement of serum levels of inflammatory markers.

    • Western blot analysis of lung tissue to determine the expression of proteins in relevant signaling pathways (e.g., ACE2/Ang-(1–7)/Mas receptor axis).[3]

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Sepsis: The cecum is ligated and punctured with a needle to induce polymicrobial sepsis.

  • Drug Administration: this compound administered intravenously (e.g., 0.2 g/kg) via a sustained-release drug delivery system.

  • Endpoint Measurements:

    • Blood samples collected to measure levels of white blood cells (WBC), neutrophils, C-reactive protein (CRP), and procalcitonin (PCT).

    • Serum levels of inflammatory cytokines (TNF-α, IL-1β) determined by ELISA.

    • Assessment of kidney and liver injury markers.

    • Histopathological analysis of kidney and liver tissues.[8]

Visualizing the Path to Inflammation and Intervention

To better understand the mechanisms of action and experimental design, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_setup Experimental Setup cluster_induction Induction of Inflammation cluster_treatment Treatment Protocol cluster_endpoints Endpoint Analysis animal_model Animal Model Selection (e.g., Mice, Rats) acclimatization Acclimatization Period animal_model->acclimatization inflammatory_stimulus Administration of Inflammatory Stimulus (e.g., LPS, Bacteria, Physical Insult) acclimatization->inflammatory_stimulus grouping Randomization into Treatment Groups inflammatory_stimulus->grouping control Control Group (Vehicle) grouping->control This compound This compound Group grouping->this compound alternative Alternative Inhibitor Group (Optional) grouping->alternative sampling Sample Collection (BALF, Blood, Tissue) control->sampling This compound->sampling alternative->sampling biochemical Biochemical Assays (ELISA for Cytokines) sampling->biochemical histology Histopathological Evaluation sampling->histology molecular Molecular Analysis (Western Blot, PCR) sampling->molecular

Caption: Experimental Workflow for In Vivo Evaluation of Neutrophil Elastase Inhibitors.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_pathways Downstream Signaling Cascades cluster_effects Cellular & Tissue Effects stimulus Inflammatory Stimuli (e.g., PAMPs, DAMPs) neutrophil Neutrophil Activation and Degranulation stimulus->neutrophil ne_release Neutrophil Elastase (NE) Release neutrophil->ne_release par2 PAR2 Activation ne_release->par2 tlr TLR Activation ne_release->tlr ecm Extracellular Matrix Degradation ne_release->ecm mapk MAPK Pathway (p38, JNK, ERK) par2->mapk nfkb NF-κB Pathway tlr->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) mapk->cytokines nfkb->cytokines injury Tissue Injury and Inflammation cytokines->injury ecm->injury This compound This compound (NE Inhibitor) This compound->ne_release Inhibits

References

Sivelestat: A Comparative Analysis of its Efficacy in Diverse Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Sivelestat, a selective neutrophil elastase inhibitor, has demonstrated significant therapeutic potential across a spectrum of inflammatory conditions. This guide provides a comparative analysis of this compound's impact on three key inflammatory models: Acute Lung Injury (ALI), Sepsis, and Ischemia-Reperfusion Injury (IRI). The following sections detail the experimental evidence, quantitative outcomes, and underlying mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The efficacy of this compound in mitigating inflammation and tissue damage is summarized in the tables below, presenting key quantitative data from various experimental models.

Table 1: this compound in Acute Lung Injury (ALI) Models
Animal ModelInduction MethodThis compound DosageKey Efficacy MarkersResultsReference
RatLipopolysaccharide (LPS) intratracheal instillation10 or 30 mg/kg intraperitoneallyLung Wet/Dry Ratio, Serum TNF-α, IL-6Significant reduction in lung edema and inflammatory cytokines.[1][1]
RatLPS injection6, 10, or 15 mg/kg intraperitoneallyPaO₂, PaO₂/FiO₂, Lung W/D ratio, Lung injury score, NE, VCAM-1, IL-8, TNF-αDose-dependent improvement in oxygenation, and reduction in lung edema, injury score, and inflammatory markers.[2][3][2][3]
RabbitPhorbol myristate acetate (PMA) injection3-30 mg/kg/h continuous infusionProtein concentration in BALF, Lung histopathologyDose-dependent attenuation of increased protein in bronchoalveolar lavage fluid and lung tissue damage.[4][4]
Table 2: this compound in Sepsis Models
Animal ModelInduction MethodThis compound DosageKey Efficacy MarkersResultsReference
RatCecal Ligation and Puncture (CLP)Not SpecifiedSerum IL-1β, IL-6, TNF-αReduction in systemic inflammatory cytokines.[5][5]
RatCLPNot SpecifiedSerum CTnT, CK-MBImproved myocardial injury markers.[5][5]
RatLPS-induced shock10 mg/kg intraperitoneallySerum and pulmonary HMGB1 levels, NF-κB activitySignificant reduction in HMGB1 and inhibition of NF-κB activity.[6][6]
Table 3: this compound in Ischemia-Reperfusion Injury (IRI) Models
Animal ModelOrganThis compound DosageKey Efficacy MarkersResultsReference
MouseLiverNot SpecifiedSerum ALT, Neutrophil Elastase (NE) activity, MPO activitySignificant reduction in liver damage markers and neutrophil infiltration.[7][7]
RatMyocardiumNot SpecifiedInfarct size, LV contractile functionSignificant reduction in infarct size and improvement in left ventricular function.[8][9][8][9]
RatHindlimb15 or 60 mg/kg bw/d intravenously or intramuscularlyMPO, NE, Histone H3 levelsReduction in markers of Neutrophil Extracellular Traps (NETs).[10][10]
MouseKidneyNot SpecifiedSerum IL-6, TNF-α, MCP-1, MIP-2 mRNA levelsSignificant amelioration of the inflammatory reaction.[11][11]

Signaling Pathways and Mechanisms of Action

This compound primarily functions as a competitive inhibitor of neutrophil elastase, a serine protease released by activated neutrophils during inflammation.[12] Excessive neutrophil elastase activity contributes to tissue damage by degrading extracellular matrix proteins.[12] By inhibiting this enzyme, this compound mitigates inflammatory responses and protects tissues.[12]

Recent studies have elucidated additional mechanisms. In ALI models, this compound has been shown to up-regulate the ACE2/Ang-(1–7)/Mas receptor axis, which has anti-inflammatory effects.[1] It also appears to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in apoptosis and inflammation.[2][3][13] In sepsis-induced kidney injury, this compound has been found to suppress the TLR4/Myd88/NF-κB signaling pathway.[11]

Sivelestat_Mechanism_of_Action cluster_inflammation Inflammatory Stimulus (LPS, Ischemia) cluster_neutrophil Neutrophil Activation cluster_this compound This compound Intervention cluster_pathways Downstream Effects Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Activates Neutrophil Elastase Neutrophil Elastase Neutrophil->Neutrophil Elastase Release Tissue Damage Tissue Damage Neutrophil Elastase->Tissue Damage Inflammation Inflammation Neutrophil Elastase->Inflammation This compound This compound This compound->Neutrophil Elastase Inhibits PI3K/AKT/mTOR PI3K/AKT/mTOR (Apoptosis, Inflammation) This compound->PI3K/AKT/mTOR Inhibits TLR4/Myd88/NF-κB TLR4/Myd88/NF-κB (Inflammation) This compound->TLR4/Myd88/NF-κB Inhibits ACE2/Ang-(1-7)/Mas ACE2/Ang-(1-7)/Mas (Anti-inflammatory) This compound->ACE2/Ang-(1-7)/Mas Upregulates

Caption: this compound's multifaceted mechanism of action.

Experimental Protocols

A consistent methodology across studies is crucial for comparative analysis. The following section outlines the common experimental protocols employed in the cited research.

Animal Models and Induction of Inflammation
  • Acute Lung Injury (ALI):

    • Animals: Sprague-Dawley rats or C57BL/6 mice are commonly used.[1][14]

    • Induction: Intratracheal instillation of Lipopolysaccharide (LPS) from E. coli is a standard method to induce a robust and reproducible inflammatory response in the lungs.[1][14][15] The dosage of LPS can be titrated to modulate the severity of the injury.[14] Another model involves the intravenous injection of phorbol myristate acetate (PMA).[4]

  • Sepsis:

    • Animals: Rats are frequently used in sepsis models.[5][16]

    • Induction: Cecal Ligation and Puncture (CLP) is considered a gold-standard model as it closely mimics the clinical course of human sepsis.[17] This procedure involves surgically ligating and puncturing the cecum to induce polymicrobial peritonitis.

  • Ischemia-Reperfusion Injury (IRI):

    • Animals: C57BL/6 mice and Sprague-Dawley rats are utilized depending on the target organ.[7][8]

    • Induction: The methodology varies by organ. For liver IRI, partial warm ischemia is induced by clamping the hepatic artery and portal vein.[7] For myocardial IRI, global ischemia is induced followed by reperfusion.[8] For hindlimb IRI, a tourniquet is applied to induce ischemia.[10]

This compound Administration
  • Route: Intraperitoneal injection is a common route of administration in rodent models.[1][2][3] Intravenous infusion has also been employed.[4]

  • Dosage: The effective dosage of this compound varies between models, typically ranging from 6 mg/kg to 30 mg/kg in rats.[1][2][3]

Workflow for a Typical Preclinical Study

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Induction of Inflammation Induction of Inflammation Baseline Measurements->Induction of Inflammation This compound Administration This compound Administration Induction of Inflammation->this compound Administration Control Group (Vehicle) Control Group (Vehicle) Induction of Inflammation->Control Group (Vehicle) Monitoring & Data Collection Monitoring & Data Collection This compound Administration->Monitoring & Data Collection Control Group (Vehicle)->Monitoring & Data Collection Euthanasia & Tissue Harvest Euthanasia & Tissue Harvest Monitoring & Data Collection->Euthanasia & Tissue Harvest Biochemical & Histological Analysis Biochemical & Histological Analysis Euthanasia & Tissue Harvest->Biochemical & Histological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical & Histological Analysis->Data Analysis & Interpretation

Caption: A generalized experimental workflow for evaluating this compound.

Comparative Discussion

This compound consistently demonstrates protective effects across different inflammatory models, primarily by targeting neutrophil elastase and modulating key inflammatory signaling pathways.

  • In Acute Lung Injury , this compound effectively reduces pulmonary edema, inflammatory cell infiltration, and the production of pro-inflammatory cytokines.[1][18][19] Its ability to improve oxygenation highlights its clinical relevance for conditions like ARDS.[2][3][13]

  • In Sepsis , this compound mitigates the systemic inflammatory response, as evidenced by the reduction in circulating cytokines.[5] It also shows promise in protecting against sepsis-induced organ damage, such as myocardial injury.[5]

  • In Ischemia-Reperfusion Injury , this compound's benefits are observed in various organs, including the liver, heart, and kidney.[7][8][11] By reducing neutrophil accumulation and activity at the site of injury, it limits the tissue damage that occurs upon restoration of blood flow.[7][20]

The logical relationship between these models is that they all involve an acute inflammatory response where neutrophils and neutrophil elastase play a significant pathogenic role. Sepsis can be a major cause of ALI, and both conditions can involve elements of ischemia-reperfusion injury in various organs.

Inflammatory_Models_Relationship Sepsis Sepsis ALI Acute Lung Injury Sepsis->ALI can cause Systemic Inflammation Systemic Inflammation Sepsis->Systemic Inflammation IRI Ischemia-Reperfusion Injury IRI->Systemic Inflammation Neutrophil Activation Neutrophil Activation Systemic Inflammation->Neutrophil Activation Neutrophil Activation->Sepsis Neutrophil Activation->ALI Neutrophil Activation->IRI

Caption: Interrelationship of inflammatory models.

References

Evaluating the specificity of Sivelestat for neutrophil elastase over other proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Sivelestat, a synthetic competitive inhibitor, demonstrates a high degree of specificity for neutrophil elastase, a key protease involved in inflammatory processes. This guide provides a comparative analysis of this compound's inhibitory action on neutrophil elastase versus other proteases, supported by quantitative data and experimental methodologies.

High Potency and Selectivity for Neutrophil Elastase

This compound has been shown to be a potent inhibitor of human neutrophil elastase with reported IC50 values (the concentration required to inhibit 50% of enzyme activity) as low as 44 nM and a Ki (inhibition constant) of 200 nM.[1] Its selectivity is highlighted when compared to its effect on other proteases. For instance, this compound shows significantly less inhibition against pancreatic elastase, with an IC50 value of 5.6 µM.[2] Furthermore, it does not inhibit other serine proteases such as trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at concentrations up to 100 µM.[1]

This high specificity ensures that this compound primarily targets the pathological overactivity of neutrophil elastase, which is implicated in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), without disrupting the normal physiological functions of other essential proteases.[3][4]

Comparative Inhibitory Activity of this compound

The following table summarizes the inhibitory concentrations of this compound against various proteases, illustrating its specificity for neutrophil elastase.

ProteaseThis compound IC50 / Ki
Human Neutrophil ElastaseIC50: 44 nM, Ki: 200 nM[1]
Leukocyte ElastaseIC50: 19-49 nM[2]
Pancreatic ElastaseIC50: 5.6 µM[2]
TrypsinNo inhibition at 100 µM[1]
ThrombinNo inhibition at 100 µM[1]
PlasminNo inhibition at 100 µM[1]
Plasma KallikreinNo inhibition at 100 µM[1]
Pancreas KallikreinNo inhibition at 100 µM[1]
ChymotrypsinNo inhibition at 100 µM[1]
Cathepsin GNo inhibition at 100 µM[1]

Experimental Determination of Inhibitory Activity

The inhibitory activity and specificity of this compound are typically determined using in vitro enzyme inhibition assays. A common methodology is outlined below:

Objective: To determine the concentration of this compound required to inhibit the activity of a target protease by 50% (IC50).

Materials:

  • Purified human neutrophil elastase and other tested proteases.

  • This compound sodium hydrate.

  • A specific fluorogenic or chromogenic substrate for each protease. For example, a fluorogenic peptide substrate for neutrophil elastase that, when cleaved, releases a fluorescent molecule.[5]

  • Assay buffer.

  • 96-well microplates.

  • A microplate reader capable of detecting fluorescence or absorbance.

Protocol:

  • Enzyme and Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations. The target protease is diluted to a fixed concentration in the assay buffer.

  • Assay Reaction: The protease and different concentrations of this compound are pre-incubated together in the wells of a 96-well plate for a specified period to allow for inhibitor binding.

  • Substrate Addition: The fluorogenic or chromogenic substrate is added to each well to initiate the enzymatic reaction.

  • Measurement: The plate is incubated at a controlled temperature, and the fluorescence or absorbance is measured at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The rate of reaction for each this compound concentration is calculated. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

A similar protocol is followed for other proteases to determine this compound's specificity. The lack of significant inhibition at high concentrations for other proteases confirms its selective nature.

Role of Neutrophil Elastase in Inflammatory Signaling

Neutrophil elastase, when released by activated neutrophils during an inflammatory response, can degrade components of the extracellular matrix and amplify the inflammatory cascade.[3][6] this compound's inhibition of neutrophil elastase can interrupt these pathological processes.

Below is a diagram illustrating a simplified signaling pathway involving neutrophil elastase in the context of inflammation and its subsequent downstream effects.

G Simplified Neutrophil Elastase Signaling Pathway in Inflammation cluster_activation Neutrophil Activation cluster_release Enzyme Release cluster_effects Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activates NE Neutrophil Elastase (NE) Neutrophil->NE Releases ECM_Degradation Extracellular Matrix Degradation NE->ECM_Degradation Cytokine_Release Pro-inflammatory Cytokine Release NE->Cytokine_Release Tissue_Damage Tissue Damage & Inflammation Amplification ECM_Degradation->Tissue_Damage Cytokine_Release->Tissue_Damage This compound This compound This compound->NE Inhibits

Caption: this compound inhibits Neutrophil Elastase, blocking inflammatory pathways.

References

Sivelestat in the Area of Lung Injury: A Head-to-Head Comparison with Other Anti-inflammatory Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic interventions for acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), the selective neutrophil elastase inhibitor Sivelestat has emerged as a key area of investigation. This guide provides a comprehensive, head-to-head comparison of this compound against other classes of anti-inflammatory agents in preclinical lung injury models, offering researchers, scientists, and drug development professionals a synthesis of the available experimental data.

Executive Summary

This compound's primary mechanism of action is the inhibition of neutrophil elastase, a key enzyme implicated in the pathogenesis of lung injury.[1] This guide delves into direct comparative studies of this compound with corticosteroids (dexamethasone) in animal models of lipopolysaccharide (LPS)-induced ALI. Furthermore, it incorporates clinical findings from a study comparing a combination therapy of this compound and Ulinastatin to Ulinastatin alone in patients with sepsis-associated ARDS. While direct preclinical comparisons with non-steroidal anti-inflammatory drugs (NSAIDs) and other specific cytokine inhibitors are limited in the currently available literature, this guide provides a detailed analysis of the existing comparative data to inform future research and development.

Head-to-Head Comparison in a Preclinical Model: this compound vs. Dexamethasone

A key study provides a direct comparison of this compound and the corticosteroid dexamethasone in a rat model of LPS-induced acute lung injury.[2]

Experimental Protocol: this compound vs. Dexamethasone in LPS-Induced ALI in Rats[2]
  • Animal Model: Male Sprague-Dawley rats (220±10 g).

  • Lung Injury Induction: Intratracheal instillation of lipopolysaccharide (LPS).

  • Treatment Groups:

    • Control (CON)

    • LPS model group

    • LPS + Dexamethasone (DEX) group (5 mg/kg)

    • LPS + this compound (SIV) low dose group (10 mg/kg)

    • LPS + this compound (SIV) high dose group (30 mg/kg)

  • Drug Administration: this compound or dexamethasone was administered intraperitoneally 30 minutes before LPS instillation.

  • Outcome Measures: Lung wet/dry (W/D) ratio, lung histopathological changes, and serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were assessed at 3, 6, and 12 hours post-LPS administration.

Experimental Workflow: this compound vs. Dexamethasone in a Rat ALI Model

G cluster_0 Animal Preparation & Injury Induction cluster_2 Outcome Assessment Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization 3 days Anesthesia Anesthesia Randomization->Anesthesia Control Control LPS_only LPS_only LPS_DEX LPS + Dexamethasone (5 mg/kg) LPS_SIV_10 LPS + this compound (10 mg/kg) LPS_SIV_30 LPS + this compound (30 mg/kg) LPS_Instillation LPS_Instillation Anesthesia->LPS_Instillation Intratracheal Sacrifice_3h Sacrifice (3h) LPS_Instillation->Sacrifice_3h Post-LPS Sacrifice_6h Sacrifice (6h) LPS_Instillation->Sacrifice_6h Post-LPS Sacrifice_12h Sacrifice (12h) LPS_Instillation->Sacrifice_12h Post-LPS Analysis Lung W/D Ratio Histopathology Serum Cytokines Sacrifice_3h->Analysis Sacrifice_6h->Analysis Sacrifice_12h->Analysis

Workflow for comparing this compound and Dexamethasone in a rat ALI model.
Data Presentation: this compound vs. Dexamethasone

Outcome MeasureLPS GroupLPS + Dexamethasone (5 mg/kg)LPS + this compound (10 mg/kg)LPS + this compound (30 mg/kg)
Lung Wet/Dry Ratio Significantly increased vs. ControlSignificantly decreased vs. LPSSignificantly decreased vs. LPSMore prominent decrease than 10 mg/kg this compound
Serum TNF-α Notably higher vs. ControlConsiderably decreased vs. LPSSignificantly decreased vs. LPSStronger inhibiting effect than 10 mg/kg this compound
Serum IL-6 Notably higher vs. ControlConsiderably decreased vs. LPSSignificantly decreased vs. LPSStronger inhibiting effect than 10 mg/kg this compound
Lung Histopathology Diffuse congestion, edema, inflammatory cell exudation, thickened alveolar septaImproved pathological changesImproved pathological changesImproved pathological changes

Data synthesized from He et al., 2024.[2]

This compound in Combination with Ulinastatin: Clinical Insights

A comparative analysis in patients with sepsis and ARDS evaluated the efficacy of this compound sodium hydrate (SSH) combined with Ulinastatin (UTI) versus Ulinastatin alone.[3][4]

Experimental Protocol: this compound + Ulinastatin vs. Ulinastatin in Sepsis-Associated ARDS[3][4]
  • Study Design: Comparative analysis of patients with sepsis and ARDS.

  • Treatment Groups:

    • Control Group: Conventional treatment + intravenous Ulinastatin.

    • Observation Group: Conventional treatment + intravenous Ulinastatin + intravenous this compound sodium hydrate.

  • Treatment Duration: 7 days.

  • Outcome Measures: Murray Lung Injury Score (MLIS), Sequential Organ Failure Assessment (SOFA), Acute Physiology and Chronic Health Evaluation II (APACHE II) scores, respiratory function (PaO₂, PaCO₂, PaO₂/FiO₂), inflammatory factors, and oxidative stress indicators.

Data Presentation: this compound + Ulinastatin vs. Ulinastatin
Outcome MeasureControl Group (Ulinastatin alone)Observation Group (this compound + Ulinastatin)P-value
Total Effective Treatment Rate 80.95%95.24%< 0.05
Post-treatment MLIS Decreased from baselineGreater decrease than control< 0.05
Post-treatment SOFA Score Decreased from baselineGreater decrease than control< 0.05
Post-treatment APACHE II Score Decreased from baselineGreater decrease than control< 0.05
Post-treatment PaO₂ Increased from baselineMore significant increase than control< 0.05
Post-treatment PaO₂/FiO₂ Increased from baselineMore significant increase than control< 0.05
Post-treatment PaCO₂ Lower than baselineMore significant decrease than control< 0.05

Data synthesized from a comparative analysis of this compound and Ulinastatin combination therapy.[3][4]

Mechanistic Insights: Signaling Pathways in Lung Injury

This compound exerts its protective effects through various signaling pathways. In LPS-induced lung injury, the inflammatory cascade is often initiated by the activation of pathways like NF-κB, leading to the production of pro-inflammatory cytokines. This compound, by inhibiting neutrophil elastase, can mitigate this inflammatory response.[5] One study suggests that this compound's therapeutic effect is also associated with the upregulation of the ACE2/Ang-(1-7)/Mas receptor axis, which has a protective role in ALI/ARDS.[2] Another study indicates that this compound improves acute lung injury by inhibiting the PI3K/AKT/mTOR signaling pathway.[6][7]

Signaling Pathway in LPS-Induced Acute Lung Injury

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Neutrophil Neutrophil Activation & Infiltration Cytokines->Neutrophil Elastase Neutrophil Elastase Release Neutrophil->Elastase ALI Acute Lung Injury Elastase->ALI This compound This compound This compound->Elastase inhibits

References

Assessing the translational relevance of Sivelestat's effects from animal models to human pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Sivelestat, a selective neutrophil elastase inhibitor, has demonstrated significant therapeutic potential in various preclinical animal models of inflammatory diseases. However, its translation to clinical efficacy in human pathophysiology, particularly in conditions like Acute Respiratory Distress Syndrome (ARDS) and sepsis, has been met with mixed results. This guide provides a comprehensive comparison of this compound's effects in animal models versus human clinical trials, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in assessing its translational relevance.

Quantitative Comparison of this compound's Efficacy

The following tables summarize the key quantitative outcomes of this compound treatment in preclinical animal models and human clinical trials.

Table 1: Effects of this compound on Mortality

Species/Study PopulationDisease Model/ConditionThis compound DosageControl Group MortalityThis compound Group MortalityPercentage Point Reduction
RatsCecal Ligation and Puncture (CLP)-induced Sepsis50 mg/kg100% at 108h60% at 108h40
RatsCLP-induced Sepsis100 mg/kg100% at 108h40% at 108h60
HumanARDS with SIRS0.2 mg/kg/h38.8% (90-day)21.2% (90-day)17.6
HumanSepsis-induced ARDS (Meta-analysis)N/AVariableOdds Ratio: 0.63N/A

Table 2: Effects of this compound on Oxygenation (PaO2/FiO2 Ratio)

Species/Study PopulationDisease Model/ConditionThis compound DosageBaseline PaO2/FiO2PaO2/FiO2 Improvement with this compound
RatsLipopolysaccharide (LPS)-induced ARDS6, 10, 15 mg/kg (i.p.)Significantly lower than shamDose-dependent significant increase
HumanMild to moderate ARDS with SIRS0.2 mg/kg/hN/A41% improvement on Day 3 (vs. 16% in placebo)[1]
HumanCOVID-19-related ARDS0.2 mg/kg/hN/ASignificant improvement on Day 3

Table 3: Effects of this compound on Inflammatory Markers

Species/Study PopulationDisease Model/ConditionThis compound DosageInflammatory MarkerOutcome
RatsLPS-induced ARDS6, 10, 15 mg/kg (i.p.)IL-8, TNF-αDose-dependent decrease
RatsCLP-induced Sepsis50, 100 mg/kgSerum TNF-α, IL-1βSignificant decrease at 6h and 24h
HumanEndometrial explantsN/AMMP-9 mRNAInhibition of expression[2]
PorcineLPS-stimulated whole bloodN/AIL-1βSuppression of production

Signaling Pathways in Neutrophil Elastase-Mediated Inflammation and this compound's Intervention

Neutrophil elastase (NE) plays a critical role in the inflammatory cascade by activating various signaling pathways. This compound exerts its therapeutic effects by inhibiting NE and consequently modulating these pathways.

NE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Cellular Response NE Neutrophil Elastase (NE) PAR2 PAR2 NE->PAR2 cleavage & activation TLR4 TLR4 NE->TLR4 activation This compound This compound This compound->NE inhibition MAPK p44/42 MAPK (ERK1/2) PAR2->MAPK PI3K PI3K TLR4->PI3K NFkB NF-κB TLR4->NFkB Inflammation Inflammation (Cytokine Release) MAPK->Inflammation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis NFkB->Inflammation TissueDamage Tissue Damage Inflammation->TissueDamage Apoptosis->TissueDamage

Caption: Neutrophil Elastase Signaling and this compound Inhibition.

This compound's therapeutic effects in animal models of sepsis-induced acute lung injury have been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway[3][4]. This pathway is crucial in regulating cell proliferation, survival, and apoptosis.

PI3K_AKT_mTOR_Pathway NE Neutrophil Elastase (NE) TLR4 TLR4 NE->TLR4 activates This compound This compound This compound->NE inhibits PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bax Bax (Pro-apoptotic) mTOR->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's Modulation of the PI3K/AKT/mTOR Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing inflammatory conditions in animal models and a general outline for a human clinical trial.

Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats

This model is widely used to mimic the inflammatory aspects of gram-negative bacterial infections leading to ARDS.

LPS_Animal_Model_Workflow Start Acclimatize Rats Group_Assignment Randomly Assign to Groups (Sham, Vehicle, this compound) Start->Group_Assignment LPS_Induction Induce ALI: Intraperitoneal (i.p.) LPS Injection (e.g., 4 mg/kg) Group_Assignment->LPS_Induction Treatment Administer Treatment (1h post-LPS): - Saline (Vehicle) - this compound (e.g., 6, 10, 15 mg/kg, i.p.) LPS_Induction->Treatment Monitoring Monitor for Behavioral Changes Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Arterial Blood Gas (PaO2/FiO2) - Lung Wet/Dry Ratio - Histopathology - Inflammatory Markers (ELISA) - Western Blot (Signaling Proteins) Monitoring->Endpoint_Analysis

Caption: Workflow for LPS-Induced ALI Model in Rats.

Detailed Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the experiment.

  • Group Assignment: Rats are randomly divided into sham, vehicle, and this compound treatment groups.

  • ALI Induction: Acute lung injury is induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli at a dose of 4 mg/kg[5][6]. The sham group receives a saline injection.

  • Treatment Administration: One hour after LPS injection, the treatment groups receive an intraperitoneal injection of this compound at varying doses (e.g., 6, 10, and 15 mg/kg), while the vehicle group receives saline[6].

  • Outcome Assessment: At a predetermined time point (e.g., 6 or 24 hours post-LPS), animals are euthanized. Blood and lung tissues are collected for analysis.

    • Oxygenation: Arterial blood is collected to measure PaO2 and calculate the PaO2/FiO2 ratio.

    • Lung Edema: The wet-to-dry weight ratio of the lungs is determined.

    • Inflammatory Markers: Serum and lung homogenate levels of cytokines like TNF-α and IL-1β are measured using ELISA.

    • Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess lung injury scores.

    • Signaling Pathways: Protein expression and phosphorylation in lung tissue (e.g., PI3K, AKT, mTOR) are analyzed by Western blotting[5][6].

Human Clinical Trial: this compound for Acute Respiratory Distress Syndrome (ARDS)

This outlines a typical randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in patients with ARDS.

Clinical_Trial_Workflow Screening Screen Patients with ARDS (e.g., Berlin Definition) Informed_Consent Obtain Informed Consent Screening->Informed_Consent Randomization Randomize Patients (1:1) Informed_Consent->Randomization Sivelestat_Arm This compound Sodium (e.g., 0.2 mg/kg/h continuous IV infusion) Randomization->Sivelestat_Arm Placebo_Arm Placebo (Matching IV infusion) Randomization->Placebo_Arm Standard_Care Standard of Care for ARDS (Both Arms) Sivelestat_Arm->Standard_Care Placebo_Arm->Standard_Care Primary_Endpoint Primary Endpoint Assessment (e.g., Ventilator-Free Days at Day 28) Standard_Care->Primary_Endpoint Secondary_Endpoints Secondary Endpoints Assessment - 28-day & 90-day Mortality - PaO2/FiO2 Ratio - ICU-Free Days - Safety and Adverse Events Standard_Care->Secondary_Endpoints

Caption: Workflow for a Randomized Clinical Trial of this compound in ARDS.

Detailed Protocol Outline:

  • Patient Population: Patients diagnosed with mild to moderate ARDS according to the Berlin Definition, often with a concomitant systemic inflammatory response syndrome (SIRS).

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial[1][7].

  • Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous patient population and for safety reasons. Common exclusions include significant hepatic or renal dysfunction and pre-existing severe chronic lung disease[8][9].

  • Intervention:

    • Treatment Group: Continuous intravenous infusion of this compound sodium at a dose of 0.2 mg/kg/h for a specified duration (e.g., up to 14 days)[10].

    • Control Group: Continuous intravenous infusion of a matching placebo.

  • Standard of Care: All patients receive the standard of care for ARDS, including lung-protective ventilation strategies.

  • Endpoints:

    • Primary Endpoint: A clinically meaningful outcome such as ventilator-free days at day 28.

    • Secondary Endpoints: These may include 28-day and 90-day all-cause mortality, changes in the PaO2/FiO2 ratio, ICU-free days, and the incidence of adverse events[1][10].

  • Statistical Analysis: The study is powered to detect a statistically significant difference in the primary endpoint between the two groups.

Conclusion: The Path Forward for this compound

This compound consistently demonstrates potent anti-inflammatory effects in various animal models of inflammatory diseases, particularly in sepsis and ARDS, by effectively inhibiting neutrophil elastase and modulating downstream signaling pathways. These preclinical studies show promising results in reducing mortality, improving physiological parameters like oxygenation, and decreasing inflammatory markers.

However, the translation of these robust preclinical findings to unequivocal clinical benefit in humans has been challenging, with some clinical trials showing positive outcomes while others have been less conclusive[11]. This discrepancy may be attributed to the heterogeneity of human diseases like ARDS, differences in the timing and duration of drug administration, and the complexity of the human inflammatory response compared to controlled animal models.

Future research should focus on identifying specific patient populations who are most likely to benefit from this compound treatment, potentially through biomarker-guided patient selection. Further investigation into optimal dosing regimens and the therapeutic window in human patients is also warranted. The detailed comparison provided in this guide aims to equip researchers with the necessary information to design more translationally relevant preclinical studies and to better interpret the outcomes of clinical trials, ultimately paving the way for more effective therapeutic strategies for inflammatory diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Sivelestat: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Sivelestat are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Understanding this compound and Its Waste Profile

This compound is a selective inhibitor of neutrophil elastase and is utilized in research for conditions such as acute lung injury and respiratory distress syndrome.[1][2][3][4][5] As with any pharmaceutical compound, waste generated from its use, including unused product, contaminated materials, and empty containers, requires a dedicated disposal pathway to prevent potential environmental contamination and health hazards.[6]

Quantitative Data on this compound Waste Management

While specific quantitative limits for this compound disposal are not universally established, general guidelines for pharmaceutical waste provide a framework for safe management. The following table summarizes key considerations:

ParameterGuidelineRegulatory Context
Waste Classification Non-hazardous in many jurisdictions, but should be confirmed with local regulations.Resource Conservation and Recovery Act (RCRA) in the U.S. provides lists (P and U) for hazardous pharmaceuticals.[7] this compound is not typically on these lists.
Segregation Must be segregated from general waste.[8]Proper segregation prevents cross-contamination and ensures appropriate final disposal, such as incineration.[8]
Containerization Use clearly labeled, sealed, and non-reactive containers.U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) have standards for waste container management.
Storage Time Dependent on the quantity of waste generated and local regulations.For hazardous waste, strict time limits (e.g., 90 days) can apply from the start of accumulation.[9]

Experimental Protocol for this compound Disposal

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general principles of chemical and pharmaceutical waste management.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated, labeled waste container for non-hazardous pharmaceutical waste (typically a blue bin).[8]

  • Sealable plastic bags.

  • Spill kit for chemical spills.

Procedure:

  • Risk Assessment: Before handling this compound waste, review the Safety Data Sheet (SDS) and your institution's chemical hygiene plan. The SDS for this compound indicates that it may be harmful if inhaled or swallowed and can cause skin and eye irritation.[10]

  • Wear Appropriate PPE: Always wear safety goggles, a lab coat, and nitrile gloves when handling this compound and its waste.

  • Segregate Waste at the Source:

    • Unused this compound: Do not dispose of unused this compound down the drain or in the regular trash.[6] It should be collected in a designated pharmaceutical waste container.

    • Contaminated Materials: Any materials such as gloves, pipette tips, and paper towels that have come into direct contact with this compound should be considered chemical waste. Place these items in a sealed plastic bag before putting them into the designated waste container to minimize exposure.

    • Empty Containers: Empty this compound containers should be managed as chemical waste.[11] Rinse the container three times with a suitable solvent (e.g., ethanol, DMSO, or dimethyl formamide, in which this compound is soluble[12]), and collect the rinsate as chemical waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

  • Container Labeling: The waste container must be clearly labeled as "Pharmaceutical Waste for Incineration" and should specify "this compound Waste." Ensure the label includes the accumulation start date.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the pharmaceutical waste.[10] Pharmaceutical waste is typically incinerated by a licensed waste management company.[8]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the step-by-step workflow for this compound disposal.

This compound Waste Disposal Workflow start Start: this compound Waste Generated assess 1. Conduct Risk Assessment (Review SDS) start->assess ppe 2. Don Appropriate PPE assess->ppe segregate 3. Segregate Waste at Source ppe->segregate containerize 4. Place in Labeled Container segregate->containerize store 5. Store Securely containerize->store dispose 6. Arrange for Professional Disposal store->dispose end End: Waste Disposed dispose->end

Caption: A flowchart outlining the 6-step process for safe this compound disposal.

This compound Waste Segregation Pathway cluster_waste_type Type of this compound Waste cluster_disposal_path Disposal Pathway unused_product Unused this compound pharm_waste_container Pharmaceutical Waste Container (for Incineration) unused_product->pharm_waste_container contaminated_materials Contaminated Materials (Gloves, Pipettes) contaminated_materials->pharm_waste_container empty_containers Empty Containers chemical_waste Rinsed Container Disposal (per Institutional Protocol) empty_containers->chemical_waste After triple rinsing

Caption: A diagram illustrating the correct segregation pathways for different types of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols, as local regulations may vary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sivelestat
Reactant of Route 2
Reactant of Route 2
Sivelestat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.